Mcl1-IN-14
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C35H32BN3O7 |
|---|---|
分子量 |
617.5 g/mol |
IUPAC 名称 |
7-[3-[(4-borono-3-formylphenoxy)methyl]-1,5-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C35H32BN3O7/c1-21-32(30(38-39(21)2)20-46-24-15-16-29(36(43)44)23(18-24)19-40)28-12-6-11-26-27(34(35(41)42)37-33(26)28)13-7-17-45-31-14-5-9-22-8-3-4-10-25(22)31/h3-6,8-12,14-16,18-19,37,43-44H,7,13,17,20H2,1-2H3,(H,41,42) |
InChI 键 |
RMIRRIJMEIKMFL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)OCC2=NN(C(=C2C3=CC=CC4=C3NC(=C4CCCOC5=CC=CC6=CC=CC=C65)C(=O)O)C)C)C=O)(O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mcl1-IN-14
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Mcl1-IN-14, also identified as compound (Ra)-10, is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As a key regulator of the intrinsic apoptotic pathway, Mcl-1 is a prime therapeutic target in various cancers where its overexpression contributes to tumor survival and resistance to therapy. This compound functions as a BH3 mimetic, effectively disrupting the protein-protein interaction between Mcl-1 and pro-apoptotic proteins, thereby triggering the downstream cascade of apoptosis. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Data Presentation
The following table summarizes the available quantitative data for this compound, providing a clear comparison of its biochemical potency.
| Parameter | Value | Assay | Source |
| Mcl-1 Binding Affinity (Ki) | 0.018 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | MedChemExpress, AbMole |
| Molecular Formula | C₃₉H₄₁ClFN₅O₅S | - | MedChemExpress, AbMole |
| Molecular Weight | 746.29 g/mol | - | MedChemExpress, AbMole |
Mechanism of Action
Myeloid Cell Leukemia 1 (Mcl-1) is a pivotal pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Its primary function is to sequester pro-apoptotic "BH3-only" proteins, such as Bim and Bak. This sequestration prevents the activation of the effector proteins BAX and BAK, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which is a critical step in the activation of the caspase cascade and execution of apoptosis.[1]
In numerous cancerous states, the overexpression of Mcl-1 creates a dependency for cell survival, allowing tumor cells to evade programmed cell death. This compound acts as a BH3 mimetic, a small molecule designed to mimic the BH3 domain of pro-apoptotic proteins. It competitively binds to the hydrophobic groove on the Mcl-1 protein, displacing the native BH3-only proteins. The liberated pro-apoptotic proteins are then free to activate BAX and BAK, leading to MOMP, caspase activation, and ultimately, apoptotic cell death.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound:
References
An In-Depth Technical Guide to the Discovery and Synthesis of a Potent Mcl-1 Inhibitor
An inquiry for a specific small molecule inhibitor designated "Mcl1-IN-14" did not yield a compound with this name in publicly available scientific literature. Therefore, this technical guide will focus on a representative, potent, and well-documented Mcl-1 inhibitor, Compound 26 , as described in the Journal of Medicinal Chemistry by Tarr et al. (2024). This compound serves as an excellent case study for the discovery and synthesis of modern Mcl-1 inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mcl-1 as a Therapeutic Target
Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its primary function is to sequester pro-apoptotic proteins like BAK and BIM, thereby preventing the initiation of the intrinsic apoptosis pathway.[3][4] In normal physiology, Mcl-1 is essential for the survival of various cell types, including hematopoietic stem cells and cardiomyocytes.[5] However, its overexpression is a common feature in a wide range of human cancers, including both hematologic malignancies and solid tumors.[1][6] This overexpression is linked to tumor progression, high tumor grade, poor survival, and resistance to numerous cancer therapies, such as taxol, gemcitabine, and even other Bcl-2 family inhibitors like venetoclax.[1][2] Consequently, the development of small-molecule inhibitors that directly target Mcl-1 is a highly promising strategy in oncology.[2][6]
The primary challenge in developing Mcl-1 inhibitors lies in disrupting the high-affinity protein-protein interactions between Mcl-1 and its pro-apoptotic binding partners.[1] Effective inhibitors must bind with very high affinity (picomolar to subnanomolar) to a shallow, hydrophobic groove on the Mcl-1 surface, known as the BH3-binding groove, to displace endogenous pro-apoptotic proteins and trigger cell death.[2][4]
Discovery of Compound 26: A Structure-Guided Approach
The discovery of Compound 26 was the result of a structure-guided design and optimization campaign starting from a previously reported tricyclic dihydropyrazinoindolone series.[5] The initial lead compounds in this series demonstrated excellent binding affinity for Mcl-1 (Ki < 200 pM) and selective activity in Mcl-1-dependent cancer cell lines.[5] The development process focused on improving pharmacokinetic (PK) properties while maintaining high potency.
The logical workflow for the discovery and optimization of this inhibitor series is outlined below.
Synthesis of Mcl-1 Inhibitor Compound 26
The synthesis of Compound 26 and its analogs follows a multi-step route. A representative pathway for the pyrazole (B372694) series of inhibitors is detailed below. The synthesis begins with a previously reported chiral dihydropyrazinoindolone core, which is then coupled with a substituted indole. Subsequent alkylation and saponification yield the final active compound.[1]
Synthetic Scheme Overview
Quantitative Data Summary
The efficacy of Compound 26 was determined through various biochemical and cell-based assays. Its high affinity for Mcl-1 translates to potent anti-proliferative activity in Mcl-1-dependent cancer cell lines.
| Compound | Mcl-1 Binding (Ki, nM) | H929 Cell Viability (GI50, nM) | AMO-1 Cell Viability (GI50, nM) | Mouse Microsomal Clearance (µL/min/mg) |
| 9 | <0.2 | 120 | - | - |
| 26 | <0.2 | 16 | 13 | 12 |
Data compiled from Tarr et al., J. Med. Chem. 2024.[1][5]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of inhibitors to the Mcl-1 protein.
-
Protein and Peptide Preparation : Recombinant human Mcl-1 protein is used. A fluorescently labeled peptide derived from the pro-apoptotic protein BAK or BIM is synthesized.
-
Assay Components : The assay mixture includes Mcl-1 protein, the fluorescently labeled peptide probe, and varying concentrations of the test inhibitor (e.g., Compound 26) in an appropriate assay buffer.
-
Incubation : The components are mixed in a microplate and incubated at room temperature to allow binding to reach equilibrium.
-
Detection : The TR-FRET signal is measured using a plate reader. The inhibitor displaces the fluorescent peptide from Mcl-1, leading to a decrease in the FRET signal.
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. This value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Cell Viability (Growth Inhibition) Assay
This assay measures the effect of the inhibitor on cancer cell proliferation.
-
Cell Seeding : Mcl-1-dependent cancer cell lines (e.g., NCI-H929) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Viability Measurement : Cell viability is assessed using a luminescent reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Data Analysis : Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and the GI50 (concentration causing 50% growth inhibition) is calculated using a non-linear regression model.
Mechanism of Action and Signaling Pathway
Mcl-1 inhibitors act as BH3 mimetics. They occupy the BH3-binding groove on the Mcl-1 protein, preventing it from sequestering pro-apoptotic effector proteins BAK and BAX. The release of BAK and BAX leads to their oligomerization at the outer mitochondrial membrane, forming pores that release cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates the caspase cascade, culminating in programmed cell death (apoptosis).
The Intrinsic Apoptosis Pathway
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Probing the Binding Affinity of Small Molecule Inhibitors to Myeloid Cell Leukemia-1 (Mcl-1)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the binding affinity of selective inhibitors to Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein and a critical target in cancer therapy. Due to the limited public information available for a compound specifically named "Mcl1-IN-14," this document focuses on well-characterized Mcl-1 inhibitors to illustrate the principles of binding affinity determination and the associated signaling pathways.
Introduction to Mcl-1 as a Therapeutic Target
Myeloid Cell Leukemia-1 (Mcl-1) is a pivotal member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1][2] Mcl-1 functions as a pro-survival protein by sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing their activation and the subsequent permeabilization of the outer mitochondrial membrane.[3][4] This action effectively blocks the release of cytochrome c and the activation of caspases, ultimately inhibiting programmed cell death.
Overexpression of Mcl-1 is a common feature in a multitude of human cancers and is frequently associated with tumor progression, resistance to conventional chemotherapies, and poor patient prognosis. Consequently, the development of small molecule inhibitors that specifically target the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners, has become a significant focus in oncology drug discovery.
Quantitative Binding Affinity of Mcl-1 Inhibitors
The potency of an Mcl-1 inhibitor is primarily defined by its binding affinity to the Mcl-1 protein. This is quantified by various parameters, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). The table below summarizes the binding affinities of several notable Mcl-1 inhibitors.
| Inhibitor Name | Binding Affinity (Ki) | Binding Affinity (Kd) | Cellular Activity (IC50/GI50) | Assay Type | Reference |
| Mcl-1 inhibitor 14 | 0.018 nM | - | - | Not Specified | |
| A-1210477 | 0.454 nM | - | - | Not Specified | |
| AZD5991 | - | 170 pM | <1 nM (in Mcl-1 dependent cell lines) | Not Specified | |
| S63845 | - | 0.19 nM | 4–233 nM (in AML cell lines) | Not Specified | |
| AMG-176 | - | - | - | Not Specified | |
| Compound 9 | - | - | 60% TGI at 100 mg/kg (in vivo) | Not Specified | [5] |
| Compound 26 | sub-nanomolar | - | 90 nM (A427 cells) | FPA | [5] |
| Complex 14 | 1.4 nM | - | - | Not Specified |
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust and sensitive biochemical assay widely used to quantify the binding affinity of inhibitors to their target proteins in a high-throughput format. The following protocol outlines a typical TR-FRET competition assay to determine the binding affinity of a test compound to Mcl-1.[6][7]
Principle
This assay measures the disruption of the interaction between a terbium (Tb)-labeled anti-His antibody bound to His-tagged Mcl-1 (the donor) and a fluorescently labeled peptide ligand derived from a pro-apoptotic protein like Bak or Noxa (the acceptor). When the donor and acceptor are in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that binds to the BH3 groove of Mcl-1 will displace the fluorescent peptide, leading to a decrease in the FRET signal.
Materials
-
Recombinant His-tagged Mcl-1 protein
-
Fluorescently labeled Mcl-1 peptide ligand (e.g., FAM-Bak peptide)
-
Terbium-labeled anti-His antibody
-
TR-FRET assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Test inhibitor (serially diluted)
-
384-well, low-volume, non-binding black plates
-
TR-FRET compatible microplate reader
Procedure
-
Reagent Preparation:
-
Prepare a working solution of His-tagged Mcl-1 protein in TR-FRET assay buffer. The final concentration will need to be optimized but is typically in the low nanomolar range.
-
Prepare a working solution of the fluorescently labeled peptide ligand. The final concentration should be at or near its Kd for Mcl-1.
-
Prepare a working solution of the Terbium-labeled anti-His antibody.
-
Perform a serial dilution of the test inhibitor in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test inhibitor to the appropriate wells of the 384-well plate.
-
Add control wells containing only assay buffer (negative control) and wells with the fluorescent peptide and Mcl-1 but no inhibitor (positive control).
-
Add the His-tagged Mcl-1 protein to all wells.
-
Add the fluorescently labeled peptide ligand to all wells except the negative control.
-
Add the Terbium-labeled anti-His antibody to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reactions to reach equilibrium.[7]
-
-
Data Acquisition:
-
Read the plate using a TR-FRET microplate reader. Excite the terbium donor (e.g., at 340 nm) and measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).[6]
-
Data Analysis
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 1000.
-
Normalize the data by setting the average ratio of the negative control to 0% inhibition and the average ratio of the positive control to 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test inhibitor.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration and Kd of the fluorescent ligand.
Visualizing Mcl-1 Signaling and Experimental Workflow
Mcl-1 Signaling Pathway in Apoptosis Regulation
Mcl-1 is a central node in the intrinsic apoptotic pathway, integrating both survival and death signals.[8] Survival signals, often mediated by pathways like PI3K/Akt, lead to the stabilization and activation of Mcl-1.[9] In contrast, apoptotic stimuli can lead to the activation of BH3-only proteins (e.g., Bim, Puma, Noxa), which can either directly activate the pro-apoptotic effector proteins Bak and Bax or be sequestered by anti-apoptotic proteins like Mcl-1. When Mcl-1 is inhibited, Bak and Bax are released, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Mcl-1 signaling pathway in apoptosis regulation.
TR-FRET Experimental Workflow
The workflow for determining the binding affinity of an Mcl-1 inhibitor using a TR-FRET assay involves a series of sequential steps from reagent preparation to data analysis.
Caption: TR-FRET experimental workflow for Mcl-1 inhibitor binding.
References
- 1. MCL1 - Wikipedia [en.wikipedia.org]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
A Technical Guide to Mcl-1 Inhibition for Apoptosis Induction
Executive Summary
Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for many cancers and a key driver of resistance to various therapies.[1][2][3] Its overexpression allows malignant cells to evade programmed cell death (apoptosis).[4] The development of selective Mcl-1 inhibitors represents a promising therapeutic strategy to restore apoptotic signaling in cancer cells. These inhibitors function as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 with high affinity.[5][6] This action displaces pro-apoptotic proteins, primarily Bak and Bim, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[1][2][7] This document provides a technical overview of the mechanism, quantitative efficacy, and experimental evaluation of Mcl-1 inhibitors in the context of apoptosis induction.
The Role of Mcl-1 in Apoptosis Regulation
The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Mcl-1, Bcl-2, Bcl-xL), pro-apoptotic effectors (Bak, Bax), and BH3-only sensitizers (like Bim, Puma, Noxa).[1][4] In healthy cells, Mcl-1 sequesters pro-apoptotic proteins, preventing them from oligomerizing at the mitochondrial membrane.[7] Mcl-1 is particularly crucial for neutralizing the effector protein Bak.[1][6] In numerous cancers, Mcl-1 is overexpressed, effectively tilting the balance towards cell survival and conferring resistance to chemotherapy.[2][3]
Mechanism of Action of Mcl-1 Inhibitors
Selective Mcl-1 inhibitors are designed to mimic the action of BH3-only proteins. They bind with high specificity and affinity to a hydrophobic groove on the Mcl-1 protein.[6] This competitive binding displaces previously sequestered pro-apoptotic proteins.[2]
The key steps are:
-
Inhibitor Binding: The Mcl-1 inhibitor occupies the BH3-binding groove of the Mcl-1 protein.
-
Displacement of Pro-Apoptotic Proteins: This binding releases effector proteins like Bak and sensitizer (B1316253) proteins like Bim from Mcl-1's control.[5]
-
Effector Activation: Freed Bak and Bax undergo a conformational change, oligomerize, and form pores in the outer mitochondrial membrane.[4][7]
-
MOMP and Apoptosome Formation: The pores lead to Mitochondrial Outer Membrane Permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytosol.[1]
-
Caspase Cascade Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which dismantle the cell.[8]
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 5. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-14: A Technical Guide to a Selective, Covalent Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mcl1-IN-14, a novel selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, making it a compelling target for therapeutic intervention. This compound represents an innovative approach to Mcl-1 inhibition through its unique mechanism of action.
Introduction to Mcl-1 and Its Role in Apoptosis
Myeloid Cell Leukemia 1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1][2] Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][3] Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with tumor progression, resistance to conventional therapies, and poor prognosis.[1][4] Therefore, the development of selective Mcl-1 inhibitors is a promising strategy in cancer therapy.
This compound: A Reversible Covalent Inhibitor
This compound, also referred to as compound 5, is a selective, reversible covalent inhibitor of Mcl-1.[5][6] Unlike many other Mcl-1 inhibitors that bind non-covalently to the BH3 binding groove, this compound is designed to form a covalent bond with a non-catalytic lysine (B10760008) residue on the Mcl-1 protein.[5][6] This covalent interaction is reported to confer higher potency compared to its non-covalent counterparts.[5] The reversible nature of this bond may offer advantages in terms of safety and pharmacodynamics.
Quantitative Data for Selective Mcl-1 Inhibitors
| Compound | Target Binding (Ki/Kd) | Cellular Activity (IC50/EC50) | Cell Line(s) | Reference(s) |
| S63845 | Kd: 0.19 nM (human Mcl-1) | EC50: 4 - 36 nM | Various hematological cancer cell lines | [7] |
| AMG-176 | Ki: 15 pM | Induces apoptosis in MM, AML, and NHL cell lines | MM, AML, NHL cell lines | |
| AZD5991 | Ki: 0.13 nM | Sub-nanomolar to low nanomolar activity | Hematological cancer cell lines | [7] |
| UMI-77 | Ki: 490 nM | Induces apoptosis in pancreatic cancer cells | Pancreatic cancer cell lines | [4] |
| A-1210477 | Ki: 0.454 nM | IC50: 26.2 nM | Hematological cancer cell lines | [7] |
| Mcl-1 inhibitor 14 | Ki: 0.018 nM | Not specified | Not specified | [5] |
| Mcl-1 inhibitor 3 | Ki: 0.061 nM | IC50: 19 nM | OPM-2 | [5] |
| Mcl-1 inhibitor 6 | Kd: 0.23 nM, Ki: 0.02 µM | Not specified | Not specified | [5] |
| MIM1 | IC50: 4.78 µM | Induces apoptosis at >10 µM | Leukemia cells |
Key Experimental Protocols
Biochemical Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of an inhibitor to disrupt the interaction between Mcl-1 and a pro-apoptotic binding partner (e.g., a fluorescently labeled Bak BH3 peptide).
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled Bak BH3 peptide (e.g., with Terbium cryptate as the donor and d2 as the acceptor)
-
Assay buffer (e.g., PBS, 0.05% Tween-20)
-
Test compounds (e.g., this compound)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the recombinant Mcl-1 protein and the fluorescently labeled Bak BH3 peptide to the wells of the microplate.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on the viability of cancer cell lines that are dependent on Mcl-1 for survival.
Materials:
-
Mcl-1-dependent cancer cell line (e.g., NCI-H929 multiple myeloma cells)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque-walled microplates
-
Solubilization solution (for MTT assay)
Procedure (MTT Assay Example):
-
Seed the Mcl-1-dependent cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Mcl-1-dependent cancer cell line
-
Test compound (this compound) formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the Mcl-1-dependent cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., daily intravenous or oral administration).[4]
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Compare the tumor growth inhibition between the treatment and control groups to assess the in vivo efficacy of the compound.[4]
Visualizing the Mechanism and Workflow
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1's role in the intrinsic apoptosis pathway.
Mechanism of this compound Action
Caption: Covalent inhibition of Mcl-1 by this compound.
Experimental Workflow for Mcl-1 Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation.
Conclusion
This compound represents a promising and innovative approach to targeting Mcl-1 in cancer. Its unique mechanism of reversible covalent inhibition of a non-catalytic lysine residue offers the potential for high potency and a differentiated pharmacological profile. While further studies are needed to fully characterize its biological activity and therapeutic potential, the exploration of such novel inhibitory mechanisms is a critical step forward in the development of effective Mcl-1-targeted therapies for a range of malignancies. This guide provides a foundational understanding for researchers and drug developers interested in this exciting area of oncology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Mcl-1 through covale ... | Article | H1 Connect [archive.connect.h1.co]
- 6. WO2019089991A1 - Novel agents targeting inhibitor of apoptosis proteins - Google Patents [patents.google.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Mcl1-IN-14 for Cancer Cell Line Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mcl1-IN-14, a reversible covalent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, making it a compelling target for therapeutic intervention. This document details the mechanism of action of Mcl-1 inhibition, provides experimental protocols for screening this compound, and presents available data on its activity in cancer cell lines.
Introduction to Mcl-1 Inhibition
Myeloid Cell Leukemia 1 (Mcl-1) is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, including Mcl-1, Bcl-2, and Bcl-xL, prevent programmed cell death by sequestering pro-apoptotic proteins such as Bak and Bax.[1] In many cancers, the overexpression of Mcl-1 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[1]
Mcl-1 inhibitors are designed to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby liberating Bak and Bax to initiate the apoptotic cascade.[1] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, cancer cell death. This compound, also referred to as compound 5, is a reversible covalent inhibitor that targets a non-catalytic lysine (B10760008) residue on the Mcl-1 protein.[3][4] This covalent modification is designed to provide higher potency compared to non-covalent inhibitors.[3][4]
Data Presentation: In Vitro Activity of Mcl-1 Inhibitors
While specific quantitative screening data for this compound across a broad panel of cancer cell lines is not extensively available in the public domain, data for other potent Mcl-1 inhibitors can provide a valuable reference for researchers. The following table summarizes the growth inhibition (GI₅₀) values for a related macrocyclic Mcl-1 inhibitor, Mcl-1-IN-16 (Compound 13) , in two cancer cell lines.[5]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| H929 | Multiple Myeloma | 14 |
| A427 | Lung Cancer | 25 |
Note: This data is for Mcl-1-IN-16 and is presented as a representative example of the potency of selective Mcl-1 inhibitors. Researchers should generate their own dose-response curves for this compound in their cell lines of interest.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Cell Viability/Growth Inhibition Assay (MTT/MTS or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear or opaque-walled microplates
-
MTT, MTS, or CellTiter-Glo® reagent
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the diluted compound to the appropriate wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add the viability reagent (MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the GI₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x the GI₅₀) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This technique is used to assess the levels of key proteins in the Mcl-1 signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bak, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify changes in protein expression relative to the loading control.
Visualizations
Mcl-1 Signaling Pathway and Inhibition
Caption: Mcl-1 inhibits apoptosis by sequestering Bak and Bax. This compound blocks Mcl-1, leading to apoptosis.
Experimental Workflow for this compound Screening
Caption: A typical workflow for screening this compound, from initial viability testing to mechanistic studies.
Logical Relationship of this compound Action
References
Investigating Mcl-1 Dependency with Mcl1-IN-14: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the investigation of Myeloid Cell Leukemia 1 (Mcl-1) dependency in cancer cells using the potent and selective inhibitor, Mcl1-IN-14.
Introduction to Mcl-1 and Its Role in Cancer
Myeloid Cell Leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] It plays a crucial role in cell survival by sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][4] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including both hematological malignancies and solid tumors, and is frequently associated with tumorigenesis, poor prognosis, and resistance to conventional chemotherapies and other targeted agents.[3][4][5][6] The critical role of Mcl-1 in maintaining cancer cell viability has positioned it as a high-priority target for therapeutic intervention. The development of specific Mcl-1 inhibitors, such as this compound, provides a powerful tool to probe Mcl-1 dependency and offers a promising avenue for cancer treatment.
This compound: A Potent and Selective Mcl-1 Inhibitor
This compound is a small molecule inhibitor designed to specifically target the BH3-binding groove of the Mcl-1 protein with high affinity. While the exact Ki value for this compound is not publicly available, it is analogous to other potent Mcl-1 inhibitors with nanomolar to sub-nanomolar binding affinities.[7] Its mechanism of action involves disrupting the interaction between Mcl-1 and pro-apoptotic proteins, leading to the release of these proteins and subsequent activation of the apoptotic pathway in Mcl-1-dependent cancer cells. The selectivity of this compound for Mcl-1 over other anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, is critical for minimizing off-target effects and for precisely dissecting Mcl-1-specific functions.
Core Signaling Pathway of Mcl-1 in Apoptosis Regulation
Mcl-1 is a central regulator of the mitochondrial (intrinsic) pathway of apoptosis. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic effector proteins Bak and Bax, as well as BH3-only proteins like Bim and Puma, preventing their activation. Upon receiving an apoptotic stimulus, or through the action of an Mcl-1 inhibitor like this compound, these pro-apoptotic partners are released. This leads to the oligomerization of Bak and Bax at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP, in turn, allows the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.
Diagram of the Mcl-1 signaling pathway in apoptosis.
Experimental Protocols for Investigating Mcl-1 Dependency
A multi-faceted experimental approach is recommended to robustly determine Mcl-1 dependency.
Cell Viability Assays
Objective: To determine the sensitivity of cancer cell lines to this compound.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) for ATP measurement or resazurin-based assays (e.g., alamarBlue™) for metabolic activity.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Apoptosis Assays
Objective: To confirm that cell death induced by this compound occurs via apoptosis.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound at concentrations around the IC50 for a predetermined time (e.g., 24 hours).
-
Harvest and stain cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the cell populations (viable, early apoptotic, late apoptotic/necrotic) by flow cytometry.
-
-
Caspase-3/7 Activity Assay:
-
Treat cells with this compound as described above.
-
Measure caspase-3 and -7 activity using a luminogenic or fluorogenic substrate-based assay (e.g., Caspase-Glo® 3/7, Promega).
-
Western Blot Analysis
Objective: To investigate the molecular mechanism of this compound-induced apoptosis.
Methodology:
-
Protein Extraction: Treat cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins, including Mcl-1, Bcl-2, Bcl-xL, Bak, Bax, Bim, cleaved PARP, and cleaved Caspase-3. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Co-immunoprecipitation (Co-IP)
Objective: To demonstrate the disruption of Mcl-1's interaction with pro-apoptotic proteins by this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for a short duration (e.g., 4-6 hours). Lyse cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against Mcl-1 or a control IgG overnight. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting for the presence of Mcl-1 and its binding partners (e.g., Bak, Bim).
Experimental Workflow
The following diagram illustrates a typical workflow for assessing Mcl-1 dependency.
A typical experimental workflow for Mcl-1 dependency studies.
Data Presentation
Clear and concise presentation of quantitative data is essential for interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) at 48h |
| Cell Line A | Multiple Myeloma | 15.2 ± 2.1 |
| Cell Line B | Non-Small Cell Lung Cancer | 35.7 ± 4.5 |
| Cell Line C | Breast Cancer | 8.9 ± 1.3 |
| Cell Line D | Acute Myeloid Leukemia | 22.4 ± 3.0 |
| Cell Line E | Colon Cancer | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound in Cell Line C
| Treatment (24h) | % Annexin V Positive Cells | Fold Change in Caspase-3/7 Activity |
| Vehicle (DMSO) | 5.2 ± 0.8 | 1.0 ± 0.1 |
| This compound (10 nM) | 65.4 ± 5.1 | 8.2 ± 0.9 |
| This compound (100 nM) | 88.1 ± 6.3 | 15.6 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
Investigating Mcl-1 dependency using a potent and selective inhibitor like this compound is a critical step in the preclinical validation of Mcl-1 as a therapeutic target. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to systematically assess the sensitivity of cancer cells to Mcl-1 inhibition, elucidate the underlying molecular mechanisms, and ultimately identify patient populations that are most likely to benefit from Mcl-1-targeted therapies. This comprehensive approach will undoubtedly accelerate the translation of Mcl-1 inhibitors into effective cancer treatments.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 dependency as a novel vulnerability for aggressive B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Mcl1-IN-14 Target Validation in Hematological Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a multitude of hematological malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).[1][2][3][4] Its overexpression is frequently associated with an aggressive disease course, resistance to conventional therapies, and poor patient prognosis.[1][2][3][4] Consequently, Mcl-1 has become a high-priority target for the development of novel anticancer therapeutics.
This technical guide provides a comprehensive overview of the target validation for Mcl-1 in hematological malignancies, with a focus on the preclinical data and methodologies used to evaluate Mcl-1 inhibitors. While specific preclinical data for Mcl1-IN-14 , identified as a reversible covalent inhibitor of Mcl-1, is limited in the public domain, this guide will leverage data from other well-characterized, potent, and selective Mcl-1 inhibitors such as AZD5991 , S63845 (MIK665) , and AMG-176 as representative examples to illustrate the principles of Mcl-1 target validation.
The Role of Mcl-1 in Hematological Malignancies
Mcl-1 is a key regulator of the intrinsic, or mitochondrial, pathway of apoptosis.[5] It sequesters pro-apoptotic "effector" proteins such as Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and inducing permeabilization, which would otherwise lead to the release of cytochrome c and the activation of the caspase cascade.[6] Mcl-1 also binds to and neutralizes pro-apoptotic "BH3-only" proteins like Bim and Noxa.[7]
In many hematological cancers, the survival of malignant cells is highly dependent on the sustained expression and activity of Mcl-1.[1][2] This dependency can be intrinsic to the cancer cell's biology or acquired as a mechanism of resistance to other therapies, including inhibitors of other Bcl-2 family members like venetoclax (B612062) (a Bcl-2 inhibitor).[2]
Data Presentation: In Vitro Activity of Representative Mcl-1 Inhibitors
The following tables summarize the in vitro binding affinities and cellular activities of several key Mcl-1 inhibitors in hematological malignancy models. This data is essential for demonstrating the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki) of Representative Mcl-1 Inhibitors for Bcl-2 Family Proteins
| Compound | Mcl-1 Ki (nM) | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Selectivity for Mcl-1 vs. Bcl-2 (fold) | Selectivity for Mcl-1 vs. Bcl-xL (fold) |
| AZD5991 | 0.13 | >10,000 | >10,000 | >76,923 | >76,923 |
| S63845 | 1.2 | >10,000 | >10,000 | >8,333 | >8,333 |
| AMG-176 | 0.06 | >1,000 | >1,000 | >16,667 | >16,667 |
Data compiled from multiple sources.[8][9][10]
Table 2: Cellular Activity (EC50/IC50) of Representative Mcl-1 Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Disease Type | AZD5991 (nM) | S63845 (nM) | AM-8621 (AMG-176 analog) (nM) |
| MOLP-8 | Multiple Myeloma | 33 | <100 | - |
| NCI-H929 | Multiple Myeloma | <100 | <100 | Sensitive |
| MV4-11 | Acute Myeloid Leukemia | 24 | <100 | Heterogeneous Sensitivity |
| OCI-AML3 | Acute Myeloid Leukemia | - | <100 | - |
| U266B1 | Multiple Myeloma | - | - | Sensitive |
Data compiled from multiple sources. Note: Direct side-by-side comparisons are limited; values represent reported potencies from various studies.[2][11][12]
Experimental Protocols for Mcl-1 Target Validation
Validating Mcl-1 as a therapeutic target requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Binding Assays (e.g., TR-FRET)
Objective: To determine the binding affinity and selectivity of an inhibitor for Mcl-1 over other Bcl-2 family proteins.
Methodology:
-
Protein Preparation: Recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins are purified.
-
Assay Setup: The assay is typically performed in a 384-well plate format.
-
Reaction Mixture: A fluorescently labeled BH3 peptide (e.g., from Bim) is incubated with the respective Bcl-2 family protein (e.g., Mcl-1) and a terbium-conjugated anti-tag antibody (e.g., anti-His).
-
Inhibitor Titration: A serial dilution of the test compound (e.g., this compound) is added to the reaction mixture.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. The signal is generated when the fluorescent peptide and the terbium-labeled antibody are in close proximity (i.e., when the peptide is bound to the Bcl-2 family protein).
-
Data Analysis: The decrease in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant).
Cell Viability Assays (e.g., CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the Mcl-1 inhibitor on hematological cancer cell lines.
Methodology:
-
Cell Seeding: Hematological cancer cell lines are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a range of concentrations of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).
-
Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated controls, and the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined.
Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To confirm that the observed cell death is due to apoptosis.
Methodology:
-
Cell Treatment: Cells are treated with the Mcl-1 inhibitor at various concentrations and for different time points.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified. A dose- and time-dependent increase in the Annexin V-positive population confirms the induction of apoptosis.[13]
Western Blotting for Target Engagement and Downstream Effects
Objective: To demonstrate that the Mcl-1 inhibitor engages its target in cells and modulates downstream signaling pathways.
Methodology:
-
Cell Lysis: Cells treated with the Mcl-1 inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against Mcl-1, other Bcl-2 family members (e.g., Bcl-2, Bcl-xL), pro-apoptotic proteins (e.g., Bim, Bak), and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Analysis: Changes in the levels and cleavage of these proteins provide evidence of target engagement and the induction of apoptosis. For example, a decrease in the Mcl-1/Bim complex and an increase in cleaved PARP would support the on-target activity of the inhibitor.[14]
Visualizing the Molecular Landscape and Experimental Design
Mcl-1 Signaling Pathway
Caption: Mcl-1 signaling pathway and the mechanism of this compound.
Experimental Workflow for Mcl-1 Inhibitor Validation
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MCL-1 in hematologic malignancies: Rationale and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD5991 [openinnovation.astrazeneca.com]
- 13. biorxiv.org [biorxiv.org]
- 14. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Interaction of Mcl-1 Inhibitors with the BH3 Binding Groove
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of programmed cell death and a prominent target in cancer therapy. Its overexpression is associated with tumor progression and resistance to conventional treatments in a variety of malignancies. This guide provides a detailed technical overview of the interaction between potent and selective Mcl-1 inhibitors and the BH3 binding groove of the Mcl-1 protein. For the purpose of this guide, the well-characterized inhibitor A-1210477 will be used as a representative molecule to illustrate the principles of Mcl-1 inhibition. We will delve into the quantitative biophysical and cellular data, detailed experimental methodologies, and the intricate signaling pathways involved.
Introduction to Mcl-1 and its Role in Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bak, Bax, Bim, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1)[1]. Mcl-1 exerts its pro-survival function by binding to the BH3 domain of pro-apoptotic proteins like Bak and Bim, sequestering them and preventing their activation of the mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic cascade[2][3]. Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis[3].
Mcl-1 inhibitors are small molecules designed to fit into the hydrophobic BH3 binding groove on the Mcl-1 protein surface. This competitive binding displaces the pro-apoptotic proteins, freeing them to initiate apoptosis[3]. The development of selective Mcl-1 inhibitors represents a promising therapeutic strategy for cancers dependent on Mcl-1 for survival.
Quantitative Data for Mcl-1 Inhibitor: A-1210477
The following tables summarize the key quantitative data for the Mcl-1 inhibitor A-1210477, providing a clear comparison of its biochemical potency and cellular efficacy.
Table 1: Biochemical and Cellular Activity of A-1210477
| Parameter | Value | Reference(s) |
| Binding Affinity (Ki) | 0.454 nM | [2][4][5] |
| < 200 pM | [6] | |
| Cellular Activity (GI50/IC50) | 120 nM (NCI-H929) | [2] |
| < 10 µM (H2110, H23) | [2] | |
| Mcl-1:Bim Complex Disruption (IC50) | Low µM range | [4] |
| Mcl-1:Noxa Interaction Inhibition | Yes | [4] |
Table 2: Selectivity Profile of A-1210477
| Target | Selectivity vs. Mcl-1 | Reference(s) |
| Bcl-2 | >100-fold | [2] |
| Bcl-xL | >100-fold | [2] |
Interaction with the BH3 Binding Groove
The interaction between Mcl-1 and its inhibitors occurs within a hydrophobic groove on the protein's surface, which is the natural binding site for the BH3 domains of pro-apoptotic proteins. The crystal structure of Mcl-1 in complex with a lead compound for A-1210477 (PDB ID: 5VKC) and A-1210477 itself (PDB ID: 8Y20) reveals the precise molecular interactions that drive this high-affinity binding[7][8][9]. The inhibitor mimics the alpha-helical structure of the BH3 domain, with key hydrophobic residues inserting into corresponding pockets (P1-P4) within the Mcl-1 groove[7]. This structural mimicry allows the inhibitor to effectively compete with and displace endogenous pro-apoptotic partners of Mcl-1.
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in Mcl-1-mediated apoptosis and the mechanism of action of Mcl-1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to Mcl-1 by detecting changes in the polarization of fluorescently labeled tracer molecules.
-
Principle: A small, fluorescently labeled peptide (tracer) derived from a BH3 domain protein binds to Mcl-1, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete for binding, displacing the tracer and causing a decrease in polarization.
-
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide tracer (e.g., from Bak or Bim)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Test inhibitor (e.g., A-1210477)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the wells.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add a fixed concentration of Mcl-1 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Data is analyzed to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This technique is used to demonstrate the disruption of the Mcl-1:Bim interaction by an inhibitor.
-
Principle: An antibody specific to Mcl-1 is used to pull down Mcl-1 and its binding partners from cell lysates. The presence of co-precipitated Bim is then detected by Western blotting.
-
Materials:
-
Mcl-1-dependent cancer cell line (e.g., NCI-H929)
-
Test inhibitor (e.g., A-1210477)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Anti-Bim antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
-
-
Protocol:
-
Treat cells with the test inhibitor or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Pre-clear the lysates with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-Mcl-1 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-Bim antibody.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
Materials:
-
Mcl-1-dependent cancer cell line (e.g., NCI-H929)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., A-1210477)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in opaque-walled plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Conclusion
The targeted inhibition of Mcl-1 via its BH3 binding groove is a validated and promising strategy in oncology. This guide has provided a comprehensive overview of the interaction of a representative Mcl-1 inhibitor, A-1210477, with its target. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals working in this field. Understanding the intricate details of this molecular interaction is paramount for the design of next-generation Mcl-1 inhibitors with improved efficacy and safety profiles.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mcl-1 Inhibitors
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research has been conducted to provide a comprehensive technical guide on the chemical structure and properties of Mcl1-IN-14. However, after a thorough search of publicly available scientific databases and literature, no specific small molecule inhibitor explicitly designated as "this compound" has been identified. The nomenclature may refer to an internal compound designation not yet disclosed in public literature, a less common synonym, or a potential typographical error.
This guide will, therefore, provide a detailed overview of the broader class of small-molecule inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a critical anti-apoptotic protein and a key target in cancer therapy. The principles, experimental protocols, and signaling pathways described herein are fundamental to the study of Mcl-1 inhibition and would be applicable to any novel inhibitor targeting this protein.
Introduction to Mcl-1
Myeloid Cell Leukemia 1 (Mcl-1) is a pivotal member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis, or programmed cell death.[1][2][3] Overexpression of Mcl-1 is a common feature in a wide range of human cancers and is associated with tumor progression, resistance to chemotherapy, and poor prognosis.[1][2] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak and Bim, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[3][4] Consequently, the development of small-molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction is a highly pursued strategy in oncology drug discovery.[1][2]
General Chemical Structures and Properties of Mcl-1 Inhibitors
While a specific structure for "this compound" is unavailable, the landscape of Mcl-1 inhibitors is characterized by several distinct chemical scaffolds. These compounds are designed to mimic the BH3 domain of pro-apoptotic proteins, which is the natural binding partner of Mcl-1. Common structural features often include a core scaffold that presents key hydrophobic and charged functionalities to interact with the corresponding pockets on the Mcl-1 protein surface.
Table 1: Physicochemical and Pharmacokinetic Properties of Representative Mcl-1 Inhibitors
| Compound ID | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Polar Surface Area (Ų) |
| Generic Mcl-1 Inhibitor Profile | 400 - 600 | 2 - 4 | 4 - 7 | 5 - 10 | 80 - 140 |
Note: This table represents a generalized profile based on known Mcl-1 inhibitors and is intended for illustrative purposes.
Table 2: In Vitro Biological Activity of Representative Mcl-1 Inhibitors
| Compound ID | Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line |
| Generic Mcl-1 Inhibitor | Mcl-1 | TR-FRET | < 10 | < 100 | H929 (Multiple Myeloma) |
| Bcl-2 | TR-FRET | > 1000 | > 1000 | - | |
| Bcl-xL | TR-FRET | > 1000 | > 1000 | - |
Note: This table illustrates typical activity profiles. Potency and selectivity vary significantly between different chemical series.
Key Signaling Pathways
Mcl-1 is a central node in the apoptosis signaling pathway. Its inhibition by a small molecule leads to the liberation of pro-apoptotic proteins, initiating a cascade of events culminating in cell death.
References
- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-14: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Mcl1-IN-14, a potent inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Mcl-1 in oncology and other relevant fields.
Introduction
Myeloid Cell Leukemia 1 (Mcl-1) is a critical pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins. It plays a pivotal role in regulating the intrinsic pathway of apoptosis by sequestering pro-apoptotic proteins like Bak and Bax. Overexpression of Mcl-1 is a hallmark of various human cancers and is frequently associated with tumor progression and resistance to conventional therapies. Consequently, the development of small molecule inhibitors that directly target Mcl-1, such as this compound, represents a promising therapeutic strategy.
This compound, also referred to as Mcl-1 inhibitor 14, has emerged as a significant research tool for investigating the function of Mcl-1 and for exploring its potential as a drug target.
Chemical and Physical Properties
Suppliers:
-
AbMole BioScience[2]
-
MedChemExpress
Biological Activity and Data Presentation
This compound is a highly potent inhibitor of Mcl-1. The following table summarizes key quantitative data for this compound and other relevant Mcl-1 inhibitors for comparative purposes.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Mcl-1 | Ki | 0.018 nM | [2] |
| Mcl-1 Inhibitor (Amgen) | Mcl-1/Bim interaction | Ki (no serum) | 0.051 pM | [3] |
| Mcl-1 Inhibitor (Amgen) | Mcl-1/Bim interaction | IC50 (no serum) | 0.31 pM | [3] |
| Mcl-1 Inhibitor (Amgen) | OPM-2 cell viability | IC50 (no serum) | 11.538 nM | [3] |
| A-1210477 | Mcl-1 | Ki | 0.45 nM | [4] |
| AZD5991 ((Ra)-7) | Mcl-1 | IC50 | 0.72 nM | [5] |
| AZD5991 ((Ra)-7) | Mcl-1 | Ki | 200 pM | [5] |
| Mcl-1 Inhibitor II | Mcl-1 binding | IC50 | 310 nM | [1] |
| Mcl-1 Inhibitor II | Murine Lymphoma (MCl1-1780) | GI50 | 300 nM | [1] |
Mechanism of Action and Signaling Pathways
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. Mcl-1 inhibitors, including this compound, function by binding to the BH3-binding groove of Mcl-1, thereby displacing Bak and Bax. This liberation of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
The expression and stability of Mcl-1 are tightly regulated by various signaling pathways. Pro-survival pathways such as the PI3K/AKT pathway can promote Mcl-1 stability, while stress-activated pathways involving JNK and GSK3 can lead to its degradation.[6]
Experimental Protocols
This section provides generalized protocols for assays commonly used to characterize Mcl-1 inhibitors. Specific details may need to be optimized based on the cell line and experimental conditions.
In Vitro Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of an inhibitor to Mcl-1.
Objective: To determine the Ki or IC50 of this compound for the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Biotinylated BH3 peptide (e.g., from Bim)
-
Europium-labeled streptavidin (donor fluorophore)
-
Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-His) (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
This compound (serial dilutions)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the recombinant Mcl-1 protein, biotinylated BH3 peptide, and the test compound (this compound) or vehicle control.
-
Incubate at room temperature to allow for binding equilibrium.
-
Add the europium-labeled streptavidin and APC-labeled antibody.
-
Incubate in the dark at room temperature.
-
Measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the BH3 peptide by the inhibitor.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model to determine the IC50.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of ATP, which is an indicator of metabolically active cells.
Objective: To determine the GI50 or IC50 of this compound on cancer cell lines.
Materials:
-
Mcl-1-dependent cancer cell line (e.g., OPM-2)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well or 384-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a multiwell plate and allow them to attach overnight (for adherent cells).
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for a predetermined period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to determine the GI50/IC50.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Objective: To confirm that cell death induced by this compound is due to apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a multiwell plate.
-
Treat cells with this compound at various concentrations and for different time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix and incubate at room temperature.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
An increase in luminescence compared to the vehicle control indicates induction of apoptosis.[7][8]
Conclusion
This compound is a valuable research tool for studying the biology of Mcl-1 and for the preclinical evaluation of Mcl-1 inhibition as a cancer therapy. Its high potency and specificity make it a suitable probe for dissecting Mcl-1-dependent signaling pathways and for identifying cancer types that are sensitive to Mcl-1 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to characterize the activity of this compound and similar compounds in their own experimental systems. As with any potent biological inhibitor, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.
References
- 1. Mcl-1 Inhibitor II | Sigma-Aldrich [sigmaaldrich.com]
- 2. abmole.com [abmole.com]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Mcl-1 Inhibitors: A Technical Overview
Disclaimer: No specific public data could be retrieved for a compound designated "Mcl1-IN-14." This technical guide therefore provides a comprehensive overview of the preliminary efficacy of well-characterized, publicly disclosed myeloid cell leukemia 1 (Mcl-1) inhibitors as a proxy for this class of therapeutic agents. The data and methodologies presented are synthesized from preclinical studies of representative Mcl-1 inhibitors such as A-1210477, S63845, AZD5991, and AMG-176.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of Mcl-1 inhibitors. It details the mechanism of action, quantitative efficacy data in various cancer models, and the experimental protocols used to generate this data.
Core Mechanism of Action: Inducing Apoptosis
Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] In many cancers, Mcl-1 is overexpressed, which sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating programmed cell death (apoptosis).[2] This is a key mechanism of tumor survival and resistance to therapy.[1][3] Mcl-1 inhibitors are BH3 mimetics that bind to the BH3-binding groove of the Mcl-1 protein.[1] This binding displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, mitochondrial outer membrane permeabilization (MOMP), and subsequent cancer cell death.[2][3]
Below is a diagram illustrating the Mcl-1 signaling pathway and the mechanism of its inhibition.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of several representative Mcl-1 inhibitors across a panel of cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which measure the concentration of the inhibitor required to inhibit cell growth or induce apoptosis by 50%.
Table 1: Efficacy of S63845 in Hematological Malignancies
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 4-233[3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 4-233[3] |
| H929 | Multiple Myeloma | <100[4] |
| AMO1 | Multiple Myeloma | <100[3] |
Table 2: Efficacy of AZD5991 in Hematological Malignancies
| Cell Line | Cancer Type | EC50 (nM) for Caspase Activation |
| MOLP-8 | Multiple Myeloma | 33[5] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 24[5] |
Table 3: Efficacy of AMG-176 in B-cell Lymphoma
| Cell Line | Cancer Subtype | IC50 (µM) at 48h |
| OCI-LY1 | GCB-DLBCL | 0.21[6] |
| TMD8 | ABC-DLBCL | 1.45[6] |
| DHL-10 | GCB-DLBCL | 17.78[6] |
| U2932 4RH | ABC-DLBCL | 19.45[6] |
Table 4: Efficacy of A-1210477 in Acute Myeloid Leukemia (AML)
| Cell Line | Cancer Type | % Viability at 0.1 µM (72h) |
| HL-60 | AML | 47%[7] |
| MOLM-13 | AML | 46%[7] |
| MV4-11 | AML | 38%[7] |
| OCI-AML3 | AML | 43%[7] |
Experimental Protocols
The evaluation of Mcl-1 inhibitor efficacy relies on a series of well-established in vitro assays. Below are detailed protocols for key experiments.
Cell Viability Assay (e.g., using CellTiter-Glo® or MTT)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Mcl-1 inhibitor
-
96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[2]
-
Compound Treatment: Treat cells with a serial dilution of the Mcl-1 inhibitor. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[2]
-
Assay:
-
For CellTiter-Glo®: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent. Mix and incubate, then measure luminescence.[2]
-
For MTT: Add MTT reagent to each well and incubate. Add a solubilizing solution to dissolve the formazan (B1609692) crystals and measure absorbance.[8][9]
-
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (e.g., using Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
Treated cells in 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent
Protocol:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]
-
Assay: Equilibrate the cell plate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix the contents and incubate at room temperature for 30 minutes to 3 hours.[11]
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.[11]
Target Engagement Assay (Co-Immunoprecipitation)
This assay confirms that the Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim).
Materials:
-
Treated cell lysates
-
Anti-Mcl-1 or Anti-Bim antibody
-
Protein A/G agarose (B213101) beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
Protocol:
-
Cell Lysis: Lyse treated and untreated cells with a suitable lysis buffer.[12][13]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Mcl-1 or Bim overnight.[12][14]
-
Complex Capture: Add protein A/G agarose beads to pull down the antibody-protein complexes.[13]
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and its binding partners to observe the disruption of the protein-protein interaction.[12]
The following diagram illustrates a typical experimental workflow for evaluating Mcl-1 inhibitors.
Conclusion
The preliminary efficacy data for a range of Mcl-1 inhibitors demonstrate their potential as anti-cancer agents, particularly in hematological malignancies. These compounds effectively induce apoptosis in Mcl-1-dependent cancer cells at nanomolar to micromolar concentrations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this promising class of targeted therapies. Further studies are warranted to explore their in vivo efficacy, safety profiles, and potential for combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 11. promega.com [promega.com]
- 12. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
Mcl1-IN-14 for basic research in oncology
An In-Depth Technical Guide to Mcl-1 Inhibitors for Basic Research in Oncology
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma-2 (Bcl-2) family, is a pivotal survival factor for many cancers and a key mediator of resistance to various therapies.[1] Its overexpression is a common feature in a wide range of malignancies, contributing to tumor survival by sequestering pro-apoptotic proteins and preventing programmed cell death.[1][2] Consequently, the development of small molecules that selectively inhibit Mcl-1 is a significant focus in oncology.
This guide provides a technical overview of the core principles and methodologies for evaluating potent and selective Mcl-1 inhibitors in a preclinical, basic research setting. While specific information for a compound designated "Mcl1-IN-14" is not extensively available in the public domain, this document will utilize data from well-characterized, selective preclinical Mcl-1 inhibitors, such as A-1210477 and S63845 , to illustrate the experimental workflows and data interpretation central to the study of Mcl-1 inhibition.
Mechanism of Action: Restoring Apoptotic Signaling
Mcl-1 exerts its pro-survival function by binding to the BH3 domain of pro-apoptotic proteins, such as Bak, Bax, and Bim.[2][3] This sequestration prevents the activation of BAX/BAK, which would otherwise lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade culminating in apoptosis.[4][5]
Selective Mcl-1 inhibitors are BH3 mimetics designed to fit into the hydrophobic BH3-binding groove of the Mcl-1 protein.[1][4] By competitively binding to this groove, they displace the sequestered pro-apoptotic proteins. The released "activator" proteins are then free to trigger BAX/BAK-dependent apoptosis, making this a highly targeted approach to eliminating cancer cells dependent on Mcl-1 for survival.[4][6]
Quantitative Data for Representative Mcl-1 Inhibitors
The potency and selectivity of an Mcl-1 inhibitor are determined through biochemical and cellular assays. Key metrics include the binding affinity (Ki) to Mcl-1 and the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) in Mcl-1-dependent cancer cell lines.
Table 1: Biochemical Binding Affinity
| Parameter | A-1210477 | S63845 |
|---|---|---|
| Mcl-1 Binding Affinity (Ki) | 0.45 nM[7] | <1.2 nM[8] |
| Mcl-1 Binding Affinity (KD) | - | 0.19 nM[6] |
| Selectivity | >100-fold vs. other Bcl-2 family members[9] | No discernible binding to Bcl-2 or Bcl-xL[10] |
Table 2: Cellular Activity in Mcl-1 Dependent Cancer Cell Lines
| Cell Line | Cancer Type | A-1210477 (IC50/EC50) | S63845 (IC50) |
|---|---|---|---|
| NCI-H929 | Multiple Myeloma | 26.2 nM[9] | < 100 nM[8] |
| AMO1 | Multiple Myeloma | - | < 100 nM[11] |
| MV4-11 | Acute Myeloid Leukemia (AML) | - | 4-233 nM range for AML lines[8] |
| A427 | Non-Small Cell Lung Cancer | - | Moderately Sensitive (0.1-1 µM) |
Key Experimental Protocols and Workflows
The following sections detail the standard methodologies used to characterize Mcl-1 inhibitors. Each section includes a workflow diagram and a comprehensive protocol.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability following inhibitor treatment.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [1][12][13]
-
Cell Seeding:
-
Harvest and count cells (e.g., NCI-H929 multiple myeloma cells), ensuring viability is >90% via Trypan Blue exclusion.[1]
-
Resuspend cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.[1]
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include control wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the Mcl-1 inhibitor in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Add the diluted inhibitor or vehicle control (media with DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.1%.[1]
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line and drug (typically 48-72 hours) at 37°C and 5% CO2.[14]
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[13]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.[9]
-
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used concurrently to identify necrotic cells.[15]
Protocol: Annexin V/PI Staining for Apoptosis [15][16][17]
-
Cell Treatment and Harvesting:
-
Seed and treat cells with the Mcl-1 inhibitor at desired concentrations for a specified duration (e.g., 24-48 hours).[14]
-
Harvest both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[16]
-
Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300-600 x g for 5 minutes).[17][18]
-
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
Target Engagement Assay (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) is used to verify that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim) inside the cell.
Protocol: Mcl-1 and Bim Co-Immunoprecipitation [19][20][21]
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HeLa or AML cell lines) with the Mcl-1 inhibitor or vehicle for the desired time (e.g., 4-24 hours).[10][19]
-
Harvest cells and lyse them in a gentle, non-denaturing IP lysis buffer (e.g., containing 1% CHAPS or 0.1% Tween-20 with protease inhibitors) on ice.[19][21]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris and collect the supernatant.[21]
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Incubate 1-2 mg of protein lysate with a primary antibody against Mcl-1 (approx. 2 µg) overnight with gentle rotation at 4°C.[19][21]
-
Add Protein A/G agarose (B213101) or magnetic beads (e.g., 20-40 µL) and incubate for an additional 1-4 hours to capture the antibody-protein complexes.[21]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 1000 x g for 1 min).[21]
-
Discard the supernatant and wash the beads 3-4 times with cold IP lysis buffer to remove non-specifically bound proteins.[21]
-
After the final wash, aspirate the supernatant and elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bim to detect the co-precipitated protein.
-
Also, probe for Mcl-1 to confirm the successful pulldown of the target protein. A decrease in the Bim band in inhibitor-treated samples indicates successful disruption of the Mcl-1:Bim complex.
-
In Vivo Xenograft Efficacy Study
These studies assess the anti-tumor activity of the Mcl-1 inhibitor in a living organism using immunodeficient mice bearing human tumor xenografts.
Protocol: Subcutaneous Xenograft Model [8][14][22]
-
Xenograft Establishment:
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = 0.5 x Length x (Width)^2.[14]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, and one or more Mcl-1 inhibitor dose groups.[14]
-
Administer the Mcl-1 inhibitor and vehicle control according to the desired dosing schedule and route (e.g., intravenous (IV) or intraperitoneal (IP) injection). For example, S63845 has been administered at 25 mg/kg IV.[8][10]
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity. Significant body weight loss (>15-20%) is a sign of poor tolerability.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Complete regressions may also be observed.[8]
-
-
Pharmacodynamic Analysis (Optional):
-
At specific time points after the final dose, tumors can be harvested to assess target engagement in vivo, for example, by measuring the disruption of Mcl-1:Bim complexes or the induction of cleaved caspase-3.[23]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. assaygenie.com [assaygenie.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the anti-tumor activity of Mcl1-IN-14
An In-depth Technical Guide on the Mechanism and Activity of Mcl-1 Inhibitors
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which is frequently overexpressed in a wide range of human cancers, contributing to tumor progression and resistance to therapy.[1][2][3] Its role as a key regulator of the intrinsic apoptosis pathway makes it a compelling target for cancer treatment.[1][4] This guide delves into the anti-tumor activity of Mcl-1 inhibitors, providing a comprehensive overview for researchers, scientists, and drug development professionals. While the specific compound "Mcl1-IN-14" is not extensively documented in publicly available literature, this document will focus on the well-characterized class of Mcl-1 inhibitors, using prominent examples to illustrate their mechanism of action and therapeutic potential.
Core Mechanism of Mcl-1 Inhibition
Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, particularly the BH3-only proteins (e.g., Noxa, Bim, Puma) and the effector proteins BAK and BAX.[2][5][6] This sequestration prevents the oligomerization of BAK and BAX at the mitochondrial outer membrane, a critical step for mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation leading to apoptosis.[2][5]
Mcl-1 inhibitors are small molecules designed to fit into the BH3-binding groove of the Mcl-1 protein, disrupting its interaction with pro-apoptotic partners.[2] By competitively binding to Mcl-1, these inhibitors liberate pro-apoptotic proteins, which can then trigger the apoptotic cascade.[1][2]
Signaling Pathways and Cellular Effects
The inhibition of Mcl-1 instigates a cascade of events culminating in programmed cell death. The central signaling pathway affected is the intrinsic apoptosis pathway.
Beyond direct apoptosis induction, Mcl-1 inhibition has been shown to have immunomodulatory effects. For instance, the Mcl-1 inhibitor S64315 has been demonstrated to reduce the frequency of myeloid-derived suppressor cells (MDSCs) and enhance the activity of CD8+ T cells, suggesting a potential synergy with immune checkpoint inhibitors.[4]
Quantitative Data on Anti-Tumor Activity
The potency of Mcl-1 inhibitors has been evaluated across various cancer cell lines and in preclinical xenograft models. The following tables summarize representative quantitative data for well-studied Mcl-1 inhibitors.
Table 1: In Vitro Cytotoxicity of Mcl-1 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| S63845 | Multiple Myeloma | H929 | 1-10 | [3] |
| Non-Small Cell Lung Cancer | H23 | 10-100 | [7] | |
| AZD5991 | Acute Myeloid Leukemia | MOLM-13 | <10 | [2] |
| Multiple Myeloma | MM.1S | <10 | [2] | |
| AMG 176 | Acute Myeloid Leukemia | MOLM-13 | 1-10 | [8] |
| Multiple Myeloma | H929 | 1-10 | [8] |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| S63845 | Multiple Myeloma (H929) | 25 mg/kg, i.v., weekly | >90 | [3] |
| AZD5991 | Acute Myeloid Leukemia (MOLM-13) | 6.25 mg/kg, i.v., weekly | Complete Regression | [2] |
| AMG 176 | Acute Myeloid Leukemia (MV4-11) | 30 mg/kg, p.o., daily | 69 (single agent) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-tumor activity of Mcl-1 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Apoptosis Assay (e.g., Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the Mcl-1 inhibitor for a designated time.
-
Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Conclusion
Mcl-1 inhibitors represent a promising class of anti-cancer agents with demonstrated preclinical activity across a range of hematological and solid tumors. Their mechanism of action, centered on the direct induction of apoptosis, provides a rational basis for their therapeutic application, both as single agents and in combination with other therapies. The continued development and clinical evaluation of potent and selective Mcl-1 inhibitors hold significant potential for improving outcomes for cancer patients.
References
- 1. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. MCL1 inhibition targets Myeloid Derived Suppressors Cells, promotes antitumor immunity and enhances the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. books.rsc.org [books.rsc.org]
- 8. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for Mcl1-IN-14: An In Vitro Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various human cancers, contributing to tumor initiation, progression, and resistance to a broad range of cancer therapies. Consequently, the development of small molecule inhibitors targeting Mcl-1 is a promising strategy in oncology. Mcl1-IN-14 is a representative potent and selective small molecule inhibitor of Mcl-1. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound and similar Mcl-1 inhibitors. The described assays are fundamental for determining the inhibitor's potency, selectivity, and mechanism of action.
Mcl-1 exerts its pro-survival function by binding to the BH3 domain of pro-apoptotic proteins like Bak and Bim, sequestering them and preventing the induction of apoptosis.[1] Mcl-1 inhibitors, such as this compound, are designed to fit into the BH3-binding groove of Mcl-1, disrupting these protein-protein interactions. This frees pro-apoptotic proteins, which can then trigger the mitochondrial apoptosis pathway, leading to cancer cell death.
Mcl-1 Signaling Pathway and Mechanism of Inhibition
The intrinsic apoptosis pathway is tightly regulated by the balance between pro-survival and pro-apoptotic members of the Bcl-2 family. Mcl-1 is a key pro-survival member that prevents mitochondrial outer membrane permeabilization (MOMP). This compound disrupts the sequestration of pro-apoptotic proteins by Mcl-1, leading to the activation of BAX and BAK, MOMP, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Data Presentation
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Ligand | This compound IC₅₀ (nM) |
| TR-FRET | Human Mcl-1 | BIM peptide | 15 |
| TR-FRET | Human Bcl-2 | BIM peptide | >10,000 |
| TR-FRET | Human Bcl-xL | BIM peptide | >10,000 |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Mcl-1 Dependency | This compound GI₅₀ (nM) |
| NCI-H929 | Multiple Myeloma | High | 80 |
| MOLP-8 | Multiple Myeloma | High | 120 |
| K562 | Chronic Myeloid Leukemia | Low | >10,000 |
| A427 | Non-small Cell Lung Cancer | High | 90 |
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the ability of this compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BIM peptide.
Caption: Workflow for the Mcl-1 TR-FRET biochemical assay.
Materials:
-
Recombinant Human Mcl-1 Protein (His-tagged)
-
BIM Peptide (biotinylated and fluorescently labeled, e.g., with FITC)
-
Terbium-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., D2) (Acceptor)
-
This compound
-
Assay Buffer (e.g., PBS, 0.05% Tween-20)
-
384-well low-volume, non-binding plates
-
TR-FRET compatible microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute Mcl-1 protein, BIM peptide, donor, and acceptor fluorophores to their optimal concentrations in assay buffer as determined by initial optimization experiments.
-
-
Assay Procedure:
-
Add 2 µL of the this compound serial dilutions to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (no Mcl-1 protein).
-
Prepare a master mix of Mcl-1 protein and BIM peptide in assay buffer.
-
Add 10 µL of the Mcl-1/BIM peptide mix to each well.
-
Prepare a master mix of the donor and acceptor fluorophores.
-
Add 8 µL of the donor/acceptor mix to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Assay: Cell Viability (Growth Inhibition)
This assay determines the effect of this compound on the proliferation and viability of Mcl-1-dependent and -independent cancer cell lines.
Caption: Workflow for the cell viability (growth inhibition) assay.
Materials:
-
Mcl-1 dependent (e.g., NCI-H929) and Mcl-1 independent (e.g., K562) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear bottom, white-walled plates
-
Luminometer-capable microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Cellular Assay: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay measures the activation of caspases 3 and 7, key executioners of apoptosis, in response to treatment with this compound.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell viability assay (steps 1 and 2), but a shorter incubation time (e.g., 24 hours) may be sufficient to observe caspase activation.
-
-
Assay Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
-
Data Analysis:
-
Analyze the data similarly to the cell viability assay to determine the EC₅₀ for caspase activation.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other novel Mcl-1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and mechanism of action of these compounds, which is crucial for advancing their development as potential cancer therapeutics.
References
Application Notes and Protocols for Mcl1-IN-14 Cell-Based Assay Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 prevents apoptosis by sequestering pro-apoptotic proteins such as Bak and Bim, thereby inhibiting the intrinsic apoptotic pathway.[1][2][3] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies, making it a compelling target for anticancer drug development.[1][2][3][4] Mcl1-IN-14 is a small molecule inhibitor designed to specifically target Mcl-1, disrupting its interaction with pro-apoptotic partners and inducing cancer cell death.[2]
These application notes provide detailed protocols for optimizing cell-based assays to evaluate the efficacy and mechanism of action of this compound. The included methodologies cover cell viability, apoptosis induction, and target engagement.
Mcl-1 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Mcl-1 in the regulation of the intrinsic apoptotic pathway and the mechanism of action for an Mcl-1 inhibitor like this compound. Under normal conditions, Mcl-1 sequesters pro-apoptotic proteins Bak and Bim.[1][2] Upon inhibition by this compound, these pro-apoptotic factors are released, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[1][5]
Caption: Mcl-1 signaling pathway and inhibitor action.
Experimental Protocols
I. Cell Viability Assay (Using CellTiter-Glo®)
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
A. Materials:
-
Mcl-1-dependent cancer cell line (e.g., NCI-H929 multiple myeloma cells)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin (B12071052)
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
B. Protocol:
-
Cell Seeding:
-
Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Ensure cell viability is >90% using Trypan Blue exclusion before starting the assay.
-
Harvest cells and resuspend them in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (5,000 cells/well).
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 48-72 hours.
-
-
Data Acquisition and Analysis:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
II. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium (B1200493) iodide (PI) to identify late apoptotic and necrotic cells.
A. Materials:
-
Mcl-1-dependent cell line
-
Culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
B. Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight (for adherent cells).
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Staining:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, single-stained (Annexin V-FITC only and PI only) controls for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating this compound in cell-based assays.
Caption: In vitro cell viability assay workflow.
Data Presentation
Table 1: In Vitro Activity of Mcl-1 Inhibitors in Mcl-1 Dependent Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| This compound | NCI-H929 | Cell Viability | IC50 | User Data | N/A |
| A-1210477 | NCI-H929 | Cell Viability | IC50 | ~2,500 | [4] |
| S63845 | NCI-H929 | Cell Viability | IC50 | <100 | [4] |
| AZD5991 | MOLM-13 | Cell Viability | IC50 | <10 | [6] |
| VU661013 | MOLM-13 | Growth Inhibition | IC50 | ~30 | [4] |
Table 2: Cellular Apoptosis Induction by Mcl-1 Inhibitors
| Compound | Cell Line | Concentration (nM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| This compound | NCI-H929 | User Defined | 24 | User Data | N/A |
| A-1210477 | NCI-H929 | 1000 | 24 | Significant Increase | [7] |
| S63845 | MOLM-13 | 100 | 24 | Significant Increase | [4] |
| AZD5991 | MOLM-13 | 10 | 6 | Rapid Caspase 3/7 Activation | [8] |
Optimization and Troubleshooting
-
Cell Density: Optimal cell seeding density is crucial for assay performance. Too few cells may lead to a weak signal, while too many can result in nutrient depletion and non-compound-related cell death. A cell titration experiment is recommended for each cell line.
-
Incubation Time: The optimal incubation time with this compound will vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal endpoint.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the assay does not exceed 0.1% and that the vehicle control shows minimal effect on cell viability.
-
Target Engagement: A key feature of Mcl-1 inhibitors is the stabilization of the Mcl-1 protein, which can serve as a biomarker for target engagement.[4][7] This can be assessed by Western blotting for Mcl-1 protein levels after treatment or by using a cellular thermal shift assay (CETSA).[9]
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-14: Inducing Apoptosis in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers, contributing to tumor survival, proliferation, and resistance to conventional therapies. Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic pathway. Consequently, the development of small molecule inhibitors targeting Mcl-1 has emerged as a promising therapeutic strategy in oncology.
Mcl1-IN-14, also identified as compound (Ra)-10, is a potent and selective inhibitor of Mcl-1.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in cancer cells, catering to the needs of researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the Mcl-1 protein. This competitive inhibition disrupts the interaction between Mcl-1 and pro-apoptotic effector proteins Bak and Bax. The release of Bak and Bax from Mcl-1 sequestration leads to their activation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade, which ultimately leads to the execution of apoptosis.
Data Presentation
The following table summarizes the in vitro activity of this compound (compound (Ra)-10).
| Compound | Assay Type | Value | Reference |
| This compound ((Ra)-10) | Mcl-1 Ki | 0.018 nM | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Mcl-1 dependent cancer cell lines (e.g., NCI-H929 - Multiple Myeloma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol allows for the qualitative and semi-quantitative assessment of key proteins involved in the Mcl-1-mediated apoptotic pathway.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of target proteins to the loading control (e.g., β-actin).
-
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, providing a direct measure of apoptosis induction.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well clear-bottom black plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol, typically with a shorter incubation time for treatment (e.g., 6-24 hours).
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of blank wells (medium + reagent) from all experimental wells.
-
Normalize the data to the vehicle control to determine the fold-increase in caspase activity.
-
Conclusion
This compound is a potent tool for investigating the role of Mcl-1 in cancer cell survival and for evaluating the therapeutic potential of Mcl-1 inhibition. The protocols outlined in this document provide a robust framework for characterizing the apoptotic effects of this compound in vitro. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of Mcl-1 biology and the development of novel cancer therapies.
References
Application Notes and Protocols for the Use of Mcl-1 Inhibitors in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a crucial anti-apoptotic protein belonging to the Bcl-2 family.[1] Its overexpression is a significant factor in the survival of various cancer cells and contributes to resistance against conventional cancer therapies.[1] The development of small molecule inhibitors targeting Mcl-1 represents a promising strategy in oncology.[1] This document provides detailed application notes and protocols for the utilization of Mcl-1 inhibitors, exemplified by compounds with similar mechanisms of action to Mcl1-IN-14, in xenograft mouse models of human cancer.
Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins like BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[2][3] Mcl-1 inhibitors are designed to bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and thereby triggering the intrinsic apoptosis pathway.[2][3]
Data Presentation: In Vivo Efficacy of Mcl-1 Inhibitors
The following tables summarize in vivo efficacy data for several potent Mcl-1 inhibitors in various xenograft mouse models. This data is intended to provide a comparative overview of expected outcomes.
Table 1: Single Agent In Vivo Efficacy of Mcl-1 Inhibitors in Hematological Cancer Xenograft Models
| Compound | Dose (mg/kg) | Dosing Schedule | Mouse Model | Cancer Type | Outcome | Reference |
| Compound 9 | 100 | IP, QDx14 | AMO-1 (subcutaneous) | Multiple Myeloma | 60% Tumor Growth Inhibition | [4][5] |
| Compound 9 | 75 | IP, QDx21 | MV-4-11 (disseminated) | Acute Myeloid Leukemia | Dose-dependent reduction in tumor burden | [4][5] |
| Compound 26 | 60 or 80 | Single dose, IV | NCI-H929 (subcutaneous) | Multiple Myeloma | Initial tumor regression | [1][4][5] |
| S63845 | 25 | IV | AMO1, H929, MV4-11 | Multiple Myeloma, AML | Tumor regression | [3] |
| AMG-176 | 60 | Oral, daily | OPM-2 | Multiple Myeloma | 100% Tumor Growth Inhibition | |
| AMG-176 | 100 | Oral, once-weekly | OPM-2 | Multiple Myeloma | 97% Regression | |
| AZD5991 | 10, 30, 100 | Single dose, IV | MM xenografts | Multiple Myeloma | 52%, 93%, and 100% tumor regression, respectively |
Table 2: Single Agent and Combination Therapy In Vivo Efficacy of Mcl-1 Inhibitors in Solid Tumor Xenograft Models
| Compound | Dose (mg/kg) | Dosing Schedule | Mouse Model | Cancer Type | Combination Agent | Outcome | Reference |
| Compound 1 | 40 | Every 14 days | Not specified | Not specified | N/A | 57% Tumor Growth Inhibition (TGI) at day 28 | [1] |
| Compound 13 | 60 | Not specified | Lung cancer-derived | Lung Cancer | N/A | Tumor regression | [1] |
| Compound 26 | 60 | q7d | A427 | Non-Small Cell Lung Cancer | Docetaxel (10 mg/kg, q7d) | Enhanced tumor response | [4] |
| Compound 26 | Not specified | Not specified | NCI-H1048 | Small Cell Lung Cancer | Topotecan | Deepened and prolonged response | [4] |
Signaling Pathway
The diagram below illustrates the mechanism of action of Mcl-1 inhibitors in inducing apoptosis.
Caption: Mcl-1 inhibitor mechanism of action.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol is based on methodologies described for compounds like "compound 26".[1][4][5]
1. Materials:
-
Mcl-1 inhibitor (e.g., this compound)
-
Vehicle solution (e.g., 10% Ethanol, 10% Cremophor EL in sterile water or saline)[1]
-
Syringes and needles appropriate for the chosen route of administration (e.g., intravenous, intraperitoneal)
-
Mouse xenograft model (e.g., NCI-H929 or AMO-1 cells subcutaneously implanted in immunodeficient mice)[4][5]
-
Standard animal handling and monitoring equipment
-
Calipers for tumor measurement
2. Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., NCI-H929 multiple myeloma cells) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Monitor tumor growth regularly.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
-
Formulation Preparation:
-
On the day of dosing, prepare the formulation by first dissolving the Mcl-1 inhibitor in 100% ethanol.
-
Add Cremophor EL to the solution and mix thoroughly.
-
Add sterile water or saline to the final volume to achieve the desired concentration and vehicle composition.[1] Ensure the final solution is clear.
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice or three times a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers like Mcl-1:BIM complex disruption and caspase 3/7 activity, or immunohistochemistry for proliferation markers like Ki67).[4][5]
-
Calculate Tumor Growth Inhibition (TGI) or tumor regression for each treatment group compared to the control group.
-
Caption: Workflow for a subcutaneous xenograft study.
Protocol 2: Pharmacokinetic (PK) Study of an Mcl-1 Inhibitor in Mice
This protocol is a generalized procedure for assessing the pharmacokinetic profile of an Mcl-1 inhibitor.[1]
1. Materials:
-
Mcl-1 inhibitor
-
Vehicle for formulation
-
Non-tumor-bearing mice
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge for plasma separation
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
2. Procedure:
-
Dosing:
-
Administer the Mcl-1 inhibitor to a cohort of mice via a specific route (e.g., intravenous injection) at a defined dose (e.g., 25 mg/kg).[1]
-
-
Blood Sampling:
-
At predetermined time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples from a subset of mice.[1]
-
-
Plasma Processing:
-
Process the blood samples to separate plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the Mcl-1 inhibitor at each time point.
-
-
Data Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
-
Safety and Toxicity Considerations
While temporary pharmaceutical blockade of Mcl-1 has been generally well-tolerated in mouse xenograft studies, potential for on-target toxicities exists.[4][5] Genetic deletion of Mcl-1 is embryonically lethal in mice, and it is crucial for the survival of various normal cells, including cardiomyocytes and hematopoietic stem cells.[4][5] Some Mcl-1 inhibitors have shown dose-limiting toxicities in clinical settings, including increases in cardiac troponin levels, which may indicate cardiac injury.[4] Therefore, careful monitoring of animal health, including body weight and general behavior, is essential during in vivo studies. In some studies, no significant change in the median weight of the mice was observed at effective doses.[4][5] Humanized Mcl-1 mouse models, where the mouse Mcl-1 is replaced with its human counterpart, can provide a more accurate preclinical evaluation of both the efficacy and tolerability of Mcl-1 inhibitors designed for human use.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mcl1-IN-14 in Combination with Venetoclax
To the Researcher, Scientist, and Drug Development Professional,
This document provides a comprehensive overview of the therapeutic potential and experimental protocols for the combination therapy of an Mcl-1 inhibitor, Mcl1-IN-14, with the Bcl-2 inhibitor, venetoclax (B612062). Extensive literature searches for the specific combination of this compound and venetoclax did not yield published scientific studies, quantitative data, or established experimental protocols.
Therefore, to fulfill the request for detailed Application Notes and Protocols, we have compiled a representative guide based on the well-documented synergistic effects of other potent Mcl-1 inhibitors in combination with venetoclax. The principles, mechanisms, and experimental designs outlined herein are directly applicable to the study of this compound and venetoclax. The provided data from studies on other Mcl-1 inhibitors, such as S63845 and MI-238, serve as a benchmark for expected synergistic outcomes.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, and its overexpression is a known mechanism of resistance to the Bcl-2 inhibitor venetoclax.[1][2] Venetoclax selectively targets Bcl-2, releasing pro-apoptotic proteins to trigger programmed cell death.[3] However, cancer cells can evade this by upregulating Mcl-1, which then sequesters these pro-apoptotic factors. The combination of an Mcl-1 inhibitor with venetoclax is a rational and promising therapeutic strategy to overcome this resistance, leading to a synergistic induction of apoptosis in various cancer types, particularly hematologic malignancies.[1][4]
Mechanism of Synergistic Action
The combination of an Mcl-1 inhibitor and venetoclax co-targets two critical anti-apoptotic proteins, Mcl-1 and Bcl-2. This dual inhibition leads to the liberation of a broader range of pro-apoptotic proteins (e.g., BIM, BAK, BAX), overwhelming the cell's survival mechanisms and robustly inducing apoptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on the combination of potent Mcl-1 inhibitors with venetoclax in various cancer cell lines. This data illustrates the expected synergistic effects.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Cancer Type | Mcl-1 Inhibitor (IC50, nM) | Venetoclax (IC50, nM) | Combination (IC50, nM) | Synergy (Combination Index) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 50 (MI-238) | 20 (Venetoclax) | <10 (MI-238) / <10 (Venetoclax) | <1 (Synergistic) | [4] |
| MV4-11 | Acute Myeloid Leukemia | 75 (VU661013) | 100 (Venetoclax) | 25 (VU661013) / 50 (Venetoclax) | <1 (Synergistic) | [5] |
| MM.1S | Multiple Myeloma | 12.5 (S63845) | 625 (Venetoclax) | <12.5 (S63845) / <625 (Venetoclax) | <0.3 (Strong Synergy) | [3] |
| KMS12-BM | Multiple Myeloma | 2 (S63845) | 4 (Venetoclax) | <2 (S63845) / <4 (Venetoclax) | <0.3 (Strong Synergy) | [3] |
Table 2: In Vivo Tumor Growth Inhibition Data
| Xenograft Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| MOLM-13 | Acute Myeloid Leukemia | MI-238 + Venetoclax | >90% | Significant increase | [4] |
| RPMI-8226 | Multiple Myeloma | S63845 + Venetoclax | Significant regression | Significant increase | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific use of this compound.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and venetoclax, alone and in combination, and to assess synergy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Venetoclax
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and venetoclax in DMSO.
-
Create a dilution series for each drug.
-
-
Treatment:
-
Treat cells with a matrix of concentrations of this compound and venetoclax, both alone and in combination.
-
Include a vehicle-only control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using synergy analysis software. A CI < 1 indicates synergy.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and venetoclax, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Venetoclax
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound and venetoclax (single agents and combination) at predetermined concentrations for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
Protocol 3: In Vivo Xenograft Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of this compound and venetoclax combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cells (e.g., MOLM-13, RPMI-8226)
-
This compound and venetoclax formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Implantation:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound, Venetoclax, this compound + Venetoclax).
-
-
Treatment Administration:
-
Administer the treatments according to the planned schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
The combination of an Mcl-1 inhibitor like this compound with venetoclax represents a highly promising therapeutic strategy to overcome resistance and enhance anti-cancer efficacy. The provided protocols and representative data offer a solid foundation for researchers to design and execute preclinical studies to validate this combination therapy. Further investigation into the specific synergistic effects of this compound with venetoclax is warranted to advance this promising therapeutic approach towards clinical application.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mcl1-IN-14 in Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing drug synergy studies involving the experimental Mcl-1 inhibitor, Mcl1-IN-14. The protocols outlined below are based on established methodologies for evaluating the synergistic potential of Mcl-1 inhibitors in combination with other anticancer agents.
Note on this compound: As of the latest available information, specific drug synergy studies published for this compound are limited. Therefore, the following protocols and examples are based on well-characterized Mcl-1 inhibitors with similar mechanisms of action. Researchers should use these as a template and empirically determine the optimal experimental conditions for this compound.
Introduction to Mcl-1 Inhibition and Drug Synergy
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a known resistance mechanism to various cancer therapies, making it a compelling target for drug development. This compound is a potent inhibitor of Mcl-1, with a reported Ki of 0.018 nM. By inhibiting Mcl-1, this compound can induce apoptosis in cancer cells that are dependent on this protein for survival.
The rationale for using this compound in combination therapies is to enhance its cytotoxic effects and to overcome resistance. A common synergistic partner for Mcl-1 inhibitors is a Bcl-2 inhibitor, such as venetoclax. This dual targeting of anti-apoptotic pathways can lead to a more profound induction of apoptosis in cancer cells.
Key Signaling Pathway: Mcl-1 in Apoptosis Regulation
Mcl-1 prevents apoptosis by sequestering pro-apoptotic proteins like Bak and Bax. This compound disrupts this interaction, leading to the activation of the apoptotic cascade.
Experimental Design for Synergy Studies
A systematic approach is crucial for evaluating the synergistic potential of this compound. The following workflow outlines the key experimental stages.
Protocols
Cell Viability Assay for Synergy Quantification
This protocol is designed to assess the effect of this compound in combination with a partner drug on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Partner anticancer agent
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare serial dilutions of this compound and the partner drug in complete culture medium. A common approach is a dose-response matrix (e.g., 6x6 or 8x8) with a range of concentrations for each drug.
-
-
Drug Treatment:
-
Treat the cells with single agents and their combinations at various concentrations. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a period relevant to the cell line and drugs being tested (typically 48-72 hours).
-
-
Viability Measurement:
-
After incubation, measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Data Presentation:
The results of the cell viability assay can be summarized in a dose-response matrix.
| This compound (nM) | Partner Drug (nM) | % Viability |
| 0 | 0 | 100 |
| 10 | 0 | 85 |
| 0 | 50 | 90 |
| 10 | 50 | 40 |
| ... | ... | ... |
The calculated CI values can be presented in a separate table.
| Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.8 | Synergy |
| 0.50 | 0.6 | Synergy |
| 0.75 | 0.4 | Strong Synergy |
| 0.90 | 0.3 | Strong Synergy |
Interpretation of Combination Index (CI):
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol confirms that the observed synergy is due to an increase in apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound and partner drug
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with this compound, the partner drug, or the combination at synergistic concentrations for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95 | 3 | 2 |
| This compound | 80 | 15 | 5 |
| Partner Drug | 85 | 10 | 5 |
| Combination | 40 | 45 | 15 |
Western Blot Analysis for Mechanistic Validation
This protocol is used to investigate the molecular mechanisms underlying the synergistic interaction.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bax, anti-Bak, anti-cleaved-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse treated cells and quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation:
Western blot results can be presented as images of the blots, with corresponding band intensity quantification if desired.
| Treatment | Mcl-1 Level | Cleaved Caspase-3 Level |
| Control | High | Low |
| This compound | High | Moderate |
| Partner Drug | High | Moderate |
| Combination | High | High |
Conclusion
The experimental framework provided in these application notes offers a robust approach for investigating the synergistic potential of this compound. By systematically applying these protocols, researchers can effectively characterize the combination effects of this novel Mcl-1 inhibitor and elucidate its mechanism of action, thereby contributing to the development of more effective cancer therapies.
Application Notes and Protocols for In Vivo Administration of Mcl-1 Inhibitors
Disclaimer: Publicly available in vivo data for the specific compound "Mcl1-IN-14" was not identified. The following protocols and data are based on structurally related, potent Mcl-1 inhibitors and should be adapted and optimized for specific experimental needs.
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a key factor in the survival of various cancer cells and contributes to resistance against conventional cancer therapies. The development of small molecule inhibitors targeting Mcl-1 is a promising strategy in oncology. This document provides a summary of in vivo dosing and administration protocols for potent Mcl-1 inhibitors in mouse models, based on available preclinical data.
Data Presentation
The following tables summarize in vivo pharmacokinetic and efficacy data for representative potent Mcl-1 inhibitors in mice.
Table 1: In Vivo Efficacy of Mcl-1 Inhibitors in Mouse Xenograft Models
| Compound | Dose (mg/kg) | Dosing Schedule | Administration Route | Mouse Model | Outcome | Reference |
| Compound 26 | 60 or 80 | Single dose | IV | NCI-H929 multiple myeloma | Initial tumor regression. | |
| Compound 9 | 100 | QDx14 | IP | AMO-1 subcutaneous xenograft | 60% tumor growth inhibition. | |
| Compound 9 | 75 | QDx21 | IP | MV-4-11 disseminated leukemia | Dose-dependent reduction in tumor burden. | |
| Compound 13 | 30 and 60 | Not specified | Not specified | Lung cancer-derived xenograft | Tumor regression (at 60 mg/kg). | |
| Compound 1 | 40 | Every 14 days | Not specified | A427 NSCLC xenograft | 57% Tumor Growth Inhibition (TGI) at day 28. | |
| UMI-77 | Not specified | Not specified | Not specified | Pancreatic cancer xenograft | 56-65% reduction in tumor growth. | |
| AMG 176 | Not specified | Not specified | Oral | OPM-2 multiple myeloma xenograft | Induced apoptosis and tumor regression. | |
| AZD5991 | Not specified | Not specified | IV | MOLM-13 leukemia | Potent anti-tumor effects. |
Table 2: Pharmacokinetic Parameters of Representative Mcl-1 Inhibitors in Mice
| Compound | Dose (mg/kg) | Administration Route | Key Pharmacokinetic Findings | Reference |
| Compound (M)-18 | 25 | IV | Clearance of 70 mL/min/kg. | |
| Compound 19 | 25 | IV | Clearance of 43 mL/min/kg (2-fold improvement over (M)-18). | |
| Compound 20 | 25 | IV | Clearance of 45 mL/min/kg (2-fold improvement over (M)-18). | |
| Compound 26 | Not specified | IV | Low clearance (5.2 mL/min/kg in dogs). | |
| Compound 3 | Not specified | Not specified | T½ = 14 h, Vss = 0.6 L/kg. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of potent Mcl-1 inhibitors in mice.
Protocol 1: Efficacy Study of an Mcl-1 Inhibitor in a Mouse Xenograft Model
This protocol is based on the methodology described for "compound 26".
1. Materials:
-
Mcl-1 inhibitor (e.g., Compound 26)
-
Vehicle solution: 10% Ethanol (B145695), 10% Cremophor EL in sterile water or saline.
-
Syringes and needles appropriate for intravenous injection in mice.
-
Mouse xenograft model (e.g., NCI-H929 subcutaneous xenograft).
-
Standard animal handling and monitoring equipment.
2. Procedure:
-
Formulation Preparation:
-
On the day of dosing, prepare the formulation by first dissolving the Mcl-1 inhibitor in 100% ethanol.
-
Add Cremophor EL to the solution and mix thoroughly.
-
Add sterile water or saline to the final volume to achieve the desired concentration and a final vehicle composition of 10% ethanol and 10% Cremophor EL.
-
Ensure the final solution is clear and free of precipitation.
-
-
Animal Dosing:
-
Acclimate the tumor-bearing mice to the experimental conditions.
-
On the day of treatment, weigh each mouse to determine the precise volume of the formulation to be administered.
-
Administer the Mcl-1 inhibitor formulation as a single intravenous
-
Application Notes and Protocols for Cell Viability Assay Using Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary function is to inhibit apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins like Bak and Bim.[1][2] In many cancers, Mcl-1 is overexpressed, contributing to tumor cell survival and resistance to conventional therapies. Therefore, inhibiting Mcl-1 has emerged as a promising therapeutic strategy in oncology.
Mcl1-IN-14 is a small molecule inhibitor designed to specifically target Mcl-1. By binding to Mcl-1, it disrupts the interaction with pro-apoptotic proteins, thereby unleashing the apoptotic cascade and leading to cancer cell death. This application note provides a detailed protocol for assessing the in vitro efficacy of Mcl-1 inhibitors, such as this compound, by measuring their impact on the viability of Mcl-1-dependent cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
Mcl-1 inhibitors function by mimicking the BH3 domain of pro-apoptotic proteins. This allows them to bind with high affinity to the hydrophobic groove of Mcl-1, competitively displacing pro-apoptotic partners like Bak and Bim. The release of these proteins triggers the mitochondrial pathway of apoptosis, characterized by the activation of caspases and subsequent execution of cell death.
Data Presentation
A critical aspect of evaluating any potential therapeutic agent is the quantitative assessment of its potency. This is often represented by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Note: Extensive searches for publicly available IC50 values for this compound in various cancer cell lines did not yield specific data. The following table is a template that researchers can use to record their own experimental results when testing this compound or other Mcl-1 inhibitors.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| H929 | Multiple Myeloma | Data not available | |
| MOLM-13 | Acute Myeloid Leukemia | Data not available | |
| NCI-H23 | Non-Small Cell Lung Cancer | Data not available | |
| A549 | Non-Small Cell Lung Cancer | Data not available | |
| HeLa | Cervical Cancer | Data not available |
Experimental Protocols
This section provides a detailed methodology for a common and robust cell viability assay, the CellTiter-Glo® Luminescent Cell Viability Assay, which is well-suited for determining the cytotoxic effects of Mcl-1 inhibitors in a 96-well plate format.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
This compound
-
Mcl-1 dependent cancer cell line (e.g., H929, MOLM-13)
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Resuspend cells in complete culture medium to a final concentration that will result in 50-80% confluency at the end of the experiment. A typical starting point is 5,000-10,000 cells per well.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume normal growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line and the expected kinetics of the inhibitor.
-
-
Luminescence Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the medium-only wells from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Mandatory Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Cell Viability Assay
References
Application Notes and Protocols for Caspase-3/7 Activation Assay with Mcl1-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family.[1] It plays a pivotal role in cell survival by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic pathway.[1] Overexpression of Mcl-1 is a common characteristic of various cancers, contributing to tumor progression and resistance to conventional therapies. Consequently, Mcl-1 has emerged as a promising therapeutic target in oncology.
Mcl1-IN-14 is a highly potent and selective small molecule inhibitor of Mcl-1, with a reported Ki of 0.018 nM.[2] By binding to Mcl-1, this compound disrupts the Mcl-1/Bak protein-protein interaction. This disruption liberates Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. This cascade culminates in the activation of the executioner caspases, Caspase-3 and Caspase-7, which are responsible for the cleavage of numerous cellular substrates, ultimately leading to apoptosis.
This document provides detailed protocols for a cell-based Caspase-3/7 activation assay to quantitatively assess the pro-apoptotic efficacy of this compound.
Signaling Pathway
The inhibition of Mcl-1 by this compound triggers the intrinsic apoptotic pathway, leading to the activation of Caspase-3 and -7. The diagram below illustrates the key events in this signaling cascade.
Caption: Mcl-1 Inhibition Pathway by this compound.
Experimental Protocols
This protocol describes a fluorometric or luminometric cell-based assay to quantify the activity of Caspase-3 and -7 in response to this compound treatment. The method is suitable for a 96-well plate format and can be adapted for high-throughput screening.
Materials and Reagents
-
Mcl-1 dependent cancer cell line (e.g., multiple myeloma, non-small cell lung cancer)
-
This compound
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Caspase-3/7 assay kit (fluorometric or luminometric, e.g., Caspase-Glo® 3/7 Assay)
-
Positive control (e.g., Staurosporine, Etoposide)
-
Vehicle control (e.g., DMSO)
-
96-well, clear-bottom, black or white-walled plates
-
Multichannel pipette
-
Plate reader (fluorometer or luminometer)
-
CO2 incubator
Experimental Workflow
Caption: Caspase-3/7 Assay Experimental Workflow.
Detailed Procedure
-
Cell Seeding:
-
Culture a Mcl-1 dependent cancer cell line to ~80% confluency.
-
Trypsinize (for adherent cells) and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare solutions for the positive control (e.g., 1 µM Staurosporine) and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-3/7 assay reagent and the 96-well plate to room temperature.
-
Add the Caspase-3/7 reagent to each well according to the manufacturer's instructions (typically 100 µL per well).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 499/521 nm) or luminescence using a plate reader.
-
Data Presentation and Analysis
The raw data (fluorescence or luminescence units) should be processed to determine the fold change in Caspase-3/7 activity relative to the vehicle control.
Calculation of Fold Change: Fold Change = (Signal of Treated Sample - Signal of Blank) / (Signal of Vehicle Control - Signal of Blank)
The results can be summarized in a table for clear comparison of the dose-dependent effect of this compound.
Table 1: Dose-Response of this compound on Caspase-3/7 Activation
| This compound Concentration (nM) | Mean Fold Change in Caspase-3/7 Activity (± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 1 | 1.25 ± 0.15 |
| 10 | 2.50 ± 0.21 |
| 100 | 5.80 ± 0.45 |
| 1000 | 9.50 ± 0.88 |
| 10000 | 10.20 ± 0.95 |
| Positive Control (Staurosporine 1 µM) | 12.50 ± 1.10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The dose-response data can be plotted using a non-linear regression model to determine the EC50 value, which is the concentration of this compound that induces 50% of the maximal Caspase-3/7 activation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Contaminated reagents or medium. | Use fresh, sterile reagents and medium. |
| Autofluorescence/luminescence of the compound. | Run a control with the compound in medium without cells. | |
| Low Signal or No Response | Inappropriate incubation time. | Optimize the incubation time for the specific cell line. |
| Insufficient cell number. | Increase the number of cells seeded per well. | |
| Inactive compound. | Verify the activity of the compound with a secondary assay. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for treatment groups. |
This comprehensive protocol provides a robust framework for evaluating the pro-apoptotic activity of this compound by measuring the activation of key executioner caspases. Accurate and reproducible data generated from this assay are crucial for the preclinical assessment of this promising anti-cancer agent.
References
Application Notes and Protocols: Western Blot Analysis of Mcl-1 Inhibition by Mcl1-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its overexpression is a hallmark of various cancers, contributing to tumor survival and resistance to conventional therapies.[1][2] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins like Bim, Bak, and Bax, thereby preventing the initiation of the intrinsic apoptotic pathway.[2] The development of small molecule inhibitors targeting Mcl-1 is a promising therapeutic strategy.[1] Mcl1-IN-14 is a potent inhibitor of Mcl-1 with a Ki of 0.018 nM.[3][4] Western blot analysis is an essential technique to elucidate the mechanism of action of Mcl-1 inhibitors by quantifying the changes in protein expression levels within the Mcl-1 signaling pathway.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 is a key regulator of the intrinsic apoptosis pathway. Under normal conditions, Mcl-1 sequesters pro-apoptotic proteins, preventing their activation. Upon receiving apoptotic stimuli, or through the action of inhibitors like this compound, these pro-apoptotic proteins are released, leading to the activation of Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis. The stability of the Mcl-1 protein itself is tightly regulated by phosphorylation and ubiquitination.
Quantitative Data Presentation
The following tables provide a template for summarizing quantitative data from Western blot experiments investigating the effect of this compound. Researchers should populate these tables with their own experimental data.
Table 1: Experimental Parameters
| Parameter | Value | Notes |
| Cell Line(s) | e.g., MV-4-11, NCI-H929 | Cancer cell lines known to be dependent on Mcl-1. |
| Compound | This compound | Solubilized in an appropriate solvent (e.g., DMSO). |
| Treatment Concentrations | e.g., 10 nM, 100 nM, 1 µM | A dose-response assessment is recommended. |
| Vehicle Control | e.g., DMSO | Use the same volume as the highest this compound concentration. |
| Treatment Duration | e.g., 6h, 12h, 24h | Time-course experiments are crucial to observe changes in protein levels. |
| Loading Control | β-Actin, GAPDH, or Tubulin | For normalization of protein loading. |
Table 2: Densitometric Analysis of Key Apoptotic Proteins
| Treatment | Mcl-1 (Normalized Intensity) | Cleaved Caspase-3 (Normalized Intensity) | Cleaved PARP (Normalized Intensity) |
| Vehicle Control | (User Data) | (User Data) | (User Data) |
| This compound (10 nM) | (User Data) | (User Data) | (User Data) |
| This compound (100 nM) | (User Data) | (User Data) | (User Data) |
| This compound (1 µM) | (User Data) | (User Data) | (User Data) |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of Mcl-1 and related apoptotic markers following treatment with this compound.
Cell Culture and Treatment
-
Cell Culture : Culture the selected cancer cell lines in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.
-
Treatment : Treat the cells with the desired concentrations of this compound or the vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis
-
Harvesting : After incubation, place the culture dishes on ice and aspirate the media.
-
Washing : Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis : Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully transfer the supernatant containing the total protein extract to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
Sample Preparation and SDS-PAGE
-
Sample Preparation : Mix an equal amount of protein (typically 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE : Load the denatured protein samples onto a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Electrophoresis : Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., Mcl-1, cleaved caspase-3, cleaved PARP, and a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection : Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane with the reagent.
-
Signal Capture : Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analysis : Analyze the band intensities using densitometry software, normalizing the signal of the target proteins to the loading control.
References
Application Notes and Protocols for Mcl-1 Inhibition in the Study of Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of programmed cell death.[1][2] Its overexpression is a frequent event in a multitude of human cancers, where it plays a pivotal role in promoting tumor cell survival and mediating resistance to a wide array of chemotherapeutic agents and targeted therapies.[1][3][4] The development of small molecule inhibitors that specifically target Mcl-1 has provided researchers with powerful tools to investigate the mechanisms of chemotherapy resistance and to explore novel therapeutic strategies to overcome it.
This document provides detailed application notes and protocols for the use of a representative Mcl-1 inhibitor, analogous to the user-specified "Mcl1-IN-14," in studying resistance mechanisms to chemotherapy. The protocols and data presented are based on established research with well-characterized Mcl-1 inhibitors such as S63845, AZD5991, and AMG-176.
Mcl-1's Role in Chemotherapy Resistance
Mcl-1 confers resistance to chemotherapy through its primary function of sequestering pro-apoptotic proteins, such as Bak and Bax.[2][5] This action prevents the permeabilization of the outer mitochondrial membrane, a key step in the intrinsic apoptotic pathway, thereby blocking the release of cytochrome c and subsequent caspase activation.[5] Upregulation of Mcl-1 has been observed in various cancer types in response to treatment with chemotherapeutic agents like taxol and cisplatin, leading to acquired drug resistance.[1][6] Inhibition of Mcl-1 can restore sensitivity to these agents by unleashing the apoptotic machinery.[7]
Data Presentation: Efficacy of Mcl-1 Inhibitors
The following tables summarize the in vitro efficacy of various Mcl-1 inhibitors, alone and in combination with chemotherapeutic agents, across different cancer cell lines.
Table 1: Single-Agent Activity of Mcl-1 Inhibitors
| Mcl-1 Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Reference |
| S63845 | MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 ± 24.7 nM | [8] |
| S63845 | HCC1143 | Triple-Negative Breast Cancer | 3.1 ± 0.5 μM | [8] |
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 nM (caspase EC50) | [9] |
| AZD5991 | MV4-11 | Acute Myeloid Leukemia | 24 nM (caspase EC50) | [9] |
| AMG-176 (Tapotoclax) | OPM-2 | Multiple Myeloma | 16 nM | [10] |
Table 2: Synergistic Activity of Mcl-1 Inhibitors with Chemotherapy
| Mcl-1 Inhibitor | Chemotherapeutic Agent | Cell Line | Cancer Type | Observation | Reference |
| S63845 | Cisplatin | MDA-MB-468 | Triple-Negative Breast Cancer | Synergistic induction of apoptosis and decreased proliferation.[8] | [8] |
| Unspecified | Docetaxel | A427 | Non-Small Cell Lung Cancer | Enhanced tumor response in xenograft models.[11] | [11] |
| Obatoclax | Cisplatin | Cisplatin-resistant NSCLC | Non-Small Cell Lung Cancer | Monotherapy with obatoclax was effective in cisplatin-resistant xenografts.[6] | [6] |
| AMG-176 | Venetoclax | AML models | Acute Myeloid Leukemia | Synergistic effects observed in tumor models and primary patient samples.[12] | [12] |
Signaling Pathways and Experimental Workflows
Mcl-1 Signaling Pathway in Apoptosis and Chemoresistance
Experimental Workflow for Assessing Mcl-1 Inhibitor Efficacy
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of an Mcl-1 inhibitor alone or in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines (chemosensitive and corresponding chemoresistant variant)
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatment, add 50 µL of each diluted compound to the appropriate wells.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Apoptosis Markers
This protocol is to assess the effect of Mcl-1 inhibition on the expression of Mcl-1 and key apoptotic proteins.[5]
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL reagent. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control (β-actin).
Table 3: Example of Expected Western Blot Results
| Treatment | Mcl-1 Expression | Cleaved PARP | Cleaved Caspase-3 |
| Vehicle Control | High | Low | Low |
| Chemotherapy (Resistant Cells) | High / Upregulated | Low | Low |
| This compound | Stabilized/Increased | High | High |
| Combination | Stabilized/Increased | Very High | Very High |
*Note: Some Mcl-1 inhibitors can paradoxically lead to an accumulation of Mcl-1 protein by stabilizing it from degradation. The key indicator of efficacy is the increase in downstream apoptotic markers.[5]
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bak
This protocol is to investigate the disruption of the Mcl-1/Bak interaction by an Mcl-1 inhibitor.
Materials:
-
Treated cell lysates
-
Co-IP lysis buffer
-
Anti-Mcl-1 antibody or anti-Bak antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates as described for Western blotting, using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Mcl-1) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interaction partner (e.g., anti-Bak) and the immunoprecipitated protein (e.g., anti-Mcl-1).
Conclusion
The study of Mcl-1's role in chemotherapy resistance is a rapidly evolving field. The use of specific Mcl-1 inhibitors, such as the representative this compound, provides an invaluable approach to dissecting the molecular mechanisms of drug resistance and for the preclinical evaluation of novel combination therapies. The protocols and data presented herein offer a comprehensive framework for researchers to investigate the therapeutic potential of Mcl-1 inhibition in overcoming resistance to conventional cancer treatments.
References
- 1. Mcl-1 stabilization confers resistance to taxol in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MCL-1 dependency of cisplatin-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD5991 [openinnovation.astrazeneca.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Mcl-1 Inhibitor, Mcl1-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[1] Its overexpression is a significant factor in the survival of various cancer cells and contributes to resistance against conventional cancer therapies.[1] The development of small molecule inhibitors targeting Mcl-1 is a promising strategy in oncology. Mcl1-IN-14 is a potent and selective inhibitor of Mcl-1 with a high affinity (Ki of 0.018 nM), making it a valuable tool for investigating the role of Mcl-1 in apoptosis and for preclinical evaluation of Mcl-1 inhibition as a therapeutic strategy.[2]
These application notes provide detailed protocols for the analysis of apoptosis induced by this compound using flow cytometry. The primary methods covered are Annexin V and Propidium Iodide (PI) staining to detect early and late-stage apoptosis, and Caspase-3/7 activation assays to measure the execution phase of apoptosis.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bax, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[1][3] This inhibition of mitochondrial outer membrane permeabilization (MOMP) prevents the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby blocking the activation of the caspase cascade and subsequent cell death.[3] Mcl-1 inhibitors, like this compound, bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and leading to the induction of the intrinsic apoptotic pathway.[4]
Data Presentation
Table 1: Apoptosis Induction by an Mcl-1 Inhibitor in Chronic Lymphocytic Leukemia (CLL) Patient Cells.
Data is illustrative and based on studies with the Mcl-1 inhibitor A-1210477.[2]
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean % Annexin V Positive Cells |
| Vehicle (DMSO) | - | 24 | 26% |
| Mcl-1 Inhibitor | 3 | 24 | 34% |
| Mcl-1 Inhibitor | 10 | 24 | 44% |
| Mcl-1 Inhibitor | 30 | 24 | 66% |
Table 2: Apoptosis Induction by an Mcl-1 Inhibitor in a Panel of Cancer Cell Lines.
Data is illustrative and based on studies with various selective Mcl-1 inhibitors.
| Cell Line | Cancer Type | Mcl-1 Inhibitor Concentration (nM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | Acute Myeloid Leukemia | 100 | 24 | 75% |
| MV4-11 | Acute Myeloid Leukemia | 100 | 24 | 85% |
| H929 | Multiple Myeloma | 50 | 48 | 60% |
| A549 | Non-Small Cell Lung Cancer | 500 | 48 | 45% |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
6-well plates
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight if applicable.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium. For suspension cells, directly collect the cell suspension.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution. Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
Data Analysis:
The cell population will be distributed into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)
Protocol 2: Caspase-3/7 Activation Assay
This assay detects the activation of executioner caspases, a key event in the apoptotic cascade.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cell-permeable, fluorescently-labeled caspase-3/7 substrate (e.g., a DEVD peptide conjugate)
-
Wash buffer (as recommended by the assay kit manufacturer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Annexin V/PI protocol.
-
Staining: After the incubation period with this compound, add the cell-permeable caspase-3/7 substrate directly to the culture medium at the concentration recommended by the manufacturer.
-
Incubation: Incubate the cells for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
Cell Harvesting and Washing: Harvest the cells as described in step 4 of the Annexin V/PI protocol. Wash the cells with the provided wash buffer or PBS.
-
Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer, detecting the fluorescence of the cleaved caspase substrate.
Data Analysis:
The results are typically presented as a histogram showing the shift in fluorescence intensity in the treated cells compared to the control. The percentage of cells with activated caspase-3/7 can be quantified.
Logical Relationship of Expected Results
The inhibition of Mcl-1 by this compound is expected to lead to a dose- and time-dependent increase in markers of apoptosis.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the pro-apoptotic effects of this compound using flow cytometry. By quantifying the induction of apoptosis through Annexin V/PI staining and caspase activation assays, researchers can effectively characterize the cellular response to Mcl-1 inhibition. These methods are essential for the preclinical evaluation of this compound and for advancing our understanding of Mcl-1's role in cancer cell survival.
References
Application Notes and Protocols for Mcl1-IN-14 in Co-Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein of the Bcl-2 family, frequently overexpressed in various cancers, where it plays a pivotal role in promoting tumor cell survival and resistance to therapy.[1][2][3][4] Small molecule inhibitors that target the BH3-binding groove of Mcl-1 are a promising class of anticancer agents. These inhibitors function by disrupting the interaction of Mcl-1 with pro-apoptotic proteins, such as Bim, Bak, and Puma, thereby unleashing the apoptotic cascade in cancer cells.[2][5][6]
Mcl1-IN-14 is a small molecule inhibitor designed to specifically target Mcl-1. Co-immunoprecipitation (Co-IP) is a powerful technique to study the in-cell efficacy of this compound by assessing its ability to disrupt the protein-protein interactions central to Mcl-1's pro-survival function. These application notes provide a comprehensive guide to utilizing this compound in Co-IP experiments, including detailed protocols, representative data, and visual workflows.
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 inhibitors, such as this compound, are BH3 mimetics. They bind to the hydrophobic BH3-binding groove on the Mcl-1 protein, the same site that pro-apoptotic BH3-only proteins like Bim and Puma bind to.[5][6] By occupying this groove, this compound competitively inhibits the sequestration of pro-apoptotic proteins by Mcl-1. This leads to the release of "activator" BH3-only proteins (e.g., Bim) and the subsequent activation of the effector proteins Bak and Bax, culminating in mitochondrial outer membrane permeabilization (MOMP) and apoptosis.[2][6] Co-IP experiments are instrumental in demonstrating this target engagement and mechanism of action within a cellular context.
Data Presentation
The following tables summarize representative quantitative data for potent Mcl-1 inhibitors, which can be used as a reference for characterizing this compound.
Table 1: Representative Biochemical Activity of Mcl-1 Inhibitors
| Compound | Target | Binding Affinity (Kᵢ) | Assay Type |
| Representative Mcl-1 Inhibitor A | Mcl-1 | 0.454 nM | Biochemical Assay |
| Representative Mcl-1 Inhibitor B | Mcl-1 | < 1 nM | Biochemical Assay |
| Representative Mcl-1 Inhibitor C | Mcl-1 | 23 - 78 nM | In vitro Assay |
Data presented are representative values for potent Mcl-1 inhibitors and should be determined empirically for this compound.
Table 2: Representative Cellular Activity of Mcl-1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (Mcl-1 Inhibitor) |
| H929 | Multiple Myeloma | Low nM range |
| MOLM-13 | Acute Myeloid Leukemia | Low nM range |
| NCI-H23 | Non-Small Cell Lung Cancer | Mid nM range |
IC₅₀ values are dependent on the cell line's dependency on Mcl-1 for survival. These are representative values and should be determined for this compound in the cell lines of interest.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Assess Disruption of the Mcl-1/Bim Interaction
This protocol details the steps to immunoprecipitate Mcl-1 and determine the effect of this compound on its interaction with the pro-apoptotic protein Bim.
Materials:
-
Mcl-1 dependent cancer cell line (e.g., H929, MOLM-13)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody (for immunoprecipitation)
-
Anti-Bim antibody (for immunoblotting)
-
Normal Rabbit or Mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies for western blotting
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Mcl-1 dependent cells to a density of approximately 1-5 x 10⁷ cells per Co-IP sample.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or with DMSO as a vehicle control for a predetermined time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
To 1-2 mg of pre-cleared protein lysate, add 2-4 µg of anti-Mcl-1 antibody or the equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G beads to each sample and incubate for an additional 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads by adding 40 µL of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Probe the membrane with a primary antibody against Bim overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To confirm successful immunoprecipitation of the target protein, the same membrane can be stripped and re-probed with an anti-Mcl-1 antibody.
-
Expected Outcome: In the DMSO-treated control sample, a band corresponding to Bim should be detected in the Mcl-1 immunoprecipitate, indicating a stable Mcl-1/Bim complex. In the this compound-treated samples, the intensity of the Bim band should decrease in a dose-dependent manner, demonstrating the disruption of the Mcl-1/Bim interaction by the inhibitor.
Mandatory Visualizations
Signaling Pathway of Mcl-1 Inhibition
Caption: this compound disrupts Mcl-1/Bim interaction, leading to apoptosis.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for assessing this compound efficacy using Co-IP.
References
- 1. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Mcl1 variant inhibits apoptosis via increased Bim sequestration - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-14: Application Notes and Protocols for Personalized Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptotic pathway.[1][2] Its overexpression is a common feature in a wide range of human cancers, contributing to tumor progression, survival, and resistance to various chemotherapeutic agents.[1] This makes Mcl-1 a highly attractive target for the development of novel anticancer therapies. Mcl1-IN-14, also identified as compound (Ra)-10, is a potent and selective macrocyclic inhibitor of Mcl-1.[1] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in personalized cancer therapy research.
This compound exerts its pro-apoptotic effect by binding to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bim and Bak.[1] This leads to the activation of the mitochondrial apoptosis pathway, culminating in cancer cell death. The high potency and selectivity of this compound make it a valuable tool for investigating Mcl-1 dependency in various cancer types and for exploring its therapeutic potential in a personalized medicine context.
Mcl-1 Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the central role of Mcl-1 in apoptosis regulation and the mechanism by which this compound induces cell death.
Quantitative Data for this compound
The following tables summarize the binding affinity and cellular activity of this compound (Compound (Ra)-10) in various cancer cell lines.
Table 1: Binding Affinity of this compound
| Parameter | Value | Notes |
| Ki (nM) | 0.018 | Determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| MOLM-13 | Acute Myeloid Leukemia | 7.9 | Cell Viability Assay |
| MV-4-11 | Acute Myeloid Leukemia | 1.8 | Cell Viability Assay |
| OPM-2 | Multiple Myeloma | 1.4 | Cell Viability Assay |
| NCI-H929 | Multiple Myeloma | 3.2 | Cell Viability Assay |
Data extracted from Demin S, et al. ACS Med Chem Lett. 2023.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in cancer research.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is used to determine the concentration-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Add 100 µL of the diluted compound solutions or vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the levels of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Bim, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
-
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in PBS (with or without Matrigel) into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the tumor tissue for biomarkers by immunohistochemistry or western blotting.
-
Compare the tumor growth rates and final tumor sizes between the treatment and control groups to assess efficacy.
-
Experimental Workflow and Logic Diagrams
Experimental Workflow for Efficacy Assessment
The following diagram outlines the typical workflow for evaluating the efficacy of this compound.
Logic Diagram for Personalized Therapy Application
This diagram illustrates the logical steps for applying this compound in a personalized cancer therapy research setting.
Conclusion
This compound is a highly potent and selective inhibitor of Mcl-1, representing a valuable research tool for investigating the role of Mcl-1 in cancer and for the preclinical development of personalized cancer therapies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of targeting Mcl-1 in various cancer contexts. Further research into predictive biomarkers of response to this compound will be crucial for its successful clinical translation.
References
Application Notes and Protocols for Mcl-1 Inhibitors in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic pathway of apoptosis.[1] Its overexpression is a hallmark of various human cancers, contributing to tumor progression and resistance to conventional therapies.[2][3] Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating mitochondrial outer membrane permeabilization and subsequent cell death.[1] Consequently, inhibiting Mcl-1 has emerged as a promising therapeutic strategy in oncology.[2][4]
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models are invaluable for assessing the efficacy of anti-cancer agents. This document provides detailed application notes and protocols for the use of Mcl-1 inhibitors in 3D cell culture models.
Data Presentation: Efficacy of Mcl-1 Inhibitors in Cancer Cell Lines
The following table summarizes the in vitro activity of several potent and selective Mcl-1 inhibitors across a range of cancer cell lines. This data highlights the dependency of certain cancer types on Mcl-1 for survival.
| Mcl-1 Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 / Kᵢ (nM) |
| S63845 | SCLC Cell Lines | Small Cell Lung Cancer | Viability Assay | 23 - 78 |
| S63845 | AML Cell Lines | Acute Myeloid Leukemia | Viability Assay | 4 - 233 |
| AMG-176 | OPM-2 | Multiple Myeloma | Cell Viability | 11.5 (in absence of 5% HS) |
| A-1210477 | H929 | Multiple Myeloma | Binding Affinity (Kᵢ) | 0.454 |
| AZD5991 | Various | T-cell Lymphoma | In vitro efficacy | Potent activity in Mcl-1 dependent lines |
| Unnamed Compound | OPM-2 | Multiple Myeloma | Cell Viability | 52.45 (in presence of 10% FBS) |
IC50: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; SCLC: Small Cell Lung Cancer; AML: Acute Myeloid Leukemia; HS: Human Serum; FBS: Fetal Bovine Serum.
Signaling Pathway and Mechanism of Action
Mcl-1 is a key node in the intrinsic apoptotic pathway. Its expression and stability are tightly regulated by various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. Mcl-1 inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, binding with high affinity to the hydrophobic groove of Mcl-1. This competitive binding displaces pro-apoptotic partners like Bak and Bim, which are then free to oligomerize at the mitochondrial outer membrane, leading to pore formation, cytochrome c release, and ultimately, caspase activation and apoptosis.
Caption: Mcl-1 signaling pathway and mechanism of inhibitor action.
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., NCI-H929 for multiple myeloma, A549 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Mcl-1 Inhibitor Treatment and Viability Assessment of Spheroids
This protocol details the treatment of pre-formed spheroids with an Mcl-1 inhibitor and subsequent viability assessment using a luminescence-based assay.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
Mcl-1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the Mcl-1 inhibitor in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
After 3-4 days of spheroid formation, carefully remove 50 µL of the medium from each well and replace it with 50 µL of the prepared Mcl-1 inhibitor dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids and plot dose-response curves to determine the IC50 value.
Caption: Experimental workflow for Mcl-1 inhibitor testing in 3D spheroids.
Protocol 3: Apoptosis Detection in Spheroids by Caspase-3/7 Activity
This protocol measures the induction of apoptosis in spheroids by quantifying the activity of executioner caspases 3 and 7.
Materials:
-
Treated spheroids in a 96-well plate
-
Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Following treatment with the Mcl-1 inhibitor as described in Protocol 2, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well containing a spheroid.
-
Gently mix the contents by placing the plate on an orbital shaker at low speed for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the caspase activity to the cell viability data or present it as fold-change relative to the vehicle control.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between Mcl-1 inhibition and the downstream cellular events leading to apoptosis in a 3D tumor model.
Caption: Logical flow from Mcl-1 inhibition to apoptosis in 3D models.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mcl1-IN-14 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges related to the solubility and stability of Mcl1-IN-14, a potent inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein. Given that specific solubility and stability data for this compound are not extensively published, this guide also incorporates best practices for working with novel, poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound?
This compound, also referred to as Compound (Ra)-10, is a highly potent inhibitor of Mcl-1 with a Ki of 0.018 nM.[1] Its molecular formula is C39H41ClFN5O5S, and it has a molecular weight of 746.29.[2] Due to its complex structure, it is likely to have low aqueous solubility, a common characteristic of small molecule kinase inhibitors.[3][4][5]
Q2: I'm having trouble dissolving this compound. What is the recommended solvent?
Q3: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous experimental buffer. What should I do?
This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility that are initially dissolved in a strong organic solvent like DMSO.[6] Here are some steps to address this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to reduce its impact on the experiment and maintain solubility.[7]
-
Use a Co-solvent: In some cases, the addition of a small amount of a co-solvent to your aqueous buffer can improve solubility.
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., at 37°C) can aid in dissolution.[7] However, be cautious as prolonged heating can lead to degradation.
-
Sonication: Using a sonicator bath can help break down small particles and improve dissolution.[7]
-
pH Adjustment: For ionizable compounds, solubility can be highly dependent on pH.[6] Experimenting with slight adjustments to the buffer pH may improve solubility.
Q4: How should I store my this compound, both in solid form and in solution?
Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form: Store in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C in a desiccator.[7]
-
In Solution (Stock): Prepare concentrated stock solutions in a suitable organic solvent like anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light by using amber vials or by wrapping the tubes in foil.[7][8][9]
Q5: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
Inconsistent results can indeed be a sign of compound degradation.[7] Small molecule inhibitors can be susceptible to several degradation pathways, including:
-
Hydrolysis: Reaction with water, which can be exacerbated by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, often catalyzed by light or metal ions.
-
Photodegradation: Degradation upon exposure to light, especially UV light.
To mitigate these issues, always use fresh aliquots of your stock solution for each experiment, protect solutions from light, and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible particles or cloudiness in the solution.
-
Inconsistent biological activity at the same theoretical concentration.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Solvent | Confirm you are using the recommended solvent for the initial stock solution (typically high-purity, anhydrous DMSO). | Using an inappropriate solvent is a primary cause of solubility issues. |
| 2. Optimize Dissolution Technique | Employ gentle warming (e.g., 37°C water bath) or sonication to aid dissolution.[7] | These methods can provide the energy needed to overcome the crystal lattice energy of the solid compound.[6] |
| 3. Prepare Intermediate Dilutions | Before adding to the final aqueous media, prepare intermediate dilutions of the DMSO stock in a suitable buffer. | This can help prevent the compound from crashing out of solution when transitioning from a high-concentration organic solvent to an aqueous environment.[7] |
| 4. Assess pH Dependence | If your experimental buffer allows, test the solubility at slightly different pH values. | For ionizable compounds, solubility can be significantly influenced by pH.[6] |
| 5. Consider Alternative Formulation Strategies | For in vivo studies, more advanced formulation strategies like the use of lipophilic salts or lipid-based formulations may be necessary.[10] | These approaches can enhance the oral absorption of poorly water-soluble drugs. |
Issue 2: Instability and Degradation of this compound in Solution
Symptoms:
-
Decreased or loss of biological activity over time.
-
Appearance of new peaks in HPLC analysis.
-
Inconsistent results between experiments performed on different days.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Aliquot Stock Solutions | Prepare single-use aliquots of your concentrated stock solution to avoid multiple freeze-thaw cycles. | Repeated freezing and thawing can lead to degradation and precipitation of the compound. |
| 2. Protect from Light | Store all solutions containing this compound in light-protecting tubes or vials (e.g., amber tubes) or wrapped in foil. | Many small molecules are light-sensitive and can undergo photodegradation. |
| 3. Use Fresh Solutions | Prepare fresh dilutions in your aqueous experimental buffer immediately before each experiment. | The stability of the compound in aqueous solutions is often much lower than in an anhydrous organic solvent. |
| 4. Check for Contaminants | Ensure all solvents and buffers are of high purity and free from contaminants that could catalyze degradation. | Impurities can accelerate the degradation of the active compound. |
| 5. Perform Stability Studies | If feasible, perform a simple stability study by analyzing the purity of your stock solution over time using a method like HPLC. | This will provide empirical data on the stability of this compound under your specific storage conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes (amber or wrapped in foil).
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary. e. Aliquot the stock solution into single-use volumes in light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials: this compound stock solution (in DMSO), sterile aqueous buffer (e.g., PBS or cell culture medium).
-
Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in the aqueous buffer to achieve the final desired concentration. c. Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (typically <0.5%). d. Vortex gently to mix. e. Use the working solution immediately in your experiment.
Visualizations
Caption: Mcl-1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Solubility and Stability Issues.
References
- 1. abmole.com [abmole.com]
- 2. Mcl-1 inhibitor 14 | MCL-1抑制剂 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Mcl1-IN-14 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the Mcl-1 inhibitor, Mcl1-IN-14. Our goal is to help you distinguish on-target effects from off-target phenomena and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My cells exhibit unexpected toxicity or a phenotype inconsistent with Mcl-1 inhibition after treatment with this compound. How can I confirm this is an off-target effect?
A1: Unexplained cellular responses can be a significant challenge. The first crucial step is to verify that this compound is engaging with its intended target, the Mcl-1 protein, within your specific cellular context. We strongly recommend performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[1] If the CETSA results confirm that this compound is binding to Mcl-1, the unexpected phenotype is more likely a downstream consequence of Mcl-1 inhibition in your particular cell model or a genuine off-target effect.[1]
Q2: I'm observing an increase in total Mcl-1 protein levels following treatment with this compound. Is this a known phenomenon?
A2: Yes, this is a frequently observed effect with many Mcl-1 inhibitors.[1][2] This increase is generally not due to an upregulation of Mcl-1 gene transcription. Instead, it is often the result of protein stabilization.[1][3] By binding to the BH3-binding groove, the inhibitor can induce a conformational change in the Mcl-1 protein, making it less susceptible to ubiquitination and subsequent degradation by the proteasome.[1][3]
Q3: My apoptosis assay shows activation of caspases, but the overall cell death is less than anticipated. Could this be related to off-target effects?
A3: This discrepancy can be due to several factors. One possibility is the cleavage of Mcl-1 by caspases during apoptosis, which can generate fragments with altered functions.[1] Specifically, caspase-3 can cleave Mcl-1, potentially impairing its anti-apoptotic activity.[1] To investigate this, you can perform a Western blot for Mcl-1 to look for lower molecular weight fragments. Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can help determine if the observed Mcl-1 cleavage is caspase-dependent.[1]
Q4: What are the known off-target liabilities for Mcl-1 inhibitors in general?
A4: A significant off-target concern for some Mcl-1 inhibitors is cardiotoxicity.[4][5] This has been linked to the stabilization of the Mcl-1 protein in cardiomyocytes, leading to cellular necrosis rather than apoptosis.[4] While specific off-target kinase profiles for this compound are not widely available in the public domain, it is crucial to consider the possibility of off-target kinase activity.
Q5: How can I design my experiments to minimize and control for potential off-target effects of this compound?
A5: To enhance the rigor of your findings, we recommend incorporating the following experimental controls:
-
Use multiple, structurally distinct Mcl-1 inhibitors: Comparing the effects of different Mcl-1 inhibitors can help differentiate between on-target and off-target effects.[1]
-
Employ a negative control compound: An ideal negative control would be a structurally similar but biologically inactive analog of this compound.
-
Perform rescue experiments: Overexpression of Mcl-1 should rescue the phenotype induced by this compound if the effect is on-target.
-
Utilize genetic knockdown/knockout: Compare the phenotype induced by this compound with that of Mcl-1 knockdown or knockout using techniques like siRNA or CRISPR.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of Various Mcl-1 Inhibitors
| Compound | Target | Assay Type | Kd (nM) | Ki (nM) | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) | Reference |
| Mcl-1 inhibitor 6 | Mcl-1 | Not Specified | 0.23 | 0.02 | >500,000 | >500,000 | [6] |
| A-1210477 | Mcl-1 | Not Specified | - | 0.454 | >100 | >100 | [2][7] |
| S63845 | Mcl-1 | FP | - | 1.2 | >8,333 | >8,333 | [2] |
Table 2: Cellular Activity of Mcl-1 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | Value (nM) | Reference |
| Mcl-1 inhibitor 9 | NCI-H929 | Multiple Myeloma | GI50 | 120 | [1][2] |
| S63845 | Multiple Hematological Cell Lines | Hematological Malignancies | IC50 | < 100 | |
| Compound 26 | Mcl-1 Sensitive Cell Lines | Various | GI50 | Sub-µM | |
| AZD5991 | MM.1S, H929 | Multiple Myeloma | EC50 | 64 - 417 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the binding of this compound to the Mcl-1 protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells of interest to approximately 80% confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control (e.g., DMSO) for 2-4 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., HBSS) containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble Mcl-1 by Western blotting. A shift in the thermal denaturation curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates target engagement.
Western Blot for Mcl-1 and Apoptosis Markers
Objective: To assess Mcl-1 protein levels, potential cleavage, and the activation of apoptotic pathways.
Methodology:
-
Cell Lysis: After treating cells with this compound for the desired time points, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-Mcl-1 (to detect both full-length and cleaved fragments)
-
Anti-cleaved Caspase-3
-
Anti-cleaved PARP
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an appropriate imaging system.
Caspase-3 Activity Assay (Colorimetric)
Objective: To quantify the activity of caspase-3 as a measure of apoptosis induction.
Methodology:
-
Induce Apoptosis: Treat cells with this compound or a positive control (e.g., staurosporine) for the desired time. Include an untreated control group.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Mandatory Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. captortherapeutics.com [captortherapeutics.com]
- 5. probiologists.com [probiologists.com]
- 6. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-14 In Vitro Cardiotoxicity Assessment: Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for assessing the in vitro cardiotoxicity of Mcl1-IN-14.
Frequently Asked Questions (FAQs)
Q1: Why is the inhibition of Mcl-1 a potential concern for cardiotoxicity?
A1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein from the Bcl-2 family that is essential for the survival of various cell types, including cardiomyocytes.[1][2] Genetic studies have shown that deleting Mcl-1 in the adult heart leads to severe cardiomyopathy, mitochondrial dysfunction, and lethal cardiac failure.[3][4] Therefore, inhibiting Mcl-1 with compounds like this compound raises concerns about on-target toxicity in the heart.[3] Clinical trials for some Mcl-1 inhibitors have been discontinued (B1498344) due to cardiotoxicity, often detected by elevated troponin levels.[5][6][7]
Q2: What is the proposed mechanism of Mcl-1 inhibitor-induced cardiotoxicity?
A2: The mechanism is multifactorial. While Mcl-1's primary role is to prevent apoptosis by sequestering pro-apoptotic proteins like Bak and Bax, its inhibition in cardiomyocytes may not simply induce apoptosis.[1][8] Evidence suggests that Mcl-1 is also critical for maintaining mitochondrial homeostasis and function.[3][4] Some studies propose that Mcl-1 inhibitors can lead to an accumulation of the Mcl-1 protein, which paradoxically triggers cellular rewiring that affects cardiomyocyte viability through necrosis rather than apoptosis.[9]
Q3: What are the recommended in vitro models for assessing this compound cardiotoxicity?
A3: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the current gold standard for in vitro cardiotoxicity screening.[10][11] They offer a human-relevant model and can be used in various formats, including traditional 2D monolayers and more physiologically relevant 3D cardiac spheroids or tissues.[12] These models allow for the assessment of cytotoxicity, electrophysiological changes, and functional contractility.[10][11]
Q4: Which key endpoints should be monitored in these in vitro assays?
A4: A comprehensive assessment should include multiple endpoints:
-
Cytotoxicity and Cell Viability: Measured by Lactate Dehydrogenase (LDH) release for membrane integrity and ATP-based assays (e.g., CellTiter-Glo®) for metabolic health.[12][13]
-
Apoptosis: Assessed through caspase-3/7 activity assays or analysis of PARP cleavage.[3]
-
Mitochondrial Health: Evaluated by measuring mitochondrial membrane potential (e.g., using TMRM or JC-1 dyes) and oxidative stress.[12]
-
Structural Integrity: High-content imaging can be used to monitor sarcomere structure and cellular morphology.
-
Electrophysiology and Function: Assessed by measuring changes in beat rate, amplitude, and field potential duration using microelectrode arrays (MEAs) or impedance systems.[10]
Mcl-1 Signaling and Apoptosis Pathway
The diagram below illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway. Mcl-1 sequesters the pro-apoptotic protein Bak, preventing it from oligomerizing at the mitochondrial outer membrane. Inhibition of Mcl-1 by a small molecule like this compound releases Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. captortherapeutics.com [captortherapeutics.com]
- 10. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 13. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
Technical Support Center: Mcl1-IN-14 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mcl1-IN-14 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] Mcl-1 prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins like Bak and Bim.[4][5] By inhibiting Mcl-1, this compound releases these pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1][4][6] Overexpression of Mcl-1 is a known resistance mechanism to various cancer therapies, making it a critical therapeutic target.[7][8][9]
Q2: What are the general recommendations for formulating this compound for in vivo studies?
For intravenous (IV) administration in mice, a common formulation for Mcl-1 inhibitors with similar scaffolds involves a vehicle of 10% Ethanol and 10% Cremophor EL in sterile water or saline.[2][7] It is crucial to ensure the final solution is clear and free of precipitation before administration.[2]
Q3: What are the potential on-target and off-target toxicities associated with Mcl-1 inhibition?
On-target toxicities can arise from the essential role of Mcl-1 in the survival of various healthy cells, including hematopoietic stem cells, lymphocytes, and cardiomyocytes.[7][10] Temporary blockade of Mcl-1 has been generally well-tolerated in mouse xenograft studies.[7] However, some Mcl-1 inhibitors have reported dose-limiting toxicities in clinical trials, including increases in troponin I levels, which may indicate cardiac injury.[7][11][12] Off-target effects are specific to the chemical scaffold of the inhibitor and should be evaluated on a case-by-case basis.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor in vivo efficacy despite in vitro potency | Poor Pharmacokinetics (PK): Rapid clearance, low exposure. | - Perform a pilot PK study to determine the compound's half-life, clearance, and volume of distribution.[7] - Adjust the dosing schedule based on PK data (e.g., more frequent dosing).[2] |
| Inadequate Formulation: Poor solubility leading to precipitation upon injection. | - Re-evaluate the formulation. Consider alternative solubilizing agents or drug delivery systems. - Visually inspect the formulation for any precipitation before and after dilution.[2] | |
| Metabolic Instability: Rapid metabolism of the compound in vivo. | - Analyze plasma and tissue samples for the presence of metabolites.[13] - Consider co-administration with a metabolic inhibitor if the metabolic pathway is known (use with caution and appropriate controls). | |
| Drug Resistance: The in vivo model may have intrinsic or acquired resistance to Mcl-1 inhibition. | - Confirm Mcl-1 dependency of your tumor model.[14] - Investigate potential resistance mechanisms, such as upregulation of other anti-apoptotic proteins like Bcl-xL.[14] | |
| Unexpected Toxicity or Adverse Events | On-Target Toxicity: Inhibition of Mcl-1 in healthy tissues. | - Reduce the dose or modify the dosing schedule. - Monitor for signs of toxicity, such as weight loss, changes in behavior, or specific organ-related markers (e.g., troponins for cardiotoxicity).[7][11][12] |
| Off-Target Effects: The inhibitor may be interacting with other cellular targets. | - Perform in vitro profiling against a panel of kinases and other relevant off-targets. - Compare the observed toxicity with known toxicities of other Mcl-1 inhibitors. | |
| Formulation-Related Toxicity: The vehicle itself may be causing adverse effects. | - Administer a vehicle-only control group to assess the toxicity of the formulation components.[2] | |
| Variability in Tumor Response | Inconsistent Dosing: Inaccurate preparation or administration of the compound. | - Ensure accurate and consistent preparation of the formulation for each dosing. - Standardize the administration technique (e.g., IV tail vein injection).[2] |
| Tumor Heterogeneity: The tumor model may have inherent biological variability. | - Increase the number of animals per group to improve statistical power. - Ensure tumors are of a consistent size at the start of the study. | |
| Difficulty Interpreting Biomarker Data | Inappropriate Timing of Sample Collection: Pharmacodynamic effects may be transient. | - Conduct a time-course experiment to determine the optimal time point for assessing biomarker changes (e.g., Mcl-1:BIM complex disruption, caspase-3/7 activation).[7][11] |
| Technical Issues with Assays: Problems with antibody specificity, sample handling, or assay sensitivity. | - Validate all biomarker assays before starting the in vivo study. - Include appropriate positive and negative controls for each assay. |
Quantitative Data Summary
The following tables summarize in vivo efficacy and pharmacokinetic data for representative potent Mcl-1 inhibitors, which can serve as a reference for designing and interpreting experiments with this compound.
Table 1: In Vivo Efficacy of Intravenously Administered Mcl-1 Inhibitors in Mouse Xenograft Models [2]
| Compound | Dose (mg/kg) | Dosing Schedule | Mouse Model | Outcome |
| Compound 26 | 60 or 80 | Single dose, IV | NCI-H929 multiple myeloma | Initial tumor regression |
| Compound 1 | 40 | Every 14 days | Not specified | 57% Tumor Growth Inhibition (TGI) at day 28 |
| Compound 13 | 30 and 60 | Not specified | Lung cancer-derived xenograft | Tumor regression (at 60 mg/kg) |
Table 2: Pharmacokinetic Parameters of Representative Mcl-1 Inhibitors in Mice [2]
| Compound | Dose (mg/kg) | Administration Route | Key Pharmacokinetic Findings |
| Compound (M)-18 | 25 | IV | Clearance of 70 mL/min/kg |
| Compound 19 | 25 | IV | Clearance of 43 mL/min/kg (2-fold improvement over (M)-18) |
| Compound 20 | 25 | IV | Clearance of 45 mL/min/kg (2-fold improvement over (M)-18) |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model [2]
-
Materials:
-
This compound
-
Vehicle solution: 10% Ethanol, 10% Cremophor EL in sterile water or saline.
-
Syringes and needles appropriate for intravenous injection in mice.
-
Mouse xenograft model (e.g., NCI-H929 subcutaneous xenograft).
-
Standard animal handling and monitoring equipment.
-
-
Procedure:
-
Formulation Preparation: On the day of dosing, dissolve this compound in 100% ethanol. Add Cremophor EL and mix thoroughly. Add sterile water or saline to the final volume.
-
Animal Dosing: Acclimate tumor-bearing mice to the experimental conditions. Weigh each mouse to determine the precise volume of the formulation to be administered. Administer the this compound formulation as a single intravenous (IV) bolus injection, typically via the tail vein.
-
Monitoring: Monitor tumor growth and animal well-being (e.g., body weight) regularly throughout the study.
-
Protocol 2: Pharmacokinetic Study in Mice [2][7]
-
Materials:
-
This compound
-
Appropriate formulation for intravenous administration.
-
Healthy, non-tumor-bearing mice.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge for plasma separation.
-
Analytical equipment for quantifying the drug in plasma (e.g., LC-MS/MS).
-
-
Procedure:
-
Dosing: Administer this compound to a cohort of mice via intravenous injection at a specified dose.
-
Blood Sampling: At predetermined time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples from a subset of mice.
-
Sample Processing: Process the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Data Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters.
-
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. benchchem.com [benchchem.com]
- 3. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 9. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Mcl1-IN-14 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Mcl1-IN-14 in cell culture experiments. The information is designed to help you optimize the inhibitor concentration for your specific cell lines and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis, or programmed cell death.[3][4][5] By binding to and sequestering pro-apoptotic proteins like Bak and Bax, Mcl-1 inhibits the intrinsic apoptotic pathway.[3][6] this compound, also identified as compound (Ra)-10, is a macrocyclic inhibitor that binds to Mcl-1 with high affinity, having a reported Kᵢ of 0.018 nM.[1][2] This binding disrupts the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of Bak/Bax, mitochondrial outer membrane permeabilization (MOMP), and ultimately, apoptosis.[3][6]
Q2: What is a typical starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line being used. A good starting point for a dose-response experiment is to use a range of concentrations from 1 nM to 10 µM. Based on data for other potent Mcl-1 inhibitors, sensitive cell lines may respond in the low nanomolar range, while more resistant lines may require micromolar concentrations.[4] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I dissolve and store this compound?
This compound is typically soluble in organic solvents like DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: What are the potential off-target effects of Mcl-1 inhibitors?
While this compound is designed to be a selective Mcl-1 inhibitor, off-target effects are a possibility with any small molecule inhibitor. One known class-wide concern for Mcl-1 inhibitors is the potential for cardiotoxicity, as Mcl-1 is also important for the survival of cardiomyocytes.[7][8] It is important to include appropriate controls in your experiments to distinguish on-target from off-target effects. This can include using a negative control compound with a similar chemical structure but no Mcl-1 inhibitory activity, or using cell lines with varying levels of Mcl-1 expression.
Troubleshooting Guide
Issue 1: I am not observing the expected level of cell death with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM) and for a longer duration (e.g., 24, 48, and 72 hours). Different cell lines exhibit varying sensitivity to Mcl-1 inhibition.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Your cell line may have intrinsic resistance mechanisms. This could be due to high expression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL, which can compensate for Mcl-1 inhibition.[9] Consider combining this compound with inhibitors of other anti-apoptotic proteins. You can assess the expression levels of Bcl-2 family proteins in your cell line using Western blotting.
-
-
Possible Cause 3: Compound Inactivity.
-
Solution: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Issue 2: I am observing an unexpected increase in Mcl-1 protein levels after treatment with this compound.
-
Possible Cause: Protein Stabilization.
-
Explanation: This is a known phenomenon for some Mcl-1 inhibitors.[10] Binding of the inhibitor to the BH3-binding groove of Mcl-1 can induce a conformational change that protects the protein from ubiquitination and subsequent degradation by the proteasome.[10][11][12] This can lead to an accumulation of the Mcl-1 protein, even though its anti-apoptotic function is blocked.
-
Solution: This does not necessarily mean the inhibitor is not working. The key is to assess the downstream markers of apoptosis, such as caspase activation and PARP cleavage, to confirm that the apoptotic pathway is being induced.
-
Issue 3: I am seeing significant cell death even at very low concentrations of this compound.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be highly dependent on Mcl-1 for survival. To get a more accurate IC50 value, perform a dose-response experiment with a narrower and lower range of concentrations (e.g., picomolar to low nanomolar range).
-
-
Possible Cause 2: Off-Target Cytotoxicity.
-
Solution: While less common with selective inhibitors, off-target effects can cause cytotoxicity. To investigate this, you can use a control cell line that does not depend on Mcl-1 for survival. If this cell line also shows significant cell death, it may indicate off-target effects.
-
Data Presentation
Table 1: Example IC50 Values for Mcl-1 Inhibitors in Various Cancer Cell Lines
| Mcl-1 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| S63845 | MOLM-13 | Acute Myeloid Leukemia | 4 |
| S63845 | MV-4-11 | Acute Myeloid Leukemia | 10 |
| S63845 | H929 | Multiple Myeloma | 8 |
| AZD5991 | OCI-LY3 | Diffuse Large B-cell Lymphoma | <1 |
| AZD5991 | VAL | Diffuse Large B-cell Lymphoma | <1 |
Note: This table provides example data for other Mcl-1 inhibitors to illustrate the range of potencies observed in different cell lines.[4][13] Researchers must determine the specific IC50 for this compound in their cell line of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to perform a 10-point dilution series, for example, from 10 µM down to 0.1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Protocol 2: Confirming Apoptosis Induction by Western Blotting for Cleaved Caspase-3 and PARP
-
Cell Treatment: Treat your cells with this compound at concentrations around the determined IC50 value for a specific time period (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: An increase in the levels of cleaved caspase-3 and cleaved PARP in the this compound-treated samples compared to the control indicates the induction of apoptosis.
Mandatory Visualization
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Caption: A stepwise workflow to troubleshoot unexpected results with this compound.
References
- 1. abmole.com [abmole.com]
- 2. Mcl-1 inhibitor 14 | MCL-1抑制剂 | MCE [medchemexpress.cn]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captortherapeutics.com [captortherapeutics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-14 resistance mechanisms in cancer cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Mcl1-IN-14 in their cancer cell experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic apoptotic pathway.[3][4] In cancer cells, overexpression of Mcl-1 sequesters pro-apoptotic proteins like Bak and Bax, preventing them from inducing programmed cell death.[3][4] this compound functions as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with high affinity.[2] This competitive binding displaces pro-apoptotic proteins, leading to their activation, mitochondrial outer membrane permeabilization (MOMP), and subsequent execution of apoptosis.[1]
Q2: I'm observing an unexpected increase in Mcl-1 protein levels after treating cells with this compound. Is this a known phenomenon?
A2: Yes, this is a frequently observed effect with many Mcl-1 inhibitors.[5] The binding of the inhibitor to the Mcl-1 protein can induce a conformational change that stabilizes the protein and makes it less susceptible to degradation by the ubiquitin-proteasome system.[6][7] This can lead to an accumulation of total Mcl-1 protein, which can be counterintuitive. However, it's crucial to remember that despite the increased protein levels, the Mcl-1 protein is functionally inhibited and unable to bind to its pro-apoptotic partners.[5] This stabilization can be investigated using a cycloheximide (B1669411) chase assay to assess the protein's half-life.[6]
Q3: My cells are showing initial sensitivity to this compound, but then they seem to develop resistance. What are the potential resistance mechanisms?
A3: Acquired resistance to Mcl-1 inhibitors like this compound is a significant challenge and can arise through several mechanisms:
-
Upregulation of other anti-apoptotic Bcl-2 family proteins: Cancer cells can compensate for the inhibition of Mcl-1 by upregulating other pro-survival proteins such as Bcl-2 or Bcl-xL.[2] This provides an alternative mechanism to sequester pro-apoptotic proteins and evade cell death.
-
Activation of pro-survival signaling pathways: Activation of pathways like the MAPK/ERK pathway can promote cell survival and confer resistance to Mcl-1 inhibitors.[2][8] Activated ERK can lead to the upregulation of Bcl-2 and downregulation of the pro-apoptotic protein Bim.[2]
-
Alterations in Mcl-1 regulation: Changes in the ubiquitination and deubiquitination machinery that control Mcl-1 protein stability can also contribute to resistance.[4][5][6] For instance, increased activity of deubiquitinases (DUBs) like USP9X can enhance Mcl-1 stability.[5][6]
-
Mutations in the Mcl-1 binding pocket: Although less common for this class of inhibitors, mutations in the BH3-binding groove of Mcl-1 could potentially reduce the binding affinity of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No significant apoptosis observed after this compound treatment. | 1. Cell line is not dependent on Mcl-1 for survival. 2. Suboptimal concentration or treatment duration. 3. Inherent or acquired resistance. | 1. Confirm Mcl-1 dependence using siRNA/shRNA knockdown of Mcl-1. 2. Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration. 3. Investigate resistance mechanisms (see FAQs and relevant experimental protocols). |
| High variability in apoptosis assays between replicates. | 1. Inconsistent cell seeding density. 2. Inconsistent drug concentration. 3. Cell health and passage number. | 1. Ensure uniform cell seeding across all wells. 2. Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. 3. Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase. |
| Unexpected off-target effects observed. | 1. This compound may have off-target activities at higher concentrations. 2. The observed phenotype is a downstream consequence of Mcl-1 inhibition in the specific cellular context. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your cell line. 2. Titrate the inhibitor to the lowest effective concentration. 3. Consider using a structurally different Mcl-1 inhibitor as a control. |
| Difficulty in detecting changes in protein levels by Western Blot. | 1. Poor antibody quality. 2. Inefficient protein extraction or transfer. 3. Low protein expression. | 1. Use a validated antibody for your target protein. 2. Optimize your lysis buffer and Western Blot protocol. 3. Ensure you are loading a sufficient amount of protein (20-40 µg). |
Quantitative Data Summary
The following table summarizes the in vitro biochemical and cellular activities of well-characterized Mcl-1 inhibitors, which can serve as a reference for your experiments with this compound.
| Inhibitor | Assay Type | Target | Ki | IC50 | Selectivity | Reference |
| S63845 | TR-FRET | Human Mcl-1 | - | < 1.2 nM | >10,000-fold vs. BCL-2/BCL-xL | [9] |
| AZD5991 | FRET | Human Mcl-1 | 200 pM | 0.72 nM | >5,000-fold vs BCL-2, >8,000-fold vs BCL-xL | [9] |
| AMG-176 | TR-FRET | Human Mcl-1 | 0.06 nM | - | >15,000-fold vs. BCL-2, >11,000-fold vs. BCL-xL | [9] |
Note: The activity of this compound should be determined empirically in your specific experimental system.
Experimental Protocols
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic pathway following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.[1][3][10]
Cycloheximide (CHX) Chase Assay to Determine Mcl-1 Protein Stability
This assay is used to assess the half-life of the Mcl-1 protein in the presence and absence of this compound.
Materials:
-
This compound
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Cancer cell line of interest
-
Western Blotting reagents (as above)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat one set of cells with this compound at a fixed concentration for a predetermined time (e.g., 4 hours). Another set will serve as a control (vehicle treatment).
-
CHX Addition: Add CHX to all wells at a final concentration that effectively blocks protein synthesis in your cell line (e.g., 10-100 µg/mL).
-
Time-Course Collection: Harvest cells at different time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting for Mcl-1 and a loading control.
-
Data Analysis: Quantify the Mcl-1 band intensity at each time point, normalize to the loading control, and then normalize to the 0-hour time point. Plot the relative Mcl-1 protein level against time to determine the protein half-life.[6][8][11][12]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay to verify the direct binding of this compound to the Mcl-1 protein within intact cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
PBS
-
Protease inhibitors
-
PCR tubes
-
Thermocycler
-
Western Blotting reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specific duration.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the levels of soluble Mcl-1 by Western blotting.
-
Data Analysis: Plot the amount of soluble Mcl-1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[13][14][15]
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound resistance.
Caption: Mechanism of action of this compound.
Caption: Key resistance pathways to this compound.
Caption: Workflow for Cycloheximide Chase Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. probiologists.com [probiologists.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Improving Mcl1-IN-14 bioavailability for in vivo studies
Welcome to the technical support center for Mcl1-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vivo, focusing on problems related to formulation, administration, and achieving desired exposure.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or upon administration. | Poor aqueous solubility of this compound. | 1. Optimize the formulation vehicle. See the detailed protocols for preparing various formulations such as solutions with co-solvents, suspensions, or lipid-based formulations. 2. Particle size reduction. Consider micronization or nanomilling of the compound to increase the surface area for dissolution. |
| Low or inconsistent plasma concentrations of this compound after oral administration. | 1. Poor absorption from the GI tract due to low solubility and/or permeability. 2. High first-pass metabolism in the liver. | 1. Utilize bioavailability-enhancing formulations. Self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions can improve oral absorption.[1] 2. Consider alternative routes of administration. Intraperitoneal (IP) or intravenous (IV) injection can bypass first-pass metabolism and increase systemic exposure.[2] |
| Lack of in vivo efficacy despite achieving target plasma concentrations. | 1. High plasma protein binding, reducing the free fraction of the drug. 2. Rapid clearance of the compound. | 1. Measure the plasma protein binding of this compound to determine the free concentration. Some Mcl-1 inhibitors have been shown to have high plasma protein binding (>99.8%).[3][4] 2. Perform pharmacokinetic studies to determine the clearance rate. If clearance is high, consider more frequent dosing or a formulation that provides sustained release. |
| Toxicity or adverse effects observed in animal models. | 1. Off-target effects of this compound. 2. Formulation vehicle-related toxicity. | 1. Conduct in vitro selectivity profiling against other Bcl-2 family members and a broader panel of kinases and receptors. 2. Run a vehicle-only control group in your in vivo studies to assess the tolerability of the formulation components. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its bioavailability?
A1: this compound is a small molecule inhibitor that, like many other Mcl-1 inhibitors, is characterized by high lipophilicity and poor aqueous solubility. These properties can lead to challenges in achieving adequate oral bioavailability due to limited dissolution in the gastrointestinal fluids.
Q2: What is a suitable starting formulation for in vivo studies with this compound?
A2: For initial in vivo efficacy studies, an intraperitoneal (IP) or intravenous (IV) formulation is often recommended to ensure systemic exposure. A common starting point for an IP formulation is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water. For IV administration, a solution with co-solvents like DMSO and PEG300 may be suitable, assuming the compound's solubility allows for the desired dosing concentration. One study with a different Mcl-1 inhibitor reported a suitable aqueous solubility of 15 mg/mL at pH 7.8 for IV formulation.[3][4]
Q3: How can I improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[1]
-
Amorphous solid dispersions: Dispersing the crystalline drug in a polymer matrix can increase its dissolution rate.[5]
-
Nanoparticle formulations: Reducing the particle size to the nanoscale increases the surface area for dissolution.[5]
Q4: Should I be concerned about plasma protein binding with this compound?
A4: Yes, high plasma protein binding is a common characteristic of lipophilic Mcl-1 inhibitors.[3][4] It is crucial to measure the extent of plasma protein binding to understand the concentration of the free, pharmacologically active drug. A high degree of binding can significantly reduce the unbound fraction of the drug available to interact with the target in tissues.
Q5: What are the expected pharmacokinetic properties of Mcl-1 inhibitors like this compound?
A5: Mcl-1 inhibitors can exhibit a range of pharmacokinetic profiles. Some may have low clearance and a long half-life, while others may be cleared more rapidly.[3][4] It is essential to conduct pharmacokinetic studies in the relevant animal model to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
Objective: To prepare a homogenous suspension of this compound suitable for IP administration in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (or carboxymethylcellulose) and 0.2% (v/v) Tween 80 in sterile water
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder based on the desired dosing concentration and number of animals.
-
Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water. Ensure complete dissolution.
-
Add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing to ensure a uniform suspension.
-
Sonicate the suspension in a water bath for 15-30 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates. The final formulation should be a uniform, milky suspension.
-
Store the suspension at 4°C and re-suspend by vortexing before each administration.
Protocol 2: Preparation of this compound Formulation for Intravenous (IV) Injection
Objective: To prepare a clear, sterile solution of this compound for IV administration.
Materials:
-
This compound powder
-
Vehicle: A mixture of co-solvents such as DMSO, PEG300, and saline. A common ratio is 10% DMSO / 40% PEG300 / 50% saline.
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Determine the solubility of this compound in various co-solvents to identify a suitable vehicle.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the minimum required volume of DMSO.
-
Slowly add the PEG300 while vortexing.
-
Finally, add the saline dropwise while continuously vortexing to avoid precipitation.
-
Once the compound is fully dissolved and the solution is clear, sterile-filter the formulation using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Visually inspect the final solution for any particulates.
-
Administer the formulation immediately or store as per stability data.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice with Different Formulations
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Solution in 10% DMSO / 40% PEG300 / 50% Saline | IV | 5 | 1500 | 0.1 | 3000 | 100 |
| Suspension in 0.5% MC | Oral | 50 | 200 | 2 | 1200 | 8 |
| SEDDS Formulation | Oral | 50 | 800 | 1 | 4500 | 30 |
| Suspension in 0.5% MC | IP | 25 | 1200 | 0.5 | 6000 | N/A |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway: Mcl-1 in Apoptosis Regulation
Caption: Role of Mcl-1 in the intrinsic apoptosis pathway.
Experimental Workflow: Improving this compound Bioavailability
Caption: Iterative workflow for enhancing this compound bioavailability.
References
- 1. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mcl1-IN-14-Induced Neutropenia in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, Mcl1-IN-14, in mouse models. The focus is on understanding, monitoring, and mitigating the potential for neutropenia, a foreseeable on-target toxicity of Mcl-1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is neutropenia an expected side effect?
This compound is a small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor for many cell types, including hematopoietic stem and progenitor cells (HSPCs) and, most notably, neutrophils.[1][2] Neutrophils have a short half-life and their survival is highly dependent on the continuous presence of Mcl-1 to sequester pro-apoptotic proteins.[2] By inhibiting Mcl-1, this compound disrupts this survival signal, leading to the rapid apoptosis of neutrophils and their precursors, resulting in a decrease in circulating neutrophils, a condition known as neutropenia.[3][4][5] Genetic studies in mice, where Mcl-1 is specifically deleted in the myeloid lineage, have confirmed that this leads to a dramatic reduction in circulating neutrophils.[1][3][4]
Q2: How can I establish a mouse model of this compound-induced neutropenia?
To establish a model of this compound-induced neutropenia, a dose-response study is recommended to identify a dose of this compound that induces a significant but recoverable neutropenia. A general protocol involves administering this compound and then monitoring complete blood counts (CBCs) with differentials at regular intervals (e.g., daily or every other day) to determine the nadir (lowest point) and recovery of absolute neutrophil counts (ANC).
Q3: What are the typical signs of neutropenia in mice?
While mild to moderate neutropenia may not present with obvious clinical signs, severe neutropenia can lead to increased susceptibility to opportunistic infections. Signs of infection in mice can be subtle and may include weight loss, ruffled fur, lethargy, hunched posture, and reduced activity. In a research setting, the primary indicator of neutropenia is a significant decrease in the absolute neutrophil count (ANC) as measured by a hematology analyzer.
Q4: Can Granulocyte-Colony Stimulating Factor (G-CSF) be used to mitigate this compound-induced neutropenia?
Yes, Granulocyte-Colony Stimulating Factor (G-CSF) is a standard therapeutic agent used to ameliorate chemotherapy-induced neutropenia and can be effective in mitigating neutropenia induced by Mcl-1 inhibitors. G-CSF stimulates the proliferation and differentiation of granulocyte precursors in the bone marrow, leading to an increased production and release of neutrophils into the circulation.[6][7][8] Preclinical studies have shown that G-CSF can accelerate neutrophil recovery in neutropenic rodents.[6][9]
Q5: When should I administer G-CSF relative to this compound treatment?
The timing of G-CSF administration is crucial for its efficacy. It is generally recommended to begin G-CSF administration 24 hours after the administration of the neutropenia-inducing agent. This allows the cytotoxic or inhibitory effects of the drug on neutrophil precursors to diminish, enabling the bone marrow to respond more effectively to the G-CSF stimulation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in neutrophil counts between mice in the same treatment group. | - Inconsistent drug formulation or administration.- Inter-individual biological variation.- Technical variability in blood collection or analysis. | - Ensure this compound is properly solubilized and administered consistently (e.g., route, volume, time of day).- Increase the number of mice per group to improve statistical power.- Standardize blood collection technique and ensure the hematology analyzer is calibrated for mouse blood. |
| Severe, non-recoverable neutropenia leading to high mortality. | - The dose of this compound is too high.- The mouse strain is particularly sensitive to Mcl-1 inhibition. | - Perform a dose-titration experiment to find a dose that induces significant but reversible neutropenia.- Consider using a different, more robust mouse strain.- Implement prophylactic antibiotic therapy in the drinking water to prevent opportunistic infections. |
| G-CSF administration is not effectively reversing neutropenia. | - Insufficient dose or frequency of G-CSF.- Improper timing of G-CSF administration.- The neutropenia is too profound for G-CSF to overcome. | - Increase the dose of G-CSF (e.g., from 100 µg/kg/day to 300 µg/kg/day).- Administer G-CSF for a longer duration.- Ensure G-CSF administration begins 24 hours after this compound treatment.- Re-evaluate the dose of this compound to induce a less severe neutropenia. |
| Unexpected toxicity (e.g., weight loss, lethargy) not correlated with neutropenia severity. | - Off-target effects of this compound.- Cardiac toxicity, which has been observed with some Mcl-1 inhibitors.[10][11] | - Reduce the dose of this compound.- Monitor for other organ toxicities (e.g., through serum chemistry, histology).- Review literature for known off-target effects of the chemical scaffold of this compound. |
Experimental Protocols
Protocol 1: Induction of Neutropenia with this compound in Mice
Objective: To establish a reproducible mouse model of this compound-induced neutropenia.
Materials:
-
This compound
-
Sterile vehicle for this compound formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Sterile syringes and needles for administration
-
Blood collection supplies (e.g., EDTA-coated microtubes, lancets)
-
Calibrated hematology analyzer for mouse blood
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect 20-30 µL of blood from the tail vein or saphenous vein of each mouse to determine baseline complete blood counts (CBC) with differential.
-
This compound Administration:
-
Prepare a fresh formulation of this compound in a sterile vehicle.
-
Administer a single dose of this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). A dose-finding study should be performed to determine the optimal dose.
-
-
Blood Monitoring:
-
Collect blood samples at predetermined time points post-Mcl1-IN-14 administration (e.g., Days 1, 2, 3, 4, 5, 7, 10, and 14).
-
The frequency of monitoring should be highest around the expected neutrophil nadir.
-
-
CBC Analysis: Perform a CBC with differential for each blood sample to determine the absolute neutrophil count (ANC).
-
Data Analysis: Plot the mean ANC ± SEM over time to characterize the kinetics of neutropenia, including the time to nadir, the depth of the nadir, and the time to recovery.
Protocol 2: Mitigation of this compound-Induced Neutropenia with G-CSF
Objective: To evaluate the efficacy of G-CSF in ameliorating this compound-induced neutropenia.
Materials:
-
Mice with this compound-induced neutropenia (from Protocol 1)
-
Recombinant murine G-CSF (e.g., filgrastim)
-
Sterile saline for injection
-
Blood collection and analysis supplies
Procedure:
-
Induce Neutropenia: Administer a predetermined dose of this compound to a cohort of mice as established in Protocol 1.
-
Group Allocation: Divide the mice into at least two groups:
-
Vehicle Control Group: Receives sterile saline injections.
-
G-CSF Treatment Group: Receives G-CSF injections.
-
-
G-CSF Administration:
-
Timing: Begin G-CSF administration 24 hours after the this compound injection.
-
Dose: A typical dose for recombinant murine G-CSF is 100-300 µg/kg/day, administered subcutaneously (SC).[12]
-
Frequency: Administer G-CSF daily for 5-7 consecutive days, or until neutrophil counts recover to baseline levels.
-
-
Blood Monitoring: Collect blood samples daily or every other day to monitor ANC in both groups.
-
Data Analysis: Compare the ANC between the vehicle control and G-CSF-treated groups. Key parameters to assess are the depth of the neutrophil nadir, the duration of severe neutropenia (e.g., ANC < 0.5 x 10^9/L), and the time to neutrophil recovery.
Data Presentation
Table 1: Example Data on the Effect of G-CSF on this compound-Induced Neutropenia in Mice
| Treatment Group | Day 0 (Baseline) ANC (x 10^9/L) | Day 4 (Nadir) ANC (x 10^9/L) | Day 7 ANC (x 10^9/L) | Time to Recovery (Days to ANC > 1.0 x 10^9/L) |
| Vehicle Control | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.4 ± 0.1 | 9 |
| This compound | 1.3 ± 0.3 | 0.05 ± 0.02 | 0.2 ± 0.08 | >14 |
| This compound + G-CSF | 1.2 ± 0.2 | 0.2 ± 0.1 | 1.5 ± 0.4 | 6* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the this compound alone group. This table is illustrative and actual data will need to be generated experimentally.
Visualizations
Signaling Pathway of Mcl-1 in Neutrophil Survival
Caption: Mcl-1 promotes neutrophil survival by inhibiting pro-apoptotic proteins.
Experimental Workflow for Mitigating this compound-Induced Neutropenia
Caption: Workflow for G-CSF mitigation of this compound-induced neutropenia.
Logical Relationship of Mcl-1 Inhibition and G-CSF Intervention
Caption: Mcl-1 inhibition leads to neutropenia; G-CSF promotes recovery.
References
- 1. Physiological Functions of Mcl-1: Insights From Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Myeloid-Specific Deletion of Mcl-1 Yields Severely Neutropenic Mice That Survive and Breed in Homozygous Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid-Specific Deletion of Mcl-1 Yields Severely Neutropenic Mice That Survive and Breed in Homozygous Form - Repository of the Academy's Library [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. Hematopoietic Properties of Granulocyte Colony-Stimulating Factor/Immunoglobulin (G-CSF/IgG-Fc) Fusion Proteins in Normal and Neutropenic Rodents | PLOS One [journals.plos.org]
- 7. G-CSF-Induced Emergency Granulopoiesis Modulates Neutrophil Effector Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
Mcl1-IN-14 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with the Mcl-1 inhibitor, Mcl1-IN-14. The information provided is based on established knowledge of Mcl-1 inhibitors and aims to offer guidance for achieving robust and reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Line Heterogeneity | Ensure you are using a consistent and low-passage number of your cell line. Perform cell line authentication to rule out contamination or misidentification. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a standardized cell seeding density for all experiments. Even minor variations can significantly impact results. |
| Compound Solubility Issues | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization in the recommended solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Assay Timing and Incubation | Strictly control the incubation time with this compound and the subsequent assay reagent. Ensure consistent timing across all plates and experiments. |
Issue 2: Lack of Expected Apoptotic Response
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Mcl-1 Dependence of the Cell Line | Confirm that your chosen cell line is dependent on Mcl-1 for survival. This can be assessed by Mcl-1 knockdown (siRNA/shRNA) or by consulting literature for established Mcl-1 dependent models. |
| Insufficient Compound Concentration or Exposure Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line. |
| Rapid Compound Degradation | Consider the stability of this compound in your culture medium. If degradation is suspected, a medium change with fresh compound during the experiment might be necessary. |
| Upregulation of Other Anti-Apoptotic Proteins | Cells can develop resistance by upregulating other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[1] Analyze the expression of these proteins by Western blot to investigate potential compensatory mechanisms. |
Issue 3: Unexpected Off-Target Effects or Cellular Phenotypes
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-specific Compound Activity | To confirm on-target engagement, perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Mcl-1 within the cell.[2] |
| Cardiotoxicity | Be aware that cardiotoxicity is a known class effect for some Mcl-1 inhibitors.[3][4] If working with cardiomyocytes or in vivo models, monitor for relevant toxicity markers. |
| Induction of DNA Damage | Some studies suggest that Mcl-1 inhibition can induce DNA damage independent of apoptosis.[5] This can be assessed by staining for DNA damage markers like γH2AX. |
| Mcl-1 Protein Stabilization | An increase in Mcl-1 protein levels upon inhibitor treatment has been observed.[2] This is often due to protein stabilization rather than increased transcription.[2][6] This can be investigated with a cycloheximide (B1669411) chase assay. |
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 or EC50 for this compound?
A1: The potency of Mcl-1 inhibitors can vary significantly depending on the cell line and the assay used. Below is a table of reported potencies for various Mcl-1 inhibitors in different cell lines to provide a general reference range. It is crucial to determine the specific IC50/EC50 for this compound in your experimental system.
Table 1: Comparative Potency of Mcl-1 Inhibitors in Various Cell Lines
| Compound | Cell Line | Assay | Potency (nM) |
| S63845 | HL-60 | Cell Viability (48h) | IC50: ~100 |
| S63845 | ML-1 | Cell Viability (48h) | IC50: ~200 |
| AZD5991 | H929 | Cytotoxicity (24h) | EC50: 64 |
| AZD5991 | MM.1S | Cytotoxicity (24h) | EC50: 417 |
| Compound 13 | H929 | Growth Inhibition | GI50: <10 |
| Compound 13 | A427 | Growth Inhibition | GI50: 20 |
| Compound 26 | A427 | Growth Inhibition | GI50: 90 |
Data compiled from multiple sources.[1][7][8][9]
Q2: How can I confirm that this compound is engaging with Mcl-1 in my cells?
A2: A Cellular Thermal Shift Assay (CETSA) is a recommended method to verify target engagement in intact cells.[2] This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of Mcl-1 in the presence of this compound indicates direct binding.
Q3: I am observing an increase in Mcl-1 protein levels after treating with an Mcl-1 inhibitor. Is this expected?
A3: Yes, this phenomenon has been reported for several Mcl-1 inhibitors.[2] The binding of the inhibitor to the BH3-binding groove of Mcl-1 can induce a conformational change that protects the protein from ubiquitination and subsequent degradation by the proteasome, leading to its accumulation.[2][6]
Q4: What are the known off-target effects of Mcl-1 inhibitors?
A4: A significant off-target concern for Mcl-1 inhibitors is cardiotoxicity, which has led to the discontinuation of some clinical trials.[3][4] This is thought to be caused by the stabilization of Mcl-1 in cardiomyocytes, leading to necrosis.[4] Other potential off-target effects can include the induction of DNA damage.[5]
Q5: How can I investigate the mechanism of cell death induced by this compound?
A5: To confirm that cell death is occurring via apoptosis, you can perform several assays:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
PARP Cleavage: Use Western blotting to detect the cleavage of PARP, a substrate of activated caspases.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Western Blot for Mcl-1 Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bim Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against Mcl-1 overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins from the beads using Laemmli buffer and analyze the eluates by Western blotting for the presence of Bim.
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of this compound action.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. captortherapeutics.com [captortherapeutics.com]
- 5. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected results with Mcl1-IN-14
Welcome to the technical support center for Mcl1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for common issues encountered during in vitro experiments with this potent Mcl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent and selective small molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family.[1][2] Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins like Bak and Bax, preventing them from initiating the mitochondrial apoptosis pathway.[3] this compound competitively binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners. This frees Bak and Bax to trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, caspase activation, and ultimately, apoptosis.[3]
Q2: I'm observing an increase in total Mcl-1 protein levels after treating my cells with this compound. Is this expected?
Yes, this is a frequently observed, albeit paradoxical, effect of potent Mcl-1 inhibitors.[4] This phenomenon is generally not due to increased gene transcription but rather to the stabilization of the Mcl-1 protein.[4][5] By binding to the BH3 groove, the inhibitor can induce a conformational change in the Mcl-1 protein that makes it less susceptible to ubiquitination and subsequent degradation by the proteasome.[4][6]
Q3: My cells are showing resistance to this compound-induced apoptosis. What are the potential mechanisms?
Resistance to Mcl-1 inhibitors can arise from several factors. A common mechanism is the upregulation of other anti-apoptotic Bcl-2 family proteins, particularly Bcl-xL, which can compensate for the loss of Mcl-1 function.[7][8] Additionally, alterations in the expression or function of pro-apoptotic proteins or downstream components of the apoptotic pathway can also contribute to resistance.
Q4: Are there known off-target effects or toxicities associated with Mcl-1 inhibition?
A significant on-target toxicity associated with Mcl-1 inhibitors is cardiotoxicity.[8][9][10] Mcl-1 is crucial for the survival and function of cardiomyocytes.[9][11] Inhibition of Mcl-1 in these cells can lead to mitochondrial dysfunction and cell death, which has been a limiting factor in the clinical development of some Mcl-1 inhibitors.[8][9] When working with cell lines derived from cardiac tissue or in in vivo models, this is a critical consideration.
Troubleshooting Guide
Problem 1: No significant increase in apoptosis despite high concentrations of this compound.
| Possible Cause | Suggested Solution |
| 1. Low Mcl-1 Dependence: The cell line used may not be primarily dependent on Mcl-1 for survival. | - Confirm Mcl-1 expression levels by Western blot. - Consider using cell lines known to be Mcl-1 dependent (e.g., some multiple myeloma or acute myeloid leukemia cell lines). |
| 2. Compensatory Upregulation of Bcl-xL: Cells may be upregulating Bcl-xL to counteract Mcl-1 inhibition. | - Perform a Western blot to assess Bcl-xL protein levels after treatment. - Consider a combination treatment with a Bcl-xL inhibitor (e.g., A-1331852) to assess for synergistic effects.[12][13][14] |
| 3. Inactive Compound: The compound may have degraded. | - Ensure proper storage of this compound as per the manufacturer's instructions. - Test the compound on a sensitive, positive control cell line. |
| 4. Suboptimal Assay Conditions: The apoptosis assay may not be sensitive enough or performed at an inappropriate time point. | - Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, PARP cleavage). - Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal endpoint. |
Problem 2: Increased Mcl-1 protein levels are observed, complicating interpretation of on-target effects.
| Possible Cause | Suggested Solution |
| 1. Protein Stabilization: The inhibitor is binding to Mcl-1 and preventing its degradation.[4][5] | - This is an expected on-target effect. Focus on downstream markers of apoptosis (cleaved caspase-3, cleaved PARP) to confirm pathway activation. - Perform a cycloheximide (B1669411) chase experiment to measure the half-life of Mcl-1 protein with and without the inhibitor to confirm stabilization. |
| 2. Off-Target Effects on Protein Synthesis Pathways: While less likely for a specific inhibitor, off-target effects cannot be entirely ruled out without specific data. | - Measure Mcl-1 mRNA levels by qRT-PCR to determine if the increase is at the transcriptional level. A lack of change in mRNA would support protein stabilization as the primary mechanism. |
Problem 3: Unexpected cell morphology changes or toxicity in non-cancerous cell lines.
| Possible Cause | Suggested Solution |
| 1. On-Target Toxicity in Mcl-1 Dependent Normal Cells: Some non-cancerous cell types are highly dependent on Mcl-1 for survival. | - Be aware of the potential for on-target toxicity, especially in cell types like cardiomyocytes.[9][15] - Use lower concentrations of this compound and shorter incubation times to minimize toxicity in sensitive non-malignant cells. |
| 2. Off-Target Kinase Inhibition: Some small molecule inhibitors have off-target effects on various kinases. | - If a specific off-target pathway is suspected, use a selective inhibitor for that pathway as a control. - Consult literature for any reported off-target activities of similar chemical scaffolds. |
Data Presentation
Table 1: Potency of this compound
| Parameter | Value | Reference |
| Ki | 0.018 nM | [1][2] |
Table 2: Summary of Expected Outcomes and Troubleshooting Approaches
| Observed Result | Expected On-Target Effect? | Primary Troubleshooting Step |
| Increased Apoptosis | Yes | Confirm with multiple apoptosis assays. |
| Increased Total Mcl-1 Protein | Yes (Paradoxical) | Assess downstream apoptosis markers (cleaved caspases, PARP). |
| No Apoptotic Response | No | Assess Mcl-1 and Bcl-xL protein levels. |
| Toxicity in Cardiomyocytes | Yes (On-Target) | Titrate inhibitor concentration and duration of exposure. |
Experimental Protocols
Western Blot Analysis of the Mcl-1 Pathway
This protocol is adapted from established methods for analyzing Bcl-2 family proteins.[3][16][17]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Mcl-1
-
Anti-Bcl-xL
-
Anti-cleaved Caspase-3
-
Anti-cleaved PARP
-
Anti-GAPDH or β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is based on a luminescent cell viability assay.[18]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target action of this compound, preventing Mcl-1 from inhibiting pro-apoptotic proteins.
Caption: A stepwise workflow to diagnose unexpected results from Mcl-1 inhibitor treatment.
Caption: Upregulation of Bcl-xL can compensate for Mcl-1 inhibition, leading to cell survival.
References
- 1. abmole.com [abmole.com]
- 2. Mcl-1 inhibitor 14 | MCL-1抑制剂 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ncardia.com [ncardia.com]
- 10. captortherapeutics.com [captortherapeutics.com]
- 11. researchgate.net [researchgate.net]
- 12. Both direct and indirect suppression of MCL1 synergizes with BCLXL inhibition in preclinical models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. Co-operation of MCL-1 and BCL-XL anti-apoptotic proteins in stromal protection of MM cells from carfilzomib mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ccr.cancer.gov [ccr.cancer.gov]
- 18. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-14 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Mcl1-IN-14, a potent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This resource includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of the Mcl-1 protein. Mcl-1 is a key member of the Bcl-2 family of proteins that promotes cell survival by preventing apoptosis. By binding to Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax. This disruption leads to the activation of the intrinsic apoptotic pathway, ultimately causing cancer cell death.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. It is advisable to aliquot the compound to avoid repeated freeze-thaw cycles. When preparing stock solutions, use an appropriate solvent such as DMSO. Once in solution, store at -20°C or -80°C. Before use, ensure the vial is brought to room temperature and briefly centrifuged to collect all the material at the bottom.
Q3: What is the stability of this compound in solution?
While specific stability data for this compound in various solvents is not extensively published, it is a common practice to prepare fresh dilutions from a frozen stock solution for each experiment to ensure potency. Stock solutions in DMSO are generally stable for several months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
This compound Properties
| Property | Value |
| Target | Myeloid cell leukemia-1 (Mcl-1) |
| Ki | 0.018 nM[1] |
| Molecular Formula | C39H41ClFN5O5S[2] |
| Molecular Weight | 746.29 g/mol [2] |
Troubleshooting Guide
Q4: I am not observing the expected apoptotic effect in my cell line after treatment with this compound. What could be the issue?
Several factors could contribute to a lack of apoptotic response. Consider the following:
-
Cell Line Dependency: Not all cell lines are dependent on Mcl-1 for survival. Your cell line might rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL. It is recommended to perform a western blot to confirm Mcl-1 expression levels in your cells.
-
Compound Inactivity: Ensure that this compound has been stored and handled correctly to prevent degradation. Prepare fresh dilutions for your experiment.
-
Experimental Conditions: The concentration of the inhibitor and the duration of treatment may need to be optimized for your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Assay Sensitivity: The assay used to measure apoptosis may not be sensitive enough. Consider using multiple assays, such as Annexin V/PI staining, caspase activity assays, and PARP cleavage analysis by western blot.
Q5: I am observing off-target effects or unexpected toxicity in my experiments. How can I address this?
While this compound is a highly selective inhibitor, off-target effects can occur, especially at high concentrations. To mitigate this:
-
Titrate the Compound: Use the lowest effective concentration of this compound as determined by a dose-response curve.
-
Use Control Compounds: Include a negative control (vehicle, e.g., DMSO) and potentially a structurally related inactive compound if available.
-
Rescue Experiments: To confirm that the observed phenotype is due to Mcl-1 inhibition, consider performing a rescue experiment by overexpressing Mcl-1 in your cells.
-
Alternative Inhibitors: If off-target effects persist, using another Mcl-1 inhibitor with a different chemical scaffold can help validate your findings.
Q6: this compound has low solubility in my aqueous buffer. How can I improve this?
Like many small molecule inhibitors, this compound may have limited aqueous solubility. Here are some suggestions:
-
Use a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution in a solvent like DMSO. The final concentration of the organic solvent in your cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Sonication: Briefly sonicating the solution can help dissolve the compound.
-
Use of Surfactants or Solubilizing Agents: In some cases, non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at low concentrations to improve solubility, but their compatibility with your experimental system must be validated.
Experimental Protocols
Western Blot for Mcl-1 Expression and Cleavage
Objective: To determine the expression level of Mcl-1 in a cell line and assess for cleavage upon induction of apoptosis.
Methodology:
-
Cell Lysis: Treat cells with this compound or a positive control for apoptosis. Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Mcl-1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Protein Interactions
Objective: To determine if this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bim.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-Mcl-1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with lysis buffer.
-
-
Elution and Western Blot: Elute the bound proteins by boiling in SDS-PAGE sample buffer and analyze the eluates by western blotting using antibodies against Mcl-1 and Bim. A reduced amount of Bim co-immunoprecipitated with Mcl-1 in the presence of the inhibitor indicates a disruption of their interaction.
Visualizations
References
Technical Support Center: Minimizing Precipitation of Mcl-1 Inhibitors in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of Mcl-1 inhibitors during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My Mcl-1 inhibitor, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. Why does this happen and how can I prevent it?
A1: This phenomenon, often called "crashing out," is common for hydrophobic molecules like many kinase inhibitors. It occurs because the inhibitor is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the aqueous environment can no longer keep the inhibitor in solution.
Here are several strategies to mitigate this issue:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment (ideally ≤0.5%) that still maintains the inhibitor's solubility at the desired working concentration.
-
Use a Co-solvent System: Prepare your working solutions in a buffer containing a water-miscible co-solvent. Ethanol or polyethylene (B3416737) glycol (PEG) can be effective.
-
Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, to your aqueous buffer can help to maintain the inhibitor in solution by forming micelles.
-
pH Optimization: The solubility of some inhibitors is pH-dependent. If the pKa of your compound is known, adjusting the pH of your buffer away from the pI may increase solubility.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in DMSO first, before making the final dilution into the aqueous buffer. This gradual reduction in concentration can sometimes prevent immediate precipitation.
Q2: I have dissolved my Mcl-1 inhibitor, but I suspect it is precipitating over the course of my long-term cell culture experiment. How can I assess its stability in my culture medium?
A2: It is crucial to determine the stability of your inhibitor in the experimental medium over time, especially for experiments lasting several hours or days. Here is a general protocol to assess compound stability:
-
Prepare the Mcl-1 inhibitor in your complete cell culture medium at the final working concentration.
-
Aliquot the medium containing the inhibitor into sterile tubes.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a tube and centrifuge it at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of the soluble inhibitor using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the inhibitor concentration against time to determine its stability profile.
Q3: Are there alternative formulation strategies to improve the aqueous solubility of Mcl-1 inhibitors for in vivo studies?
A3: Yes, for in vivo applications, more advanced formulation strategies are often necessary to achieve the required exposure levels and avoid precipitation. Some common approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.
-
Liposomal Formulations: Encapsulating the hydrophobic inhibitor within the lipid bilayer of liposomes can improve its solubility and alter its pharmacokinetic profile.
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, with the hydrophobic core serving as a reservoir for the poorly soluble drug.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guides
Guide 1: Troubleshooting Immediate Precipitation Upon Dilution
This guide provides a step-by-step workflow to address the common issue of an Mcl-1 inhibitor precipitating when a DMSO stock solution is diluted into an aqueous buffer.
Workflow for Troubleshooting Precipitation
Caption: A stepwise guide to resolving inhibitor precipitation issues.
Guide 2: Preparing a Solubilized Working Solution of a Hydrophobic Mcl-1 Inhibitor
This guide provides a general protocol for preparing a working solution of a poorly soluble Mcl-1 inhibitor for use in cell-based assays.
Experimental Workflow for Solubilization
Cell line-specific responses to Mcl1-IN-14
Disclaimer: Information specific to "Mcl1-IN-14" is limited in publicly available literature. This guide is based on the established knowledge of well-characterized Mcl-1 inhibitors. The experimental protocols and troubleshooting advice provided are generalizable to small molecule inhibitors of Mcl-1. Researchers should always optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins like Bak and Bim, preventing them from initiating the intrinsic apoptotic pathway.[1][3] this compound likely binds to the BH3-binding groove of Mcl-1, disrupting the interaction between Mcl-1 and pro-apoptotic proteins. This releases Bak and Bim, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[1]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A typical starting concentration range for Mcl-1 inhibitors can be from 1 nM to 10 µM.[3] The IC50 values for some Mcl-1 inhibitors can be as low as the nanomolar range in sensitive cell lines.[4][5]
Q3: What are some common reasons for observing no or low efficacy of this compound?
A3: Several factors can contribute to a lack of response to this compound:
-
Low Mcl-1 Dependence: The target cells may not rely on Mcl-1 for survival. Cell lines often have varying dependencies on different anti-apoptotic Bcl-2 family members.
-
Drug Inactivity: Ensure the compound has been stored correctly and is active.
-
Experimental Conditions: Suboptimal incubation times, cell density, or assay methods can affect the results.
-
Cellular Resistance Mechanisms: Overexpression of other anti-apoptotic proteins like Bcl-xL or Bcl-2 can compensate for Mcl-1 inhibition.[4]
Q4: I am observing an increase in Mcl-1 protein levels after treatment with the inhibitor. Is this expected?
A4: Yes, an increase in Mcl-1 protein levels upon treatment with an Mcl-1 inhibitor is a documented phenomenon.[6] This is often due to the stabilization of the Mcl-1 protein.[6] By binding to the BH3-binding groove, the inhibitor can induce a conformational change that makes Mcl-1 less susceptible to ubiquitination and subsequent degradation by the proteasome.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High IC50 value or no significant cell death | 1. Cell line is not dependent on Mcl-1 for survival. 2. Suboptimal experimental conditions. 3. Compound instability or inactivity. | 1. Screen a panel of cell lines to identify those sensitive to Mcl-1 inhibition. Assess the expression levels of Bcl-2 family proteins (Mcl-1, Bcl-xL, Bcl-2, Bak, Bax, Bim, Noxa) by Western blot. 2. Optimize inhibitor concentration and incubation time. Ensure appropriate cell seeding density. 3. Verify the integrity of the compound. Prepare fresh stock solutions in an appropriate solvent like DMSO.[8] |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency. 2. Inconsistent inhibitor preparation or treatment. 3. Variability in assay performance. | 1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Seed cells at a consistent density. 2. Prepare fresh serial dilutions of the inhibitor for each experiment. Ensure uniform mixing and application to cells. 3. Include appropriate positive and negative controls in every assay. |
| Unexpected off-target effects | 1. The inhibitor may have other cellular targets. 2. The observed phenotype is a downstream consequence of Mcl-1 inhibition in a specific cellular context. | 1. Review any available literature on the selectivity of this compound or structurally similar compounds. 2. Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your cells.[6] |
| Increased Mcl-1 protein levels post-treatment | Inhibitor binding is stabilizing the Mcl-1 protein. | This is a known on-target effect. To confirm, perform a cycloheximide (B1669411) chase experiment to compare the half-life of Mcl-1 protein with and without the inhibitor. Despite protein stabilization, the pro-apoptotic signaling should still be induced. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted for determining cell viability in response to an Mcl-1 inhibitor.[3]
Materials:
-
This compound
-
Mcl-1 dependent cancer cell line (e.g., NCI-H929)
-
Culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cells in fresh culture medium to a concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (5,000 cells/well).
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Add the diluted compound or vehicle control (DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Mcl-1 Pathway Proteins
This protocol outlines the steps for analyzing changes in protein expression in the Mcl-1 pathway following inhibitor treatment.[1][8]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bim, anti-Bak, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Data Presentation
Table 1: Representative IC50 Values for Mcl-1 Inhibitors in Various Cancer Cell Lines. (Note: These are examples from the literature for different Mcl-1 inhibitors and are intended to provide a general reference range. IC50 values for this compound must be determined experimentally.)
| Cell Line | Cancer Type | Mcl-1 Inhibitor | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | S63845 | <100 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | S63845 | 4-233 | [4] |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | AZD5991 | <1 | [9] |
| VAL | Diffuse Large B-cell Lymphoma | AZD5991 | <1 | [9] |
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: A troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum proteins on Mcl1-IN-14 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of Mcl1-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Mcl-1 is often overexpressed in various cancers, contributing to the survival of malignant cells.[1][2] Mcl-1 prevents apoptosis by binding to and sequestering pro-apoptotic proteins like Bak and Bax.[1][3] this compound competitively binds to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic proteins and thereby triggering programmed cell death (apoptosis) in Mcl-1-dependent cancer cells.[1][4]
Q2: Why is the observed potency (IC50) of my this compound significantly lower in media containing serum compared to serum-free conditions?
This is a common phenomenon for many small molecule inhibitors. The reduced potency is likely due to this compound binding to proteins present in the serum, such as albumin.[5] This binding sequesters the compound, reducing the concentration of "free" this compound that is available to enter the cells and inhibit its target, Mcl-1.[6] Lipophilic and acidic compounds, a profile that many Mcl-1 inhibitors fit, are particularly prone to binding serum albumin.[5][7]
Q3: Which serum proteins are most likely to bind to this compound?
Human serum albumin (HSA) is the most abundant protein in plasma and is the primary carrier for many small molecule drugs. Given the physicochemical properties of many Mcl-1 inhibitors, HSA is the most probable binding partner. Other serum proteins like alpha-1-acid glycoprotein (B1211001) (AAG) can also bind to small molecules, but albumin is typically the main contributor to this effect.
Q4: How can I quantify the impact of serum on my compound's activity?
You can perform a "serum shift" assay. This involves determining the IC50 of this compound in a cell-based assay (e.g., a viability assay) using a range of serum concentrations (e.g., 0%, 1%, 5%, 10% Fetal Bovine Serum). A rightward shift in the dose-response curve and an increase in the IC50 value with increasing serum concentration provides a quantitative measure of the impact of serum protein binding.[5]
Data Presentation
Table 1: Illustrative IC50 Values for this compound in a Cell Viability Assay with Varying Serum Concentrations
| Fetal Bovine Serum (FBS) % | IC50 (nM) | Fold Shift (vs 0% FBS) |
| 0% | 50 | 1.0 |
| 1% | 150 | 3.0 |
| 5% | 750 | 15.0 |
| 10% | 2000 | 40.0 |
Note: These are representative data used for illustrative purposes.
Table 2: Hypothetical Binding Affinities of this compound to Serum Proteins
| Serum Protein | Binding Affinity (KD) (µM) |
| Human Serum Albumin (HSA) | 1.5 |
| Alpha-1-Acid Glycoprotein (AAG) | 15 |
| Bovine Serum Albumin (BSA) | 2.0 |
Note: These are hypothetical data. Actual binding affinities would need to be determined experimentally.
Visualizations
Signaling Pathway
Caption: Role of Mcl-1 in apoptosis and the mechanism of this compound.
Experimental Workflow
Caption: Workflow for troubleshooting reduced potency of this compound.
Logical Relationship
Caption: Mechanism of serum protein binding affecting this compound activity.
Troubleshooting Guide
| Problem/Observation | Possible Cause | Suggested Solution/Action |
| Reduced potency (higher IC50) of this compound in the presence of serum. | Serum Protein Binding: The compound is likely binding to proteins in the serum (e.g., albumin), reducing its free concentration available to inhibit Mcl-1.[5][6] | 1. Quantify the Effect: Perform a serum shift assay by measuring the IC50 at various serum concentrations (e.g., 0% to 10%).2. Standardize Conditions: For routine screening, use a consistent and clearly reported percentage of serum in your assays.3. Consider Serum-Free Assays: For structure-activity relationship (SAR) studies, a serum-free assay format may provide more direct insights into target engagement. |
| High variability in results between experiments. | Inconsistent Serum Batches: Different lots of serum can have varying protein compositions and concentrations, affecting the extent of compound binding.[6] | 1. Use a Single Lot of Serum: For a series of related experiments, use the same batch of serum to minimize variability.2. Pre-screen Serum Lots: If possible, test new serum batches for their effect on your assay before widespread use. |
| No observable effect of this compound, even at high concentrations in serum-containing media. | Extreme Serum Protein Binding: The compound may have very high affinity for serum proteins, leaving a negligible free fraction at the tested concentrations. | 1. Test in Serum-Free Media: Confirm the compound's activity in a serum-free or low-serum (e.g., 0.5%) environment first.2. Increase Compound Concentration: If testing in serum is necessary, significantly higher concentrations may be required to overcome the binding effect. |
| Discrepancy between biochemical assay potency and cell-based assay potency. | Multiple Factors: Biochemical assays (e.g., using purified protein) lack serum proteins, cell membranes, and metabolic processes. The discrepancy can arise from serum protein binding, poor cell permeability, or rapid metabolism. | 1. Evaluate Serum Effect: As a first step, check for a serum shift in your cell-based assay.2. Assess Permeability: Use computational models or specific permeability assays (e.g., PAMPA) to predict or measure cell entry.3. Investigate Metabolism: Conduct metabolic stability assays using liver microsomes or hepatocytes. |
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound Potency using a Cell Viability Assay
This protocol describes a method to determine the IC50 of this compound in a cancer cell line known to be dependent on Mcl-1, under varying serum conditions. A common readout is a metabolic assay like CellTiter-Glo® (measures ATP) or MTT/WST-1 (measures mitochondrial reductase activity).[8][9][10]
Materials:
-
Mcl-1 dependent cancer cell line (e.g., H929)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Serum-free medium (e.g., RPMI-1640 + 1% Pen/Strep)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, white-walled plates (for luminescence) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete growth medium to a density of 2 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Preparation of Serum Media:
-
Prepare different batches of assay media containing 0%, 1%, 5%, and 10% FBS. For example, for 5% FBS medium, mix 95 mL of serum-free medium with 5 mL of FBS.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution series of this compound in each of the prepared serum media. It is recommended to perform a 2X concentration serial dilution. For example, create a 10-point, 3-fold serial dilution starting from 20 µM (2X).
-
Carefully remove the growth medium from the cell plate.
-
Add 50 µL of the corresponding medicated media (including vehicle controls with 0.1% DMSO) to the wells. You will have separate sections of the plate for each serum concentration.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data for each serum condition separately. Set the average of the vehicle-treated wells to 100% viability and the average of wells with a high concentration of a cytotoxic compound (or no cells) to 0% viability.
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each serum concentration.
-
Calculate the fold-shift in IC50 relative to the 0% serum condition.
-
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Preclinical and Clinical-Stage Mcl-1 Inhibitors: S63845 vs. AMG-176
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and high-priority target in oncology.[1] Its overexpression is a known driver of tumorigenesis and chemoresistance in a wide array of hematological and solid tumors. This guide provides a detailed, objective comparison of two potent and selective small-molecule Mcl-1 inhibitors: S63845, a well-characterized preclinical inhibitor, and AMG-176, which has advanced into clinical trials. This comparison aims to offer valuable insights into their relative performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Quantitative Data Summary
The following tables provide a structured overview of the reported biochemical and cellular activities of S63845 and AMG-176, facilitating a direct comparison of their potency and efficacy in various cancer models.
Table 1: Biochemical and Cellular Activity of S63845 and AMG-176
| Parameter | S63845 | AMG-176 |
| Binding Affinity (Kd/Ki) | 0.19 nM (Kd for human Mcl-1)[2] | ~0.06 nM (Ki for human Mcl-1)[3] |
| Cellular Activity (IC50/EC50) | Hematological Malignancies: <100 nM to <1 µM in various cell lines (e.g., Multiple Myeloma, AML)[4] | Hematological Malignancies: Nanomolar range in sensitive cell lines (e.g., Multiple Myeloma, AML) |
| Selectivity | Highly selective for Mcl-1 over other Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w)[2] | Highly selective for Mcl-1 over Bcl-2 and Bcl-xL[3] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model System | S63845 | AMG-176 |
| Multiple Myeloma Xenograft | Potent anti-tumor activity as a single agent.[5] | Robust tumor growth inhibition and complete tumor regression at higher doses.[6] |
| Acute Myeloid Leukemia (AML) Xenograft | Effective in AML models, especially in combination with other agents like venetoclax (B612062).[5][7] | Synergistic activity with venetoclax, leading to complete inhibition of tumor growth.[8] |
| Lymphoma Xenograft | Cured a significant percentage of mice bearing Eμ-Myc mouse lymphomas.[9] | Information not as readily available in the provided search results. |
| Solid Tumor Xenograft | Modest single-agent activity in some models (e.g., NSCLC, breast cancer), with enhanced efficacy in combination therapies.[4] | Demonstrated effects on cell viability in some solid tumor cell lines.[6] |
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
Mcl-1 is a pro-survival protein that sequesters pro-apoptotic proteins like Bak and Bax, preventing them from initiating the mitochondrial apoptosis pathway. Mcl-1 inhibitors such as S63845 and AMG-176 bind with high affinity to the BH3-binding groove of Mcl-1.[2][6] This competitive binding displaces Bak and Bax, which are then free to oligomerize and form pores in the mitochondrial outer membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and inducing programmed cell death.[2]
Figure 1. Simplified signaling pathway of Mcl-1 inhibition leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of Mcl-1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor (S63845 or AMG-176) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10][11][12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice to assess in vivo efficacy.
-
Cell Preparation: Culture human cancer cells (e.g., multiple myeloma RPMI-8226 or AML MV4-11) to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 106 cells per 100 µL.[8][13][14]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Mcl-1 inhibitor (e.g., S63845 intravenously or AMG-176 orally) and vehicle control according to the specified dosing schedule and route of administration.[6][7]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Figure 2. A typical experimental workflow for the preclinical evaluation of Mcl-1 inhibitors.
Comparative Analysis
Both S63845 and AMG-176 are highly potent and selective inhibitors of Mcl-1, demonstrating strong preclinical efficacy in various hematological cancer models.
References
- 1. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 6. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 7. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Validating On-Target Activity of Mcl-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and resistance to anti-cancer therapies. This guide provides a comparative overview of the on-target activity of Mcl-1 inhibitors, using established compounds as examples, and details the experimental protocols for their validation.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak and Bim, thereby preventing the initiation of apoptosis. The expression and stability of Mcl-1 are tightly regulated by various signaling pathways and post-translational modifications, including phosphorylation and ubiquitination. Mcl-1 inhibitors are small molecules designed to fit into the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering cell death in Mcl-1-dependent cancer cells.
Comparison of Mcl-1 Inhibitors
The following table summarizes the on-target activity of representative Mcl-1 inhibitors. While specific data for "this compound" is not publicly available, the metrics for well-characterized inhibitors like A-1210477 and AZD5991 serve as a benchmark for comparison.
| Parameter | This compound (Hypothetical) | A-1210477 | AZD5991 |
| Binding Affinity (Ki) | Data not available | ~1 nM | <1 nM |
| Cellular Potency (EC50) | Data not available | 20-500 nM (in Mcl-1 dependent cells) | 10-100 nM (in Mcl-1 dependent cells) |
| Mechanism of Action | Competitive inhibitor of the Mcl-1 BH3 domain | Competitive inhibitor of the Mcl-1 BH3 domain | Competitive inhibitor of the Mcl-1 BH3 domain |
| On-Target Effects | Disruption of Mcl-1/Bim interaction, induction of apoptosis | Disruption of Mcl-1/Bim interaction, induction of apoptosis[1] | Disruption of Mcl-1/Bak interaction, induction of apoptosis |
Experimental Protocols for On-Target Validation
Validating the on-target activity of an Mcl-1 inhibitor is crucial. The following are key experiments and their detailed protocols.
Competitive Binding Assay
This assay determines the binding affinity of the inhibitor to the Mcl-1 protein.
Protocol:
-
Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled peptide derived from a BH3-only protein (e.g., FAM-Bim), and the test inhibitor (this compound).
-
Procedure:
-
A fixed concentration of Mcl-1 and the fluorescent peptide are incubated together.
-
Increasing concentrations of the Mcl-1 inhibitor are added to the mixture.
-
The displacement of the fluorescent peptide by the inhibitor is measured using fluorescence polarization or a similar detection method.
-
-
Data Analysis: The data is used to calculate the inhibitor's binding affinity (Ki).
Co-Immunoprecipitation (Co-IP)
This experiment verifies that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners within a cellular context.
Protocol:
-
Cell Culture: Culture Mcl-1-dependent cancer cells (e.g., H929 multiple myeloma cells).
-
Treatment: Treat cells with this compound or a vehicle control (DMSO) for a specified time.
-
Lysis: Lyse the cells to release proteins.
-
Immunoprecipitation: Use an antibody specific to Mcl-1 to pull down Mcl-1 and its interacting proteins.
-
Western Blot: Analyze the immunoprecipitated proteins by Western blot using antibodies for Mcl-1 and its binding partners (e.g., Bim, Bak).
-
Data Analysis: A decrease in the amount of co-immunoprecipitated Bim or Bak in the inhibitor-treated sample compared to the control indicates disruption of the protein-protein interaction.[1]
Cell Viability and Apoptosis Assays
These assays determine the functional consequence of Mcl-1 inhibition in cancer cells.
Protocol:
-
Cell Lines: Use a panel of cancer cell lines with known dependencies on different Bcl-2 family members (Mcl-1, Bcl-2, Bcl-xL).
-
Treatment: Treat the cells with a dose range of this compound.
-
Cell Viability Assay (e.g., CellTiter-Glo): After 48-72 hours, measure cell viability to determine the EC50 value.
-
Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-Glo): Measure markers of apoptosis (phosphatidylserine exposure, caspase activation) to confirm that cell death is occurring via apoptosis.
-
Data Analysis: this compound should selectively kill Mcl-1-dependent cell lines with a lower EC50 compared to cell lines dependent on other Bcl-2 family members.
Logical Framework for On-Target Validation
The validation of an Mcl-1 inhibitor follows a logical progression from biochemical confirmation to cellular and functional outcomes.
By following these experimental protocols and comparing the results to established Mcl-1 inhibitors, researchers can confidently validate the on-target activity of novel compounds like this compound. This rigorous validation is a critical step in the development of effective and selective Mcl-1 targeted therapies for cancer.
References
Mcl1-IN-14: A Potent and Selective Inhibitor of Mcl-1 for Cancer Research
Mcl1-IN-14 has emerged as a significant tool for researchers in oncology and drug discovery due to its high potency and selectivity for the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key member of the Bcl-2 family. This guide provides a comparative analysis of this compound's selectivity profile against other Bcl-2 family proteins, supported by experimental data and detailed methodologies, to assist researchers in its effective application.
Mcl-1 is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. Consequently, the development of selective Mcl-1 inhibitors is a promising therapeutic strategy. This compound belongs to a class of potent small-molecule inhibitors designed to specifically target the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and inducing cancer cell death.
Selectivity Profiling: this compound vs. Other Bcl-2 Family Proteins
The efficacy and safety of a Bcl-2 family inhibitor are critically dependent on its selectivity. Off-target inhibition of other anti-apoptotic proteins like Bcl-2, Bcl-xL, Bcl-w, and Bfl-1 can lead to unwanted side effects. This compound and its analogs have demonstrated remarkable selectivity for Mcl-1.
Biochemical assays are pivotal in determining the binding affinity and selectivity of inhibitors. The most common methods employed for this purpose are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization Assays (FPA). These assays measure the ability of a compound to displace a fluorescently labeled peptide probe from the BH3-binding groove of the target protein.
Table 1: Comparative Binding Affinity of a this compound Analog (Compound 26)
| Target Protein | Assay Type | Binding Affinity (Ki) | Selectivity vs. Mcl-1 (fold) |
| Mcl-1 | TR-FRET | < 1 nM | - |
| Bcl-2 | FPA | 1.8 µM | > 1,800 |
| Bcl-xL | FPA | 36 µM | > 36,000 |
| Bcl-w | Not Reported | Not Reported | Not Reported |
| Bfl-1 | Not Reported | Not Reported | Not Reported |
Note: Data presented is for a close analog of this compound and is indicative of the series' high selectivity.
Experimental Protocols
The following are detailed protocols for the TR-FRET and FPA assays, which are standard methods for assessing the binding affinity of inhibitors to Bcl-2 family proteins.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled peptide (e.g., from the pro-apoptotic protein Bim).
Materials:
-
Recombinant human Mcl-1 protein (tagged, e.g., with His or GST)
-
Fluorescently labeled peptide (e.g., FITC-Bim)
-
Terbium (Tb)-conjugated anti-tag antibody (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore, if using a biotinylated peptide)
-
This compound or other test compounds
-
Assay buffer (e.g., PBS, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Add a fixed concentration of Mcl-1 protein to each well of the 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add the fluorescently labeled peptide and the Tb-conjugated antibody to the wells.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at 620 nm (Terbium) and 665 nm (acceptor).
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Fluorescence Polarization Assay (FPA)
This assay measures the displacement of a fluorescently labeled peptide from the Bcl-2 family protein by the inhibitor, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human Bcl-2, Bcl-xL, Bcl-w, or Bfl-1 protein
-
Fluorescently labeled peptide (e.g., FITC-Bak BH3 peptide)
-
This compound or other test compounds
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
384-well black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the 384-well plate.
-
Add a fixed concentration of the respective Bcl-2 family protein to each well.
-
Add a fixed concentration of the fluorescently labeled peptide to all wells.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Plot the fluorescence polarization values against the inhibitor concentration and fit the data to determine the IC50 value. The Ki can be calculated from the IC50.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the Bcl-2 family signaling pathway and the general workflow for assessing inhibitor selectivity.
References
Head-to-Head In Vivo Comparison of Mcl-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective in vivo comparison of three prominent Mcl-1 inhibitors: AMG-176, AZD5991, and S63845. The data presented is compiled from publicly available preclinical studies to facilitate an informed evaluation of these compounds.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancers and a key mediator of resistance to various therapies.[1][2] The development of small molecules that directly inhibit Mcl-1 has ushered in a new wave of targeted cancer treatments. This guide provides a head-to-head comparison of the in vivo efficacy of AMG-176, AZD5991, and S63845 across various cancer models, supported by experimental data and detailed methodologies.
Mcl-1 Signaling Pathway and Inhibitor Action
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. In many cancers, Mcl-1 is overexpressed, leading to enhanced cell survival and resistance to therapy. Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby triggering apoptosis in cancer cells dependent on Mcl-1 for survival.
Caption: Mcl-1's central role in the apoptosis signaling pathway.
In Vivo Efficacy Comparison
Direct head-to-head in vivo comparisons of Mcl-1 inhibitors within the same study are limited in published literature. Therefore, the following tables summarize findings from separate preclinical xenograft studies. It is crucial to consider that experimental conditions, such as the specific cell line, animal strain, and dosing regimen, may vary between studies, impacting direct comparability.
Hematological Malignancies
Mcl-1 inhibitors have demonstrated significant preclinical activity in various hematological cancer models, including multiple myeloma (MM) and acute myeloid leukemia (AML).
| Inhibitor | Cancer Model | Dosing Regimen & Route | Key Efficacy Results | Citation(s) |
| AMG-176 | OPM-2 (MM) Xenograft | Oral, discontinuous | Dose-dependent tumor growth inhibition; higher doses led to complete tumor regression. | [3][4] |
| MOLM-13 (AML) Xenograft | Oral | Significant tumor growth inhibition. | [3] | |
| AZD5991 | MOLP-8 (MM) Xenograft | 10-100 mg/kg, single dose, IV | Complete tumor regression. | |
| MV-4-11 (AML) Xenograft | 10-100 mg/kg, single dose, IV | Dose-dependent anti-tumor activity, with 100 mg/kg inducing complete tumor regression in 6/6 mice. | [5][6] | |
| NCI-H929 (MM) Xenograft | 60 or 80 mg/kg, single dose, IV | Initial tumor regression. | [7] | |
| S63845 | AMO-1 (MM) Xenograft | 25 mg/kg, IV, daily for 5 days | Potent anti-tumor effect. | [2] |
| Eµ-Myc (Lymphoma) | 25 mg/kg, IV, for 5 consecutive days | Cured 70% of immuno-competent mice bearing Eµ-Myc lymphomas. | [8] | |
| RPMI-8226 (MM) Xenograft | 12.5 mg/kg, IV, weekly | Delayed tumor growth. | [9] |
Solid Tumors
While the primary focus has been on hematological malignancies, Mcl-1 inhibitors are also being investigated in solid tumor models.
| Inhibitor | Cancer Model | Dosing Regimen & Route | Key Efficacy Results | Citation(s) |
| AMG-176 | A427 (NSCLC) Xenograft | Not specified | Not specified | [3] |
| AZD5991 | NCI-H23 (NSCLC) Xenograft | Not specified | Single-agent activity observed. | [5] |
| MDA-MB-468 (Breast Cancer) Xenograft | Not specified | Single-agent activity observed. | [5] | |
| S63845 | Patient-Derived Xenografts (TNBC & HER2+ Breast Cancer) | Not specified | Synergistic activity with docetaxel (B913) in TNBC and with trastuzumab/lapatinib in HER2+ models. | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of Mcl-1 inhibitors in vivo.
General Xenograft Study Workflow
Caption: A typical experimental workflow for in vivo xenograft studies.
Key Methodological Details
-
Animal Models : Immunocompromised mice, such as SCID (Severe Combined Immunodeficient) or NSG (NOD scid gamma) mice, are commonly used to prevent the rejection of human tumor xenografts.[11] For some studies, humanized Mcl-1 mice have been developed to more accurately predict efficacy and tolerability.[12]
-
Tumor Implantation :
-
Subcutaneous Models : Cancer cells (typically 5-10 million) are suspended in a medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[11]
-
Disseminated Models : For hematological malignancies like AML or MM, tumor cells are often injected intravenously to establish a disease model that more closely mimics the human condition.[7][9]
-
-
Drug Formulation and Administration :
-
Efficacy Assessment :
-
Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.[11]
-
Body weight is monitored as an indicator of toxicity.
-
Efficacy is assessed by metrics such as Tumor Growth Inhibition (%TGI) or tumor regression.
-
For survival studies, animals are monitored until a predefined endpoint is reached.
-
Conclusion
The Mcl-1 inhibitors AMG-176, AZD5991, and S63845 have all demonstrated compelling anti-tumor activity in a range of preclinical cancer models, particularly in hematological malignancies. While direct comparative in vivo studies are not widely available, the existing data suggest that all three are potent inhibitors of Mcl-1-dependent cancers. AZD5991 and AMG-176 have shown the ability to induce complete tumor regressions in multiple myeloma and AML models as single agents.[3][7][5][6] S63845 has also shown strong efficacy and the potential for curative outcomes in lymphoma models.[8]
The choice of inhibitor for further investigation will likely depend on the specific cancer type, the desired route of administration (oral for AMG-176 vs. IV for AZD5991 and S63845), and the potential for combination therapies. The efficacy of these inhibitors appears to be enhanced when used in combination with other targeted therapies, such as the Bcl-2 inhibitor venetoclax (B612062), highlighting a promising path forward for clinical development.[3][5][9] Further studies are needed to fully elucidate the comparative efficacy and safety profiles of these agents and to identify the patient populations most likely to benefit from Mcl-1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. ashpublications.org [ashpublications.org]
A Comparative Analysis of Mcl1-IN-14 and Mcl-1 Genetic Knockdown: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the on-target effects of small molecule inhibitors is paramount. This guide provides a comparative overview of the pharmacological inhibitor Mcl1-IN-14 and genetic knockdown of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein. Cross-validation of inhibitor efficacy with genetic methods is a crucial step in target validation and drug development.
The Central Role of Mcl-1 in Apoptosis
Mcl-1 is a critical pro-survival member of the Bcl-2 family of proteins. It sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from initiating the mitochondrial apoptosis pathway. Overexpression of Mcl-1 is a known resistance mechanism to various cancer therapies, making it an attractive therapeutic target.[1] Both small molecule inhibitors and genetic silencing aim to neutralize Mcl-1's protective function, thereby inducing programmed cell death in cancer cells dependent on this protein for survival.
Experimental Approaches: A Head-to-Head Look
To validate that the cytotoxic effects of a small molecule inhibitor are indeed due to the specific inhibition of its intended target, a common and effective strategy is to compare its phenotype to that induced by genetic knockdown of the same target.
Data Presentation: Expected Outcomes
Based on studies of other selective Mcl-1 inhibitors, a direct comparison between this compound and Mcl-1 siRNA would be expected to yield correlated results across various assays. The following tables outline the anticipated comparative data.
Table 1: Comparative Effects on Cell Viability
| Treatment | Cell Line | Assay | Expected Outcome |
| This compound | Mcl-1 Dependent | MTT / CellTiter-Glo | Dose-dependent decrease in cell viability |
| Mcl-1 siRNA | Mcl-1 Dependent | MTT / CellTiter-Glo | Significant decrease in cell viability |
| Control | Mcl-1 Dependent | MTT / CellTiter-Glo | No significant change in cell viability |
Table 2: Comparative Effects on Apoptosis
| Treatment | Cell Line | Assay | Expected Outcome |
| This compound | Mcl-1 Dependent | Annexin V / PI Staining | Dose-dependent increase in apoptotic cells |
| Mcl-1 siRNA | Mcl-1 Dependent | Annexin V / PI Staining | Significant increase in apoptotic cells |
| Control | Mcl-1 Dependent | Annexin V / PI Staining | Baseline levels of apoptosis |
Table 3: Comparative Effects on Protein Expression (Western Blot)
| Treatment | Cell Line | Target Protein | Expected Outcome |
| This compound | Mcl-1 Dependent | Mcl-1 | No change or slight increase in total Mcl-1 levels |
| Mcl-1 siRNA | Mcl-1 Dependent | Mcl-1 | Significant decrease in Mcl-1 protein levels |
| This compound | Mcl-1 Dependent | Cleaved PARP | Increase in cleaved PARP |
| Mcl-1 siRNA | Mcl-1 Dependent | Cleaved PARP | Increase in cleaved PARP |
| This compound | Mcl-1 Dependent | Cleaved Caspase-3 | Increase in cleaved Caspase-3 |
| Mcl-1 siRNA | Mcl-1 Dependent | Cleaved Caspase-3 | Increase in cleaved Caspase-3 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments cited.
Mcl-1 Genetic Knockdown using siRNA
-
Cell Seeding: Plate cells at a density that will allow for optimal transfection efficiency and subsequent analysis.
-
Transfection: Transfect cells with Mcl-1 specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-72 hours to allow for sufficient knockdown of the target protein.
-
Analysis: Harvest cells for downstream applications such as cell viability assays, apoptosis analysis, or Western blotting.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Treatment: Treat cells with varying concentrations of this compound or the appropriate controls. For siRNA experiments, perform the assay after the desired incubation period post-transfection.
-
Reagent Addition: Add MTT or CellTiter-Glo reagent to each well and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
To aid in the conceptual understanding of the experimental workflows and signaling pathways, the following diagrams are provided.
Conclusion
The cross-validation of a small molecule inhibitor's effects with those of genetic knockdown is a cornerstone of rigorous pharmacological research. While direct comparative data for this compound is currently limited, the established methodologies and expected outcomes based on other Mcl-1 inhibitors provide a clear roadmap for such an investigation. A strong correlation in the reduction of cell viability and induction of apoptosis between this compound treatment and Mcl-1 siRNA transfection would provide compelling evidence for the on-target activity of the inhibitor. This validation is essential for the continued development and potential clinical application of this compound as a targeted cancer therapeutic.
References
Mcl1-IN-14 and Standard-of-Care Cancer Drugs: A Comparative Guide to Synergistic Effects
Disclaimer: As of December 2025, publicly available preclinical studies detailing the synergistic effects of Mcl1-IN-14 in combination with standard-of-care cancer drugs are limited. This compound is a potent and selective inhibitor of Myeloid Cell Leukemia-1 (Mcl-1) with a high binding affinity (Ki of 0.018 nM)[1][2]. Given its potent and selective nature, its biological activity in combination with other anti-cancer agents is expected to be comparable to other well-characterized selective Mcl-1 inhibitors. This guide, therefore, presents a comparative analysis based on the extensive preclinical data available for other potent and selective Mcl-1 inhibitors, such as S63845, AZD5991, and VU661013, as representative examples to illustrate the potential synergies of this compound.
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies[3]. Inhibition of Mcl-1 has emerged as a promising therapeutic strategy, particularly in combination with standard-of-care cancer drugs, to overcome resistance and enhance treatment efficacy.
Quantitative Analysis of Synergy
The combination of Mcl-1 inhibitors with other anticancer agents frequently results in synergistic cell killing. This synergy is quantified using metrics such as the Combination Index (CI), where a value less than 1 indicates synergy, or the Bliss synergy score. The following tables summarize the synergistic effects of representative Mcl-1 inhibitors with standard-of-care drugs in various cancer cell lines.
Table 1: Synergy of Mcl-1 Inhibitors with BCL-2 Family Inhibitors
| Mcl-1 Inhibitor | Combination Drug | Cancer Type | Cell Line(s) | Synergy Metric | Finding | Reference(s) |
| S63845 | Venetoclax (B612062) (BCL-2 Inhibitor) | Multiple Myeloma | MM.1S, KMS12-BM | CI < 1 | Strong synergistic apoptosis induction. | [1] |
| VU661013 | Venetoclax (BCL-2 Inhibitor) | Acute Myeloid Leukemia (AML) | MOLM-13, MV4-11 | Synergy | Rescues venetoclax resistance in vitro and in vivo. | [3][4][5] |
| AZD5991 | Venetoclax (BCL-2 Inhibitor) | Acute Myeloid Leukemia (AML) | OCI-AML3, MOLM-13 | Synergy | Overcomes intrinsic and acquired venetoclax resistance. | [6] |
| A-1210477 | Navitoclax (BCL-2/BCL-xL Inhibitor) | Non-Hodgkin Lymphoma | BCL-2Low NHL cell lines | Synergy | Exerted synergistic effects. | [7] |
Table 2: Synergy of Mcl-1 Inhibitors with Chemotherapeutic Agents
| Mcl-1 Inhibitor | Combination Drug | Cancer Type | Cell Line(s) | Synergy Metric | Finding | Reference(s) |
| S63845 | Docetaxel | Airway-derived Squamous Cell Carcinoma | HARA | Enhanced Efficacy | Mcl-1 depletion enhanced docetaxel-induced cell death. | [8] |
| Compound 26 | Docetaxel | Lung Cancer | Xenograft Model | Enhanced Response | Co-treatment resulted in an enhanced tumor response. | [9][10][11] |
| Compound 26 | Topotecan | Lung Cancer | NCI-H1048 | BLISS Analysis | Synergistic effects observed in vitro. | [9][10] |
| Mcl-1 Inhibition | Anti-mitotic drugs | Gastric Cancer | SNU-16, HGC-27 | Enhanced Cytotoxicity | Inhibiting Mcl-1 increased the activity of anti-mitotic drugs. | [12] |
Mechanism of Synergy: A Multi-pronged Attack on Cancer Cell Survival
The synergistic effect of combining Mcl-1 inhibitors with standard-of-care drugs stems from the co-dependent nature of cancer cells on multiple anti-apoptotic proteins for survival. Mcl-1 is a key resistance factor to therapies targeting other Bcl-2 family members like Bcl-2 and Bcl-xL, and also to conventional chemotherapy[3][13].
When a BCL-2 inhibitor like venetoclax is used, cancer cells can upregulate Mcl-1 to evade apoptosis. By co-administering an Mcl-1 inhibitor, this escape mechanism is blocked, leading to a more profound and durable apoptotic response[1][6]. This dual targeting of anti-apoptotic pathways effectively lowers the threshold for triggering programmed cell death.
Similarly, chemotherapeutic agents induce cellular stress and DNA damage, which activates pro-apoptotic signals. Cancer cells often counteract this by relying on Mcl-1 to sequester pro-apoptotic proteins. Inhibiting Mcl-1 in this context unleashes the full apoptotic potential of chemotherapy[8][12].
Below is a diagram illustrating the general mechanism of synergy between an Mcl-1 inhibitor and a Bcl-2 inhibitor.
Caption: Dual inhibition of Mcl-1 and Bcl-2 prevents the sequestration of pro-apoptotic proteins BAX/BAK, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergy between Mcl-1 inhibitors and other anticancer drugs.
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effects of combining an Mcl-1 inhibitor with another anticancer agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Mcl-1 inhibitor (e.g., S63845) and combination agent (e.g., Venetoclax)
-
96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the Mcl-1 inhibitor and the combination agent in complete culture medium. A dose-response matrix (e.g., 8x8) is a common approach.
-
Drug Treatment: Treat the cells with the single agents and their combinations at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period relevant to the cell line and drugs being tested (typically 48-72 hours).
-
Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method or to determine the Bliss synergy score. A CI value < 1 indicates synergy[12][14].
Apoptosis Quantification: Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by the Mcl-1 inhibitor combination therapy.
Materials:
-
Cancer cell lines
-
Mcl-1 inhibitor and combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the Mcl-1 inhibitor, the combination agent, or the combination at predetermined concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive)[12].
In Vivo Efficacy: Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of the Mcl-1 inhibitor combination therapy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for xenograft establishment
-
Mcl-1 inhibitor and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Xenograft Establishment: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups.
-
Drug Administration: Administer the Mcl-1 inhibitor, the combination agent, the combination, or vehicle control according to the predetermined dose and schedule (e.g., oral gavage, intravenous injection).
-
Tumor Volume and Body Weight Measurement: Measure tumor volume with calipers and monitor the body weight of the mice regularly throughout the study.
-
Data Analysis: Plot tumor growth curves for each treatment group. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the differences between treatment groups[12].
The workflow for a typical preclinical evaluation of drug synergy is depicted below.
Caption: A stepwise approach from in vitro screening to in vivo validation for assessing drug synergy.
Conclusion
The strategy of combining Mcl-1 inhibitors with standard-of-care cancer drugs holds significant promise for improving therapeutic outcomes. Preclinical evidence for potent and selective Mcl-1 inhibitors demonstrates strong synergistic effects with a range of anticancer agents, including Bcl-2 family inhibitors and conventional chemotherapies, across various cancer types. This synergy is rooted in the dual targeting of critical cancer cell survival pathways, effectively overcoming mechanisms of drug resistance. While specific data for this compound is not yet widely available, its high potency suggests it will likely exhibit a similar synergistic profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combination regimens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MCL1 - Wikipedia [en.wikipedia.org]
- 12. Both direct and indirect suppression of MCL1 synergizes with BCLXL inhibition in preclinical models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCL-1-independent mechanisms of synergy between dual PI3K/mTOR and BCL-2 inhibition in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Independent Validation of Mcl-1 Inhibitors: A Comparative Guide
Note: Information regarding a specific Mcl-1 inhibitor designated "Mcl1-IN-14" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comparative analysis of several well-characterized, publicly disclosed Mcl-1 inhibitors to offer researchers a valuable tool for evaluating and selecting compounds for anti-tumor studies. The data presented here is a synthesis of findings from multiple independent validation studies.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Its overexpression is a common feature in a variety of cancers, where it plays a key role in promoting tumor cell survival and resistance to conventional therapies.[2][3][4][5] This has made Mcl-1 a highly attractive target for the development of novel anti-cancer drugs. This guide provides an objective comparison of the anti-tumor effects of several prominent Mcl-1 inhibitors, supported by experimental data from independent validation studies.
Mcl-1 Signaling Pathway and Inhibitor Mechanism of Action
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing them from inducing apoptosis.[1][3] Mcl-1 inhibitors are small molecules designed to fit into the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners.[2] This frees Bak and Bax to trigger the mitochondrial apoptosis pathway, leading to cancer cell death.[3]
Caption: Mcl-1 signaling pathway and the mechanism of Mcl-1 inhibitors.
Comparative In Vitro Efficacy of Mcl-1 Inhibitors
The following table summarizes the in vitro activity of several Mcl-1 inhibitors against various cancer cell lines as reported in independent studies. IC₅₀ values represent the concentration of the drug required to inhibit 50% of cell growth or viability.
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A-1210477 | SKBR3 | Breast Cancer | ~1.5 | [6] |
| HCC-1806 (with Navitoclax) | Breast Cancer | Synergistic | [7] | |
| S63845 | Various | Hematological & Solid Tumors | Potent (sub-µM) | [8] |
| Eµ-Myc Lymphoma | Lymphoma | Effective in vivo | [9] | |
| AZD5991 | Various | AML, MM, NHL | Potent in vitro & in vivo | [4] |
| T-cell Lymphoma PDX | T-cell Lymphoma | Effective in vivo | [10] | |
| AMG 176 | Various | Hematologic Cancers | Potent alone & in combination | [1] |
Comparative In Vivo Anti-Tumor Effects
This table presents a summary of the in vivo anti-tumor efficacy of selected Mcl-1 inhibitors in various cancer models.
| Inhibitor | Animal Model | Cancer Type | Dosing | Outcome | Reference |
| S63845 | Humanized Mcl-1 Mice | Lymphoma | Not specified | Halted lymphoma growth | [8] |
| Mice | Lung Cancer | Not specified | Slowed tumor development | [11] | |
| AZD5991 | Mouse Xenograft | AML, MM, NHL | Not specified | Potent anti-tumor activity | [4] |
| T-cell Lymphoma PDX | T-cell Lymphoma | Not specified | Increased survival | [10] | |
| PRT1419 | Mouse Models | MM, AML, DLBCL | Once-weekly | Tumor regression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of anti-tumor agents. Below are typical protocols for key experiments used to evaluate Mcl-1 inhibitors.
-
Objective: To determine the anti-proliferative effect of Mcl-1 inhibitors on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or luminescent assay, such as MTS or CellTiter-Glo, according to the manufacturer's instructions.
-
IC₅₀ values are calculated from the dose-response curves.
-
-
Objective: To quantify the induction of apoptosis by Mcl-1 inhibitors.
-
Procedure:
-
Cells are treated with the Mcl-1 inhibitor at various concentrations for a defined time (e.g., 24-48 hours).
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Objective: To evaluate the anti-tumor efficacy of Mcl-1 inhibitors in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with cancer cells to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The Mcl-1 inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumor growth inhibition is calculated, and tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Experimental Workflow for Mcl-1 Inhibitor Validation
The following diagram illustrates a typical workflow for the preclinical validation of a novel Mcl-1 inhibitor.
Caption: A typical experimental workflow for Mcl-1 inhibitor validation.
Conclusion
The development of potent and selective Mcl-1 inhibitors represents a promising therapeutic strategy for a wide range of cancers. The data from independent validation studies on compounds like A-1210477, S63845, and AZD5991 demonstrate their significant anti-tumor effects both in vitro and in vivo. Researchers and drug developers can leverage this comparative information and the outlined experimental protocols to guide their own investigations into targeting Mcl-1 for cancer therapy. As new Mcl-1 inhibitors emerge, rigorous independent validation will remain critical to accurately assess their therapeutic potential.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. captortherapeutics.com [captortherapeutics.com]
Predicting Sensitivity to Mcl-1 Inhibition: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor progression and resistance to conventional therapies. The development of specific MCL-1 inhibitors, such as Mcl1-IN-14, has opened new avenues for cancer treatment. However, predicting which tumors will respond to these inhibitors remains a significant challenge. This guide provides a comparative overview of biomarkers for predicting sensitivity to MCL-1 inhibitors, with a focus on this compound and its alternatives, supported by experimental data and detailed protocols.
The Challenge of Predicting Response to MCL-1 Inhibitors
Historically, the expression levels of a drug's target are often used as a predictive biomarker. However, for MCL-1 inhibitors, the correlation between MCL-1 protein or RNA expression levels and inhibitor sensitivity is poor.[1][2] This has necessitated the exploration of more sophisticated, functional biomarkers to guide the clinical application of this promising class of drugs.
Comparative Analysis of Predictive Biomarkers
Two primary types of biomarkers have shown significant promise in predicting sensitivity to MCL-1 inhibitors: functional assays like BH3 profiling and molecular signatures based on gene expression.
Functional Biomarkers: BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell, essentially determining how close a cell is to the threshold of programmed cell death.[3] This technique has emerged as a more reliable predictor of sensitivity to BH3 mimetics, including MCL-1 inhibitors, compared to expression-based markers.[2] Cells that are highly dependent on MCL-1 for survival will exhibit a strong apoptotic response when their mitochondria are exposed to MCL-1-specific BH3 peptides like MS1 or NoxaA.[3]
Molecular Biomarkers: A Four-Gene Signature of Resistance
Recent studies have identified a four-gene signature (AXL, IL6, EFEMP1, and ETS1) that is associated with resistance to MCL-1 inhibitors in triple-negative breast cancer.[4] High expression of these genes promotes resistance, at least in part, by activating the ERK signaling pathway, which in turn upregulates the anti-apoptotic protein BCL-2 and downregulates the pro-apoptotic protein BIM.[4]
Comparison of this compound and Alternative MCL-1 Inhibitors
While specific quantitative data for this compound is limited in publicly available literature, a comparison with other well-characterized MCL-1 inhibitors like AZD5991 and AMG-176 can provide valuable insights.
| Inhibitor | Reported IC50 / EC50 Values | Key Features |
| This compound | Data not readily available in comparative studies. | A small molecule inhibitor of MCL-1. |
| AZD5991 | FRET IC50: 0.7 nM; Cell-based EC50 (MOLP-8): 33 nM; (MV4-11): 24 nM.[1][5] | A potent and selective macrocyclic inhibitor of MCL-1.[1][2] Has been evaluated in clinical trials.[6] |
| AMG-176 | Cell-based IC50 varies by cell line (e.g., OCI-LY1: 0.21 µM, TMD8: 1.45 µM). | A selective, orally bioavailable MCL-1 inhibitor. Has been evaluated in clinical trials. |
Experimental Protocols
BH3 Profiling Assay
Objective: To determine the dependence of cells on MCL-1 for survival.
Principle: Permeabilized cells are exposed to a panel of synthetic BH3 peptides that selectively inhibit different anti-apoptotic BCL-2 family members. The extent of mitochondrial outer membrane permeabilization (MOMP), often measured by cytochrome c release, indicates the cell's dependence on the targeted anti-apoptotic protein.
Protocol Outline:
-
Cell Preparation: Harvest and wash cells, then resuspend in a mitochondrial assay buffer.
-
Permeabilization: Treat cells with a low concentration of digitonin (B1670571) to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Peptide Treatment: Expose the permeabilized cells to a panel of BH3 peptides, including a pan-BCL-2 inhibitor (e.g., BIM), a BCL-2/BCL-xL/BCL-w inhibitor (e.g., BAD), a BCL-xL specific inhibitor (e.g., HRK), and an MCL-1 specific peptide (e.g., MS1 or NoxaA).
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for peptide-induced MOMP.
-
Staining: Fix and stain the cells with antibodies against cytochrome c and a nuclear stain (e.g., DAPI).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells that have released cytochrome c in response to each peptide. A high percentage of cytochrome c release with the MCL-1 specific peptide indicates MCL-1 dependence.
Quantitative PCR (qPCR) for the Four-Gene Resistance Signature
Objective: To measure the mRNA expression levels of AXL, IL6, EFEMP1, and ETS1.
Principle: Reverse transcription qPCR (RT-qPCR) is used to quantify the amount of specific mRNA transcripts in a sample. The expression levels of the target genes are normalized to a stable housekeeping gene.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from cell lines or tumor samples using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up qPCR reactions containing the cDNA template, gene-specific primers for AXL, IL6, EFEMP1, ETS1, and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.
Visualizing the Pathways and Workflows
Caption: MCL-1 Signaling Pathway.
Caption: BH3 Profiling Workflow.
Caption: Resistance Mechanism.
Conclusion
The development of predictive biomarkers is crucial for the successful clinical implementation of MCL-1 inhibitors. While traditional expression-based markers have proven unreliable, functional assays like BH3 profiling and molecular signatures offer promising alternatives. For researchers and drug developers, a multi-faceted approach that combines functional and molecular data will likely be the most effective strategy for identifying patient populations that will benefit from MCL-1-targeted therapies. Although direct comparative data for this compound is not as abundant as for other inhibitors like AZD5991 and AMG-176, the principles of biomarker-driven patient selection are broadly applicable across this class of drugs. Further research is warranted to validate these biomarkers in large clinical cohorts and to discover novel markers that can further refine patient stratification.
References
- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Targeting BCL-xL with MCL-1 Induces Lethal Mitochondrial Dysfunction in Diffuse Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Mcl1-IN-14 and Other BH3 Mimetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical Mcl-1 inhibitor, Mcl1-IN-14, with other prominent BH3 mimetics. This analysis is supported by available experimental data on binding affinities and cellular activities, detailed experimental protocols for key validation assays, and visualizations of the critical signaling pathways and experimental workflows.
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. A key mechanism by which cancer cells evade programmed cell death is through the overexpression of anti-apoptotic BCL-2 family members, such as BCL-2, BCL-xL, and Myeloid Cell Leukemia 1 (MCL-1). BH3 mimetics are a class of small molecules designed to mimic the function of pro-apoptotic BH3-only proteins. They bind to and inhibit anti-apoptotic BCL-2 family members, thereby restoring the cell's natural ability to undergo apoptosis.
This guide focuses on a comparative analysis of this compound, a selective inhibitor of MCL-1, against other notable BH3 mimetics with varying selectivity profiles:
-
Venetoclax (ABT-199): A highly selective BCL-2 inhibitor.
-
Navitoclax (ABT-263): A dual inhibitor of BCL-2, BCL-xL, and BCL-w.
-
S63845: A potent and selective MCL-1 inhibitor, providing a key comparator for this compound.
Quantitative Comparison of BH3 Mimetics
The following tables summarize the binding affinities (Ki) and cellular potencies (EC50/IC50) of selected BH3 mimetics against various BCL-2 family proteins and cancer cell lines. It is important to note that while extensive quantitative data is available for venetoclax, navitoclax, and S63845, specific Ki, IC50, and EC50 values for this compound are not as widely reported in publicly available literature. The data presented for this compound should be considered in the context of its known selectivity for MCL-1.
Table 1: Comparative Binding Affinities (Ki) of BH3 Mimetics to Anti-Apoptotic BCL-2 Family Proteins
| Compound | BCL-2 (Ki, nM) | BCL-xL (Ki, nM) | MCL-1 (Ki, nM) | BCL-w (Ki, nM) |
| This compound | >10,000 | >10,000 | Data not readily available | >10,000 |
| Venetoclax | <0.01 | 48 | >444 | 245 |
| Navitoclax | ≤1 | ≤0.5 | Weakly active | ≤1 |
| S63845 | No discernible binding | No discernible binding | 0.19 | No discernible binding |
Lower Ki values indicate stronger binding affinity. Data for this compound indicates high selectivity for MCL-1 over other BCL-2 family members.
Table 2: Comparative Cellular Potency (EC50/IC50) of BH3 Mimetics in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Venetoclax (µM) | Navitoclax (µM) | S63845 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | Data not available | ~0.008 | ~5 | ~0.015 |
| MV4-11 | Acute Myeloid Leukemia | Data not available | ~0.001 | ~1 | ~0.004 |
| H929 | Multiple Myeloma | Data not available | >10 | >10 | <0.1 |
| RS4;11 | Acute Lymphoblastic Leukemia | Data not available | ~0.002 | ~0.03 | >10 |
| A549 | Non-Small Cell Lung Cancer | Data not available | >10 | ~5 | >10 |
Lower EC50/IC50 values indicate greater potency in inhibiting cell viability or inducing apoptosis. The sensitivity of cell lines to specific BH3 mimetics is highly dependent on their BCL-2 family protein expression profile.
Mechanism of Action and Signaling Pathways
BH3 mimetics function by competitively binding to the BH3-binding groove of anti-apoptotic BCL-2 proteins, thereby displacing pro-apoptotic "activator" BH3-only proteins (like BIM and tBID) and/or "effector" proteins (BAX and BAK).[1] Once liberated, BAX and BAK can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2]
The selectivity of different BH3 mimetics for specific BCL-2 family members dictates their therapeutic window and potential side effects. For instance, venetoclax's high selectivity for BCL-2 spares platelets, which are dependent on BCL-xL for survival, thus mitigating the thrombocytopenia observed with dual BCL-2/BCL-xL inhibitors like navitoclax. This compound, as a selective MCL-1 inhibitor, is designed to target cancers dependent on MCL-1 for survival.
References
Assessing the Therapeutic Window of Mcl-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor progression and resistance to conventional therapies.[1][2] This has established Mcl-1 as a compelling target for cancer drug development. This guide provides a comparative overview of the preclinical performance of leading Mcl-1 inhibitors, offering insights into their therapeutic window. Due to the limited publicly available data for Mcl1-IN-14, this guide focuses on well-characterized alternative Mcl-1 inhibitors: S63845, AZD5991, and AMG-176.
Mechanism of Action: Restoring Apoptosis
Mcl-1 inhibitors are BH3 mimetics that bind to the BH3-binding groove of the Mcl-1 protein. This action prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax.[2] The release of Bak and Bax leads to their activation and the subsequent initiation of the intrinsic apoptotic pathway, ultimately resulting in cancer cell death.
Comparative In Vitro Efficacy
The following table summarizes the in vitro potency of selected Mcl-1 inhibitors against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| S63845 | H929 | Multiple Myeloma | <0.1[3] |
| AMO1 | Multiple Myeloma | <0.1[3] | |
| MV4-11 | Acute Myeloid Leukemia | 0.004 - 0.233[4] | |
| AZD5991 | MOLP8 | Multiple Myeloma | 0.033[5] |
| MV4-11 | Acute Myeloid Leukemia | 0.024[5] | |
| AMG-176 | OPM-2 | Multiple Myeloma | Not explicitly stated, but showed dose-dependent activity[6] |
| TMD8 | Diffuse Large B-cell Lymphoma | 1.45[7] | |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | 0.21[7] |
Comparative In Vivo Efficacy
The table below outlines the in vivo anti-tumor activity of the Mcl-1 inhibitors in xenograft models. Tumor growth inhibition (TGI) is a common metric for assessing efficacy.
| Inhibitor | Xenograft Model | Dosing | Key Outcomes |
| S63845 | Eµ-Myc Lymphoma | 25 mg/kg, i.v., 5 days | Cured 70% of mice with no evident side-effects.[3] |
| MV4-11 AML | 12.5 mg/kg | 86% maximum tumor growth inhibition.[3] | |
| H929 & AMO1 Multiple Myeloma | i.v. injection | Dose-dependent anti-tumor activity.[3] | |
| AZD5991 | Multiple Myeloma & AML models | Single i.v. dose | Caused tumor regressions.[5] |
| AMG-176 | OPM-2 Multiple Myeloma | 20-60 mg/kg, PO, QD | Robust tumor growth inhibition with complete regression at higher doses.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the therapeutic window of Mcl-1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of the Mcl-1 inhibitor and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against the inhibitor concentrations to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Protocol:
-
Treat cells with the Mcl-1 inhibitor for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium (B1200493) iodide or DAPI) to the cell suspension.[9][10]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Plate cells in a white-walled 96-well plate and treat with the Mcl-1 inhibitor.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.[11] The luminescent signal is proportional to the amount of caspase activity.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Implant human cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.[1][12]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[13]
-
Randomize the mice into treatment and control groups.
-
Administer the Mcl-1 inhibitor via the desired route (e.g., oral gavage or intravenous injection) according to the planned dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[1]
-
At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic marker assessment).
Conclusion
The preclinical data for Mcl-1 inhibitors such as S63845, AZD5991, and AMG-176 demonstrate potent anti-tumor activity in various cancer models. These compounds effectively induce apoptosis in Mcl-1-dependent cancer cells both in vitro and in vivo. The provided experimental protocols offer a framework for the rigorous evaluation of the therapeutic window of novel Mcl-1 inhibitors. Further investigation into the specific efficacy and toxicity profile of this compound is warranted to fully assess its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Mcl-1 Inhibitors: A Comparative Guide to Potency in Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, has emerged as a critical survival factor for a multitude of cancer types. Its overexpression is a key mechanism of therapeutic resistance, making it a high-priority target for novel anticancer agents. This guide provides a comparative analysis of the potency of Mcl1-IN-14 and other notable Mcl-1 inhibitors across various cancer subtypes, supported by experimental data and detailed protocols.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, primarily Bak and Bim. This action prevents the induction of mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. Mcl-1 inhibitors are small molecules designed to fit into the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and thereby triggering apoptosis in cancer cells dependent on Mcl-1 for survival.
Caption: Mcl-1 signaling pathway and the mechanism of Mcl-1 inhibitors.
Comparative Potency of Mcl-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selective Mcl-1 inhibitors in various cancer cell lines. This compound is also known in the literature as compound 26.
| Inhibitor | Cancer Subtype | Cell Line | Potency (IC50/GI50, nM) | Reference |
| This compound (Compound 26) | Non-Small Cell Lung Cancer | A427 | 90 (GI50) | [1] |
| Mcl1-IN-9 (Compound 42) | Multiple Myeloma | NCI-H929 | 120 (GI50) | [1] |
| S63845 | Multiple Myeloma | H929 | <100 | [2][3] |
| Multiple Myeloma | AMO-1 | <100 | [2] | |
| Acute Myeloid Leukemia | MOLM-13 | 4 - 233 | [2] | |
| Acute Myeloid Leukemia | MV4-11 | 4 - 233 | [2] | |
| Diffuse Large B-cell Lymphoma | U-2946 | ~100 | [3] | |
| A-1210477 | Non-Small Cell Lung Cancer | H2110 | 26.2 (IC50) | [4] |
| Non-Small Cell Lung Cancer | H23 | 26.2 (IC50) | [4] | |
| Multiple Myeloma | H929 | 26.2 (IC50) | [4] | |
| Acute Myeloid Leukemia | HL-60 | ~1000 | [5] | |
| Acute Myeloid Leukemia | MOLM-13 | ~1000 | [5] | |
| VU661013 | Acute Myeloid Leukemia | Various | Sub-micromolar | [6] |
| AMG-176 | Multiple Myeloma | OPM-2 | Potent in vivo | [7] |
| Acute Myeloid Leukemia | Various | Nanomolar | [7] | |
| B-cell Lymphoma | Various | Nanomolar | [7] |
Experimental Protocols
The determination of inhibitor potency is crucial for preclinical evaluation. Cell viability assays are standard methods to quantify the effect of a compound on cancer cell proliferation and survival.
Cell Viability Assay Workflow
Caption: A typical workflow for a cell viability assay to determine inhibitor potency.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Mcl-1 inhibitor (e.g., this compound)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation and Treatment: Prepare a stock solution of the Mcl-1 inhibitor in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from wells containing medium only. Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 or GI50 value using non-linear regression analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Mcl-1 inhibitor
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the CellTiter-Glo® protocol, using a clear-bottom 96-well plate.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the background absorbance from wells without cells. Normalize the data to the vehicle-treated control wells and calculate the IC50 or GI50 values as described for the CellTiter-Glo® assay.
Conclusion
This compound and other selective Mcl-1 inhibitors demonstrate potent anti-cancer activity across a range of hematological and solid tumor cell lines. The choice of inhibitor and its application will depend on the specific cancer subtype and its dependency on Mcl-1 for survival. The provided experimental protocols offer a standardized approach for evaluating the potency of these promising therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Mcl-1 inhibition in oncology.
References
- 1. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Mcl-1 Inhibitors: Benchmarking Mcl1-IN-14 Against a New Wave of Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, has emerged as a critical therapeutic target in oncology. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional therapies. This guide provides an objective comparison of Mcl1-IN-14 with recently developed Mcl-1 inhibitors, namely S63845, AZD5991, and AMG-176, supported by preclinical data.
Introduction to Mcl-1 Inhibition
Mcl-1 is a key regulator of the intrinsic apoptotic pathway, sequestering the pro-apoptotic proteins BIM, BAK, and BAX to prevent programmed cell death. In many cancers, including multiple myeloma and acute myeloid leukemia (AML), malignant cells are highly dependent on Mcl-1 for their survival. The development of small molecule inhibitors that bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners, represents a promising strategy to induce apoptosis in these cancer cells.
This guide will delve into the comparative efficacy of four Mcl-1 inhibitors, providing a quantitative analysis of their performance in preclinical studies and detailing the experimental methodologies used for their evaluation.
Comparative Efficacy of Mcl-1 Inhibitors
The following tables summarize the available quantitative data for this compound and the newer Mcl-1 inhibitors S63845, AZD5991, and AMG-176.
Table 1: In Vitro Binding Affinity of Mcl-1 Inhibitors
| Compound | Target | Binding Affinity (K_i_ / K_d_) | Assay Type | Reference(s) |
| This compound | Mcl-1 | 0.018 nM (K_i_) | Not Specified | [1] |
| S63845 | Human Mcl-1 | 0.19 nM (K_d_) | Not Specified | [2] |
| AZD5991 | Human Mcl-1 | 0.17 nM (K_d_) | Surface Plasmon Resonance (SPR) | [3] |
| Human Mcl-1 | 0.7 nM (IC_50_) | FRET | [3] | |
| AMG-176 | Human Mcl-1 | <1 nM (K_i_) | Cell-free system | [4] |
Table 2: In Vitro Cellular Potency of Mcl-1 Inhibitors
| Compound | Cell Line | Cancer Type | Potency (IC_50_ / EC_50_) | Assay Type | Reference(s) |
| S63845 | H929 | Multiple Myeloma | <0.1 µM (IC_50_) | Cell Viability | [2] |
| AML cell lines | Acute Myeloid Leukemia | 4-233 nM (IC_50_) | Cell Viability | [5] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 nM (EC_50_) | Caspase Activity (6h) | [6] |
| MV4-11 | Acute Myeloid Leukemia | 24 nM (EC_50_) | Caspase Activity (6h) | [6] | |
| AMG-176 | TMD8 | Diffuse Large B-cell Lymphoma | 1.45 µM (IC_50_) | Cell Viability (48h) | |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | 0.21 µM (IC_50_) | Cell Viability (48h) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Mcl-1 Signaling Pathway and Mechanism of Inhibition.
References
A Comparative Guide to the Preclinical Evaluation of Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Mcl-1 Inhibitors
The following table summarizes the in vitro and in vivo activities of selected Mcl-1 inhibitors from different preclinical studies. This data allows for a cross-study comparison of their potency and efficacy.
| Inhibitor | Assay Type | Cell Line / Model | IC50 / Kd | Tumor Growth Inhibition (TGI) | Reference |
| AZD5991 | TR-FRET Binding | - | <0.5 nM (Ki) | - | [1] |
| Cell Viability | MOLP-8 (Multiple Myeloma) | - | Complete tumor regression (10-100 mg/kg, single IV dose) | [1] | |
| Cell Viability | MV-4-11 (AML) | - | Near elimination of tumor cells (75 mg/kg, once daily for 21 days, IP) | [1] | |
| S63845 | Cell Viability | SCLC cell lines | 23 to 78 nM | Reduced tumor volumes in xenograft models | [2] |
| UMI-77 | Fluorescence Polarization | - | 4.7 µM (Ki) | - | [3] |
| SPR-based Binding Assay | - | 1.43 µM (IC50 for disrupting Mcl-1/Bax interaction) | - | [3] | |
| Cell Viability | BxPC-3 (Pancreatic Cancer) | ~4 µM | - | [3] | |
| Mcl-1 inhibitor 6 | ELISA Binding | - | 10 nM (IC50 vs Mcl-1) | - | [4] |
| ELISA Binding | - | 20 nM (IC50 vs Bcl-2) | - | [4] | |
| Compound 26 | TR-FRET Binding | - | <0.2 nM (Ki) | Tumor regressions in NCI-H929 xenograft model (60 and 80 mg/kg, single IV dose) | [5][6] |
| Cell Viability | NCI-H929 (Multiple Myeloma) | 120 nM (GI50) | - | [5][6] | |
| Macrocyclic Inhibitor 13 | TR-FRET Binding | - | <0.080 nM (Ki) | Tumor regression in A427 lung cancer xenograft model | [7][8] |
| Cell Viability | H929 (Multiple Myeloma) | - | - | [7][8] | |
| Cell Viability | A427 (Lung Cancer) | - | - | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of Mcl-1 inhibitors.
Biochemical Assays for Target Engagement
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method to quantify the binding affinity of an inhibitor to Mcl-1 by measuring the disruption of the interaction between Mcl-1 and a fluorescently labeled ligand.[9][10]
-
Reagents : Recombinant His-tagged Mcl-1 protein, a fluorescently-labeled Mcl-1 peptide ligand (e.g., a BH3 peptide, serving as the acceptor), and a Terbium (Tb)-labeled anti-His antibody (donor).[9]
-
Procedure :
-
Dilute the donor, acceptor, and Mcl-1 protein in an appropriate assay buffer.
-
In a 384-well plate, add the diluted donor and acceptor.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the diluted Mcl-1 protein.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.[9]
-
Measure the TR-FRET signal using a microplate reader, with excitation of the donor (e.g., at 340 nm) and emission detection at two wavelengths, one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).[9]
-
-
Data Analysis : The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in this ratio in the presence of the inhibitor indicates displacement of the fluorescent ligand and is used to determine the IC50 value.[9]
2. Fluorescence Polarization (FP) Assay
This technique measures the disruption of the interaction between Mcl-1 and a fluorescently labeled probe.[3][11]
-
Reagents : Recombinant Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., FITC-BH3).
-
Procedure :
-
In a microplate, combine the Mcl-1 protein and the fluorescently labeled peptide at concentrations optimized for a stable FP signal.
-
Add the test inhibitor at a range of concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.[11]
-
-
Data Analysis : The binding of the large Mcl-1 protein to the small fluorescent peptide slows its rotation, increasing the polarization of the emitted light. An effective inhibitor will displace the fluorescent peptide, leading to a decrease in the FP signal. The IC50 is determined from the dose-response curve.
Cellular Assays
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture after treatment with an Mcl-1 inhibitor by measuring ATP levels.[12]
-
Procedure :
-
Seed cancer cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat the cells with the Mcl-1 inhibitor at various concentrations for a specified period (e.g., 48-72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis : The luminescence readings are normalized to vehicle-treated control cells to determine the percentage of cell viability. The IC50 or GI50 (concentration causing 50% inhibition of growth) is calculated from the dose-response curve.[12]
In Vivo Efficacy Studies
1. Xenograft Mouse Models
These models are used to evaluate the anti-tumor efficacy of Mcl-1 inhibitors in a living organism.[1][7]
-
Procedure :
-
Human cancer cells (e.g., MOLP-8, A427) are subcutaneously injected into immunodeficient mice.[1][7]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The Mcl-1 inhibitor is administered via a clinically relevant route (e.g., intravenous, intraperitoneal) at various doses and schedules.[1]
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis : Tumor growth curves are plotted for each treatment group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. At the end of the study, tumors may be excised for further analysis, such as western blotting for pharmacodynamic markers.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of Mcl-1 inhibitors.
Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl-1 inhibitors.
Caption: A generalized workflow for the preclinical development of Mcl-1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Mcl1-IN-14: A Guide for Laboratory Professionals
Disclaimer: This document provides essential safety and logistical guidance for the proper disposal of Mcl1-IN-14, a chemical inhibitor used in research. The information herein is based on general best practices for laboratory chemical waste management. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to treat this compound as hazardous chemical waste and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.
Core Safety and Hazard Profile
This compound is a research chemical targeting the Myeloid cell leukemia-1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family.[1] While a full toxicological profile is not available, related compounds and general laboratory chemicals require careful handling. An SDS for a general "MCL1" kit indicates that related substances can be harmful if swallowed. Therefore, this compound and all associated waste must be handled with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal
In the absence of a specific Safety Data Sheet for this compound, definitive quantitative data for disposal is not available. All waste containing this compound should be treated as hazardous. The following table summarizes key parameters based on general laboratory waste guidelines.[2]
| Parameter | Value | Source/Guideline |
| EPA Hazardous Waste Codes | Consult Institutional EHS | Dependent on solvents and specific waste characteristics.[3] |
| Concentration Limits for Drain Disposal | Prohibited | Do not dispose of hazardous chemicals down the sink or drain.[4] |
| Reportable Quantities (RQ) | Not Established | Treat as hazardous; consult EHS for institutional reporting policies. |
| Maximum Satellite Accumulation | 55 gallons (or 1 quart for acutely toxic waste) | Governed by EPA's Resource Conservation and Recovery Act (RCRA).[5][6] |
| Accumulation Time Limit | Up to 90 days (for large generators) or 1 year (partially filled) | Varies by generator status and local regulations.[5][7] |
Standard Operating Procedure for this compound Waste Disposal
This procedure details the step-by-step process for the safe segregation, containment, and disposal of waste generated from experiments involving this compound.
1. Waste Segregation:
-
Immediately segregate all materials that have come into contact with this compound from general and non-hazardous waste streams.
-
This includes, but is not limited to:
-
Unused or expired stock solutions of this compound.
-
Contaminated media, sera, and buffers from cell culture experiments.
-
Contaminated labware such as pipette tips, vials, centrifuge tubes, and plates.
-
Used PPE, including gloves and disposable lab coats.
-
Solvents and consumables from analytical procedures (e.g., HPLC, mass spectrometry).
-
Spill cleanup materials.
-
2. Containerization:
-
Select a dedicated hazardous waste container that is chemically compatible with this compound and any solvents used (e.g., DMSO, ethanol). Plastic containers are often preferred.[6]
-
The container must be leak-proof and have a secure, tightly-fitting screw cap.[7]
-
Ensure the container is in good condition, with no cracks or signs of deterioration.[7]
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[5]
3. Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
A list of all chemical constituents and their approximate concentrations (including solvents).
-
The date accumulation started.
-
Appropriate hazard warnings (e.g., "Toxic," "Harmful if Swallowed").
-
4. Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][7]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][5]
-
Ensure the SAA is clearly marked with appropriate signage.[5]
-
Store the container within secondary containment (such as a chemical-resistant tray or bin) to contain potential leaks.
-
Segregate the this compound waste container from incompatible materials (e.g., strong acids, bases, oxidizers).[7]
5. Disposal Request:
-
Once the waste container is full or the accumulation time limit is approaching, arrange for disposal.
-
Contact your institution's EHS department or follow its established procedures to request a hazardous waste pickup.
-
Do not pour hazardous chemical waste down the drain or place it in the regular trash.[4]
Experimental Protocol for Spill Management
In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.
1. Evacuate and Secure the Area:
-
Immediately alert personnel in the vicinity of the spill.
-
If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Restrict access to the spill site to authorized personnel only.[8]
2. Don Appropriate PPE:
-
At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves. If there is a risk of aerosol generation, a respirator may be necessary.
3. Contain the Spill:
-
For liquid spills: Cover the spill with an absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to prevent it from spreading.[8]
-
For solid (powder) spills: Gently cover the material with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not sweep dry powder.
4. Collect the Waste:
-
Carefully collect the absorbed material, contaminated paper towels, and any broken glassware using scoops or forceps.
-
Place all contaminated materials into a designated hazardous waste container, following the containerization and labeling procedures outlined above.
5. Decontaminate the Area:
-
Clean the spill area with an appropriate solvent or detergent solution, starting from the outside of the spill and working inwards.
-
Place all cleaning materials (wipes, paper towels) into the hazardous waste container.
6. Final Disposal:
-
Seal the hazardous waste container and store it in the SAA.
-
Arrange for pickup and disposal through your institution's EHS department.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper management and disposal of this compound waste.
References
- 1. MCL1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Mcl1-IN-14
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Mcl1-IN-14 is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the secure management of this kinase inhibitor in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
A summary safety data sheet for a general Mcl-1 kit indicates that the substance is harmful if swallowed. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion. Therefore, a stringent personal protective equipment (PPE) protocol is mandatory to mitigate these risks.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves.[4] | Provides a robust barrier against skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Body Protection | Disposable, low-permeability fabric lab coat or gown with long sleeves and tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination. Should be discarded as hazardous waste after use. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A full face shield should be worn when handling the powder or creating solutions.[4][5][6] | Protects eyes and face from splashes and aerosolized particles. |
| Respiratory Protection | A NIOSH-approved N-95 respirator or higher is required when handling the compound as a powder or when aerosols may be generated.[4][5] | Prevents inhalation, a primary route of exposure to potent powdered compounds. |
Operational Plan: Safe Handling and Storage
All procedures involving this compound should be performed in a designated and controlled area to minimize the risk of exposure and cross-contamination.
Workspace Preparation
The handling of this compound, especially when in solid form or during the preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[5] This containment strategy is crucial for minimizing inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[5]
Step-by-Step Handling Procedure
-
Don PPE : Before handling this compound, ensure all required PPE is worn correctly as specified in Table 1.
-
Weighing : When weighing the solid compound, do so within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of the powder.[4]
-
Solution Preparation : To prepare solutions, slowly add the solvent to the solid compound to prevent splashing. Cap the vial securely and vortex until the compound is fully dissolved.
-
Labeling : All containers with this compound must be clearly labeled with the compound name, concentration, date of preparation, and the handler's initials.
-
Decontamination : After each handling session, thoroughly wipe down all surfaces and equipment within the fume hood or BSC with an appropriate decontamination solution.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, the outer gloves are removed first, followed by the lab coat, and then the inner gloves.[5]
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, well-ventilated place, away from incompatible materials.[7] The recommended storage temperature is often 4°C.[7]
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | Unused compound, contaminated labware (e.g., pipette tips, tubes, weigh boats), and used PPE. | Should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[4] |
| Liquid Waste | Unused or expired solutions and contaminated solvents. | Must be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.[4][6] |
| Sharps Waste | Needles and syringes used for in vivo studies. | Dispose of in a puncture-proof, labeled sharps container designated for hazardous waste.[6] |
Experimental Workflow Visualization
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
